6-Amino-3-bromo-2-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-bromo-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEJVMJQKLRHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036756-03-2 | |
| Record name | 6-Amino-3-bromo-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Amino-3-bromo-2-fluorobenzoic acid CAS number
An In-depth Technical Guide to 6-Amino-3-bromo-2-fluorobenzoic acid
Introduction
This compound is a polysubstituted aromatic carboxylic acid that has emerged as a significant building block in modern organic and medicinal chemistry. Its unique molecular architecture, featuring an amino group, a bromine atom, and a fluorine atom strategically positioned on a benzoic acid core, makes it a highly versatile intermediate for the synthesis of complex organic molecules and pharmaceutical agents.[1] The presence of multiple reactive sites allows for a diverse range of chemical transformations, enabling chemists to introduce molecular complexity and fine-tune the physicochemical properties of target compounds. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, applications in drug discovery, and essential safety protocols, tailored for researchers, scientists, and drug development professionals.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its effective application in research and development.
Compound Identification
This compound is identified by several key descriptors, which are crucial for accurate sourcing and regulatory compliance. The primary form is the free acid, though it is also available as a hydrochloride salt to enhance solubility.[1]
| Identifier | Value | Source |
| CAS Number | 1036756-03-2 | PubChem[2], Capot Chemical[3] |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[2] |
| Molecular Weight | 234.02 g/mol | PubChem[2] |
| Synonyms | 5-Bromo-6-fluoroanthranilic Acid | PubChem[2] |
Note: The hydrochloride salt form has a CAS number of 1637774-84-5 and a molecular weight of 270.48 g/mol .[1][4]
Physicochemical and Spectroscopic Data
The compound's physical state is typically a white to off-white powder.[1] Its structural features give rise to a characteristic spectroscopic profile essential for its identification and quality control.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for its functional groups. These include a broad hydroxyl stretch from the carboxylic acid (~2500-3300 cm⁻¹), a carbonyl stretch (~1650-1750 cm⁻¹), and bands corresponding to the amino group (~3200-3500 cm⁻¹).[1]
-
Mass Spectrometry (MS) : Mass spectrometric analysis would reveal a molecular ion peak at m/z 234 for the free acid. A key feature would be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br), which presents as two peaks of nearly equal intensity separated by 2 mass units. Common fragmentation pathways include the loss of the carboxylic acid group.[1]
Part 2: Synthesis and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed through various organic reactions.
General Synthesis Pathway
While specific industrial synthesis protocols are proprietary, a general and logical laboratory-scale synthesis can be proposed. A common approach involves the introduction of the amino group onto a pre-functionalized benzoic acid ring.
A plausible synthesis route starts with 3-bromo-2-fluorobenzoic acid. The key transformation is a nitration reaction to introduce a nitro group, which is subsequently reduced to the desired amino group. The directing effects of the existing substituents (fluorine, bromine, and carboxylic acid) are critical in achieving the correct regiochemistry for the final product.
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The value of this compound as a synthetic building block is due to the complementary reactivity of its functional groups.[1]
-
Amino Group : Can act as a nucleophile or a base and is a key handle for forming amides, sulfonamides, or for participation in diazotization reactions.
-
Carboxylic Acid : Enables the formation of esters, amides, and acid chlorides, providing a straightforward linkage point for coupling with other molecules.
-
Bromine Atom : Can be substituted via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon or carbon-heteroatom bonds.
-
Fluorine Atom : The presence of fluorine can significantly modulate the electronic properties and lipophilicity of derivative molecules, potentially enhancing their biological activity and metabolic stability.[1][5]
Part 3: Applications in Drug Discovery and Development
Substituted aminobenzoic acids are a well-established class of scaffolds in medicinal chemistry.[6] this compound serves as a crucial starting material for creating novel compounds with therapeutic potential.
Role as a Pharmaceutical Intermediate
This compound is primarily used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its trifunctional nature allows for the construction of diverse molecular libraries for high-throughput screening. The specific substitution pattern may be designed to fit into the binding pockets of biological targets like enzymes or receptors.
Impact of Halogenation in Drug Design
The bromine and fluorine atoms are not merely passive substituents; they play an active role in drug design:
-
Modulating Potency : Halogen atoms can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity to a protein target.
-
Improving Pharmacokinetics : Fluorine, in particular, is often introduced to block metabolic oxidation at a specific position, thereby increasing the drug's half-life. It can also enhance membrane permeability.[5]
The unique combination of these halogens with an amino and carboxylic acid group makes this compound a high-value scaffold for programs aimed at developing novel therapeutics.[1]
Part 4: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazard statements.
Hazard Identification
Based on available safety data, the compound is associated with the following hazards:
-
H302 : Harmful if swallowed.[2]
-
H315 : Causes skin irritation.[2]
-
H319 : Causes serious eye irritation.[2]
-
H335 : May cause respiratory irritation.[2]
Recommended Safety and Handling Protocol
The following step-by-step protocol should be followed to minimize exposure and risk.
-
Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with EN166 or equivalent standards.[8]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[7][8]
-
Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator.
-
-
Handling and Storage :
-
First-Aid Measures :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
In Case of Skin Contact : Immediately wash the skin with plenty of soap and water. If irritation persists, get medical advice.[7]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
-
Disposal :
-
Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[7]
-
Conclusion
This compound stands out as a highly functionalized and valuable building block for chemical synthesis. Its strategic combination of an amine, a carboxylic acid, and two different halogen atoms provides a rich platform for creating novel and diverse chemical entities. For professionals in drug discovery and development, this compound offers a versatile scaffold to explore new therapeutic agents by leveraging its multiple reactive sites to modulate biological activity and pharmacokinetic properties. Adherence to strict safety protocols is mandatory to ensure its responsible and effective use in the laboratory.
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. This compound | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. This compound hydrochloride | 1637774-84-5 | MQC77484 [biosynth.com]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
6-Amino-3-bromo-2-fluorobenzoic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 6-Amino-3-bromo-2-fluorobenzoic acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 1036756-03-2). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure technical accuracy and promote a culture of safety in the laboratory.
Compound Identification and Properties
This compound is a substituted aromatic carboxylic acid, a class of molecules frequently used as building blocks in medicinal chemistry and organic synthesis.[1] Its trifunctional nature—possessing an amine, a carboxylic acid, and halogen substituents—makes it a versatile intermediate but also necessitates a thorough understanding of its chemical properties and potential reactivity for safe handling.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1036756-03-2 | PubChem[2] |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[2] |
| Molecular Weight | 234.02 g/mol | PubChem[2] |
| Appearance | White to off-white powder/solid | Thermo Fisher Scientific[3], Smolecule[1] |
| Predicted Boiling Point | 335.3 ± 42.0 °C | Smolecule[1] |
| Predicted Density | 1.8 ± 0.1 g/cm³ | Smolecule[1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with acute toxicity and irritation.[2] All personnel must be fully aware of these hazards before handling the material.
| GHS Classification | Hazard Code | Hazard Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[2][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[2][4] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | PubChem[2][4] |
These classifications mandate careful handling in a controlled environment to prevent exposure. The "Warning" signal word is associated with this compound.[5]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with engineering controls and is supplemented by appropriate PPE. The causality is clear: engineering controls reduce the ambient concentration of the hazard, while PPE protects the individual from residual exposure.
Hierarchy of Controls
The most effective safety strategies prioritize the elimination or substitution of hazards. When this is not feasible, a combination of engineering controls, administrative controls, and PPE must be implemented.
Caption: The Hierarchy of Controls for risk reduction.
Recommended Controls and PPE
-
Engineering Controls : Always handle this compound within a properly functioning chemical fume hood to prevent inhalation of dust particles.[6][7] The laboratory should be equipped with eyewash stations and safety showers in close proximity to the workstation.[3][8]
-
Eye and Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] Standard safety glasses do not provide a sufficient seal to protect against fine dusts.
-
Skin Protection : Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[7][9] Always inspect gloves for integrity before use and wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][7]
-
Respiratory Protection : If dust formation is significant or if working outside of a fume hood (not recommended), a full-face respirator with an appropriate particulate filter should be used.[9]
Safe Handling, Storage, and Reactivity
Laboratory Handling Protocol
Handling this compound as a solid powder requires methodical steps to minimize dust generation and exposure.
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Don appropriate PPE as described in Section 3.
-
Weighing : Use a low-static weighing spatula and weigh paper. Perform all weighing operations on a draft shield-protected balance inside the fume hood.
-
Transfer : Gently tap the compound from the spatula; do not pour from a height, which can create airborne dust. If transferring from a larger container, use a scoop and carefully manage the transfer.
-
Post-Handling : Tightly reseal the container immediately after use.[8] Decontaminate the spatula and weighing area. Dispose of any contaminated materials (e.g., weigh paper, gloves) in a designated hazardous waste container.[7][10]
Storage Conditions
Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11] Some suppliers recommend storage under an inert atmosphere at room temperature.[5] Keep the container in a dark place, away from direct sunlight and sources of heat or ignition.[5][7]
-
Incompatible Materials : Keep away from strong oxidizing agents and strong bases.[12][13] While specific reactivity data for this compound is limited, the general reactivity of benzoic acids suggests these incompatibilities.[12]
Chemical Reactivity Considerations
The functional groups on the molecule dictate its reactivity. For the drug development professional, understanding these is key to anticipating potential hazards during synthesis.
Caption: Conceptual diagram of the compound's reactive functional groups.
-
Amino Group : Primary aromatic amines can react with nitrous acid (HONO) to form diazonium salts.[14] These intermediates can be unstable and, in some cases, explosive, especially if isolated. Reactions involving diazotization should be run at low temperatures (0–10 °C) and handled with extreme caution.
-
Carboxylic Acid Group : This group can undergo standard transformations (e.g., conversion to acid chlorides, esters, or amides). Reactions with reagents like thionyl chloride should be performed in a fume hood due to the release of toxic gases.
-
Halogenated Ring : The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the bromine atom, makes the aromatic ring susceptible to certain substitution reactions.
Emergency and First Aid Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
First Aid Measures
| Exposure Route | Action | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [9][15] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. | [9][10][15] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [10][11][15] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [9][15] |
Spill Response Protocol (Small Scale)
For a small laboratory spill of the solid material:
Caption: Step-by-step procedure for cleaning a small solid spill.
Firefighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9][15]
-
Specific Hazards : During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[15][16][17]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][15]
Disposal Considerations
Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations.[10] Do not dispose of this material down the drain.[6][10] It should be collected in a designated and properly labeled hazardous waste container for disposal by a licensed professional waste disposal service.[7][10]
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. This compound | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound hydrochloride | 1637774-84-5 | MQC77484 [biosynth.com]
- 5. 1036756-03-2|this compound|BLD Pharm [bldpharm.com]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. Amine Reactivity [www2.chemistry.msu.edu]
- 15. capotchem.com [capotchem.com]
- 16. aksci.com [aksci.com]
- 17. combi-blocks.com [combi-blocks.com]
A Comprehensive Technical Guide to 6-Amino-3-bromo-2-fluorobenzoic Acid: Hydrochloride Salt vs. Free Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and organic synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, scalability, and success of a synthetic campaign. Among the vast array of building blocks available, halogenated anthranilic acid derivatives stand out for their utility in constructing complex molecular architectures. This guide provides an in-depth technical analysis of 6-Amino-3-bromo-2-fluorobenzoic acid and its hydrochloride salt, offering a comparative study to inform researchers on the optimal choice for their specific applications.
Introduction: The Strategic Importance of a Polysubstituted Anthranilic Acid
This compound is a highly functionalized aromatic compound that serves as a versatile precursor in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogen atoms (bromine and fluorine), provides multiple reactive handles for diverse chemical transformations. This strategic arrangement of functional groups allows for selective manipulation, making it a valuable asset in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
This guide will delve into the nuanced differences between the free acid form of this compound and its hydrochloride salt, providing a framework for rational selection based on physicochemical properties, reactivity, and practical handling considerations.
Physicochemical Properties: A Tale of Two Forms
The decision to use the free acid or the hydrochloride salt of this compound often hinges on their distinct physical and chemical properties. The hydrochloride salt is formed by the protonation of the amino group with hydrochloric acid.[1] This seemingly simple transformation has significant implications for the compound's behavior.
Comparative Data Summary
The following table summarizes the key physicochemical properties of both forms:
| Property | This compound (Free Acid) | This compound Hydrochloride | Key Differences & Implications |
| Molecular Formula | C₇H₅BrFNO₂ | C₇H₆BrClFNO₂ | The hydrochloride salt includes an additional HCl molecule. |
| Molecular Weight | 234.02 g/mol [2] | 270.48 g/mol [3] | Higher molecular weight for the salt form is important for stoichiometric calculations. |
| CAS Number | 1036756-03-2[2] | 1637774-84-5[3] | Crucial for accurate identification and sourcing. |
| Appearance | Solid | Crystalline Solid | The salt form often exhibits better crystallinity, which can aid in purification and handling. |
| Solubility | |||
| Water | Low | Enhanced[1] | CRITICAL: The ionic nature of the hydrochloride salt significantly increases aqueous solubility, which is advantageous for certain reaction conditions and biological assays. |
| Organic Solvents | Soluble in polar organic solvents like DMSO and methanol. | Generally soluble in polar protic solvents. | Solubility profiles in organic solvents may differ, impacting solvent choice for reactions. |
| Stability | Susceptible to oxidative and photolytic degradation. | Generally more stable to oxidation and has a longer shelf-life. | The protonated amino group in the salt is less prone to oxidation, enhancing stability during storage and handling. |
| Hygroscopicity | Moderate | Generally lower | Crystalline salts are often less hygroscopic than their amorphous free base counterparts, improving handling and weighing accuracy. |
| pKa (Predicted) | Carboxylic Acid: ~2-3; Amino Group: ~3-4 | Carboxylic Acid: ~2-3 | The amino group's pKa is crucial for understanding its protonation state at different pH values. The electron-withdrawing groups (Br, F, COOH) lower the basicity of the amino group. |
The Decisive Factors: When to Choose Which Form
The choice between the free acid and the hydrochloride salt is not arbitrary; it is a strategic decision guided by the specific requirements of the intended application.
Solubility: The Primary Differentiator
The most significant practical difference between the two forms is their solubility.
-
Hydrochloride Salt for Aqueous Media: The enhanced water solubility of the hydrochloride salt makes it the preferred choice for reactions conducted in aqueous or protic solvent systems.[1] This is also beneficial for the preparation of stock solutions for high-throughput screening and other biological assays.
-
Free Acid for Aprotic Organic Solvents: In many organic reactions, particularly those requiring anhydrous conditions and the use of aprotic solvents (e.g., THF, DCM, toluene), the free acid is often more suitable due to its better solubility in these media.
Stability and Handling: A Matter of Practicality
The hydrochloride salt generally offers superior stability and handling characteristics.
-
Enhanced Shelf-Life: The protonated amino group in the hydrochloride salt is less susceptible to aerial oxidation compared to the free amino group.[4] This translates to a longer shelf-life and lessens the need for stringent inert atmosphere handling for storage.
-
Improved Physical Form: The crystalline nature of the hydrochloride salt makes it a free-flowing solid that is easier to handle, weigh accurately, and dispense, especially on a larger scale. Free bases can sometimes be oily or amorphous, complicating these processes.[4]
-
Reduced Reactivity of the Amino Group: In reactions where the amino group is not the intended reactive site, using the hydrochloride salt can act as a temporary protecting group, preventing unwanted side reactions. However, this necessitates the use of a base to liberate the free amine if its nucleophilicity is required.
Reactivity: The Role of the Free Amine
The choice of form directly impacts the reactivity of the amino group.
-
Nucleophilic Reactions: For reactions where the amino group is intended to act as a nucleophile (e.g., acylation, amidation, or as a ligand in catalysis), the free base must be used. If starting with the hydrochloride salt, an appropriate amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to deprotonate the ammonium salt and liberate the free amine.
-
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, where the aryl bromide is the reactive site, the choice between the free acid and the hydrochloride salt can influence reaction performance. While the free amine can sometimes coordinate to the metal center, potentially affecting catalytic activity, the hydrochloride salt may require the addition of an extra equivalent of base. The optimal choice often needs to be determined empirically for a specific reaction.
Experimental Protocols: From Synthesis to Application
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 2-amino-6-fluorobenzoic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-6-fluorobenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, to the reaction mixture at a controlled temperature (typically room temperature or slightly below).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent like sodium bisulfite.
-
Isolation: Precipitate the product by adding the reaction mixture to water.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Conversion to the Hydrochloride Salt
The free acid can be readily converted to the hydrochloride salt.
Step-by-Step Methodology:
-
Dissolution: Suspend the this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or gaseous HCl) to the stirred suspension.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with the solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the pure this compound hydrochloride.
Conclusion and Future Perspectives
The choice between this compound and its hydrochloride salt is a critical decision in the design of synthetic routes and experimental protocols. The hydrochloride salt offers significant advantages in terms of aqueous solubility, stability, and handling, making it an excellent choice for many applications, particularly in the early stages of drug discovery and for reactions in protic media. The free acid, however, remains essential for reactions requiring a nucleophilic amino group in aprotic organic solvents.
A thorough understanding of the physicochemical properties and reactivity of both forms, as outlined in this guide, empowers researchers to make informed decisions, optimizing their synthetic strategies and accelerating the pace of innovation. As the demand for complex and highly functionalized molecules continues to grow, a deep appreciation for the subtleties of reagent selection will remain a cornerstone of successful chemical research and development.
References
An In-Depth Technical Guide to 6-Amino-3-bromo-2-fluorobenzoic acid
This guide provides a comprehensive technical overview of 6-Amino-3-bromo-2-fluorobenzoic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, and applications.
Introduction: A Versatile Scaffold in Drug Discovery
This compound is a polysubstituted aromatic carboxylic acid derivative that has garnered significant interest in the pharmaceutical industry. Its unique arrangement of an amino group, a bromine atom, and a fluorine atom on a benzoic acid core provides a versatile scaffold for constructing complex, biologically active molecules.[1] The strategic placement of these functional groups allows for a multitude of chemical transformations, making it an invaluable intermediate in the synthesis of novel therapeutic agents.[1] This guide will delve into its chemical identity, physicochemical properties, synthetic routes, reactivity, and safety protocols, offering a holistic view for its effective utilization in research and development.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is known by several identifiers across different chemical databases.
The authoritative IUPAC name for the compound is This compound .[2] It is crucial to distinguish the free acid form from its hydrochloride salt, as they have different CAS numbers and molecular weights. The salt form is often used to enhance aqueous solubility.[1]
Table 1: Core Chemical Identifiers
| Identifier | Value (Free Acid) | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 1036756-03-2 | [2][3][4] |
| Molecular Formula | C₇H₅BrFNO₂ | [2][3] |
| Molecular Weight | 234.02 g/mol | [2][3] |
| Canonical SMILES | C1=CC(=C(C(=C1N)C(=O)O)F)Br | [2] |
| InChI | InChI=1S/C7H5BrFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | [2] |
| InChIKey | NUEJVMJQKLRHCO-UHFFFAOYSA-N | [2] |
| Synonyms | 5-Bromo-6-fluoroanthranilic Acid | [2] |
Note: The hydrochloride salt has a distinct CAS Number (1637774-84-5) and Molecular Weight (270.48 g/mol ).[1][5]
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of a compound is paramount for designing experiments, developing formulations, and ensuring safe handling.
Table 2: Physicochemical Properties
| Property | Value | Reference / Note |
| Appearance | Beige Powder / Solid | [6] (Typical for similar compounds) |
| Purity | ≥98% | [3] (Typical commercial specification) |
| Boiling Point | 335.3 ± 42.0 °C | [1] (Predicted) |
| Density | 1.8 ± 0.1 g/cm³ | [1] (Predicted) |
| Storage | Keep in dark place, inert atmosphere, room temperature | [7] |
Spectroscopic data is essential for confirming the identity and purity of the synthesized or purchased material. While a specific, unified public spectrum is not available, typical characterization would involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the presence and connectivity of all atoms and functional groups. Researchers should acquire and analyze this data for each new batch.
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common conceptual pathway involves the strategic introduction of the amino, bromo, and fluoro groups onto the benzoic acid scaffold.
Generalized Synthetic Workflow
A plausible synthetic strategy begins with a simpler substituted benzoic acid and sequentially adds the required functional groups. The following diagram illustrates a conceptual pathway.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on standard organic chemistry transformations.[1] Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.
Step 1: Nitration of 3-Bromo-2-fluorobenzoic acid
-
Rationale: This step introduces a nitro group, which will later be reduced to the target amino group. The directing effects of the existing substituents guide the nitro group to the 6-position.
-
Procedure: a. Cool a stirred solution of concentrated sulfuric acid to 0-5 °C in an ice-salt bath. b. Slowly add 3-Bromo-2-fluorobenzoic acid in portions, ensuring the temperature remains below 10 °C. c. Add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature. d. After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS analysis indicates consumption of the starting material. e. Carefully pour the reaction mixture onto crushed ice. f. Collect the precipitated solid (3-Bromo-2-fluoro-6-nitrobenzoic acid) by vacuum filtration, wash with cold water, and dry.
Step 2: Reduction of the Nitro Group
-
Rationale: This step converts the nitro group into the desired primary amine. Common methods include catalytic hydrogenation or reduction with metals in acidic media.
-
Procedure (using Iron in Acid): a. Create a suspension of the nitro-intermediate and iron powder in a mixture of ethanol and water. b. Heat the mixture to reflux and add concentrated hydrochloric acid dropwise. c. Maintain reflux for several hours, monitoring the reaction progress by TLC or LC-MS. d. Once complete, cool the mixture and filter it through celite to remove iron salts. e. Concentrate the filtrate under reduced pressure to remove ethanol. f. Adjust the pH of the remaining aqueous solution to precipitate the product. g. Collect the crude this compound by filtration, wash with water, and dry.
Step 3: Purification
-
Rationale: The crude product often requires purification to meet the high-purity standards (typically >98%) required for drug development.
-
Method: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is a common and effective method for purifying the final product. Column chromatography can be used if necessary.
Reactivity and Applications in Drug Discovery
The utility of this compound stems from the distinct reactivity of its three functional groups.[1]
-
Amino Group (-NH₂): Acts as a nucleophile and a base. It is readily used in amide bond formation (coupling with carboxylic acids), sulfonamide synthesis, and as a directing group in further aromatic substitutions.
-
Carboxylic Acid (-COOH): This group is central to forming amides, esters, and other acyl derivatives, which are common linkages in pharmaceutical compounds.
-
Bromine Atom (-Br): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of complex carbon or heteroatom substituents, significantly expanding molecular diversity.
-
Fluorine Atom (-F): The fluorine atom modifies the electronic properties of the ring and can improve metabolic stability and binding affinity in the final drug molecule.
Its role as a versatile building block is well-established, serving as a key intermediate in the synthesis of a wide range of biologically active molecules.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound and its hydrochloride salt.
GHS Hazard Information (Typical for related aminobenzoic acids):
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][8][9]
-
Precautionary Statements: [5][9][10]
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][10]
-
Consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed information.[11]
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. This compound | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound hydrochloride | 1637774-84-5 | MQC77484 [biosynth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 1036756-03-2|this compound|BLD Pharm [bldpharm.com]
- 8. 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride
An In-depth Technical Guide to the Synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid Hydrochloride
Abstract
This guide provides a detailed technical overview of a robust and logical synthetic pathway for this compound hydrochloride (CAS: 1637774-84-5), a key building block in modern medicinal chemistry and organic synthesis. The document outlines a multi-step synthesis commencing from 3-bromo-2-fluorobenzoic acid, proceeding through a nitrated intermediate, followed by reduction and subsequent salt formation. The rationale behind key experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure scientific integrity and reproducibility. This paper is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: Significance of this compound Hydrochloride
This compound hydrochloride is a polysubstituted aromatic carboxylic acid derivative.[1] Its molecular structure, featuring an amino group, bromine and fluorine atoms, and a carboxylic acid, provides a unique combination of reactive sites.[1] This trifecta of functional groups makes it an exceptionally versatile synthetic intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1]
The individual components contribute distinct functionalities:
-
Amino Group: Acts as a nucleophile or a base and is a common anchor point for amide bond formation.
-
Carboxylic Acid: Enables esterification, amide coupling, and other derivatizations.
-
Bromo and Fluoro Substituents: These halogens modulate the electronic properties of the aromatic ring and can serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The presence of fluorine, in particular, can enhance the metabolic stability and binding affinity of drug candidates.
The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions and downstream applications.[1]
Proposed Synthetic Strategy: A Three-Step Approach
The most logical and field-proven approach to synthesizing the target compound begins with a commercially available precursor, 3-bromo-2-fluorobenzoic acid. The synthesis proceeds via two key transformations followed by salt formation:
-
Electrophilic Nitration: Introduction of a nitro group at the C6 position of the benzene ring. This is a directed substitution, guided by the existing functional groups.
-
Chemoselective Reduction: Conversion of the nitro group to a primary amine. This step must be selective to avoid affecting the other functional groups.
-
Hydrochlorination: Formation of the final hydrochloride salt to improve handling and solubility.
This pathway is advantageous due to the accessibility of starting materials and the reliability of the chemical transformations involved.
Visualizing the Synthetic Workflow
Caption: Overall synthetic route for the target compound.
Detailed Experimental Protocols and Mechanistic Insights
This section provides a self-validating, step-by-step methodology for the synthesis. The causality behind each procedural choice is explained to provide a deeper understanding of the reaction dynamics.
Part A: Synthesis of 3-Bromo-2-fluoro-6-nitrobenzoic acid (Intermediate)
-
Principle & Expertise: This step involves an electrophilic aromatic substitution. The nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from a mixture of concentrated nitric and sulfuric acids.[2] The directing effects of the substituents on the starting material are crucial. The carboxylic acid is a deactivating meta-director, while the fluorine and bromine are deactivating ortho-, para-directors. The position C6 is the most sterically accessible and electronically favorable site for nitration, leading to the desired regioisomer. Strict temperature control is paramount to prevent the formation of byproducts and ensure safety.
-
Experimental Protocol:
-
To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (e.g., 5 molar equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 3-bromo-2-fluorobenzoic acid (1.0 eq.) in portions, ensuring the temperature does not exceed 10 °C.
-
Once the starting material is fully dissolved, begin the dropwise addition of concentrated nitric acid (1.1 eq.) while maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is the crude 3-bromo-2-fluoro-6-nitrobenzoic acid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.
-
Part B: Synthesis of this compound (Free Base)
-
Principle & Expertise: The reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis. While catalytic hydrogenation (e.g., H₂/Pd-C) is effective, a common and highly reliable laboratory-scale method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent like ethanol. Tin(II) chloride is a mild and effective reducing agent for this purpose, offering high chemoselectivity without affecting the halogen substituents or the carboxylic acid.
-
Experimental Protocol:
-
In a round-bottom flask, suspend 3-bromo-2-fluoro-6-nitrobenzoic acid (1.0 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (e.g., 4-5 eq.) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction can be monitored by observing the disappearance of the starting material via TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add water and carefully basify the mixture with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to a pH of ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer several times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Part C: Synthesis of this compound hydrochloride (Final Product)
-
Principle & Trustworthiness: This is a standard acid-base neutralization. The amino group on the synthesized free base is sufficiently basic to react with hydrochloric acid, forming a stable ammonium salt. This process not only purifies the product through precipitation but also converts it into a more manageable and soluble form.[1]
-
Experimental Protocol:
-
Dissolve the crude this compound from Part B in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white to off-white solid by vacuum filtration.
-
Wash the product with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the final product, this compound hydrochloride, under vacuum to a constant weight.
-
Data Summary
The following table summarizes the key properties of the compounds involved in this synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Bromo-2-fluorobenzoic acid | 1000340-03-3 | C₇H₄BrFO₂ | 219.01 |
| 3-Bromo-2-fluoro-6-nitrobenzoic acid | 881415-27-6 | C₇H₃BrFNO₄ | 264.00[2] |
| This compound | 1036756-03-2 | C₇H₅BrFNO₂ | 234.02[1] |
| This compound hydrochloride | 1637774-84-5 | C₇H₆BrClNO₂ | 270.49 [1] |
References
A Senior Application Scientist's Guide to 6-Amino-3-bromo-2-fluorobenzoic Acid: Sourcing, Quality Control, and Application in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Anthranilic Acid Derivative
6-Amino-3-bromo-2-fluorobenzoic acid (CAS No. 1036756-03-2) is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern—an amine, a bromine atom, and a fluorine atom strategically positioned on a benzoic acid core—offers a versatile platform for the synthesis of complex heterocyclic scaffolds. The presence of multiple reactive sites allows for a range of chemical transformations, making it a valuable precursor for targeted therapeutics. This guide provides an in-depth technical overview of its commercial availability, essential quality control parameters, safe handling protocols, and a key application in the synthesis of a clinically significant kinase inhibitor.
Commercial Availability and Supplier Overview
A reliable supply of high-purity starting materials is the foundation of any successful synthetic campaign. This compound is available from a number of reputable chemical suppliers, often as the free acid or as its hydrochloride salt (CAS No. 1637774-84-5) to improve aqueous solubility[1]. The hydrochloride form can be advantageous for certain reaction conditions and for ease of handling. When selecting a supplier, it is critical to consider not only the cost but also the available analytical data and the supplier's quality management systems.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| BLD Pharm | This compound | 1036756-03-2 | C₇H₅BrFNO₂ | 234.02 | Offers detailed documentation including NMR, HPLC, LC-MS, and UPLC data upon request[2]. |
| Biosynth | This compound hydrochloride | 1637774-84-5 | C₇H₆BrClFNO₂ | 270.48 | Marketed for pharmaceutical testing, indicating high-quality reference standards[3]. |
| Sigma-Aldrich | This compound | 1036756-03-2 | C₇H₅BrFNO₂ | 234.02 | Provides access to Certificates of Analysis (CoA) and Certificates of Origin (CoO). |
| Smolecule | This compound hydrochloride | 1637774-84-5 | C₇H₆BrClFNO₂ | 270.49 | Highlights its utility as a building block for pharmaceutical synthesis[1]. |
This table is not exhaustive but represents a selection of established suppliers. Researchers should always conduct their own due diligence when sourcing critical reagents.
Quality Control and Analytical Protocols: A Self-Validating System
Ensuring the purity and identity of this compound is paramount to the success and reproducibility of subsequent synthetic steps. A robust quality control (QC) protocol should be implemented upon receipt of the material.
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol [2] |
| CAS Number | 1036756-03-2 |
| Hydrochloride Salt CAS | 1637774-84-5[3] |
Recommended Analytical Techniques
A multi-technique approach is recommended for the comprehensive characterization of this starting material.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should be consistent with the structure. The aromatic protons will appear as multiplets, and the chemical shifts will be influenced by the electronic effects of the substituents. The amine and carboxylic acid protons may be broad and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR will show seven distinct signals for the aromatic and carboxylic acid carbons. The carbon attached to the fluorine will exhibit a characteristic C-F coupling.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
2. High-Performance Liquid Chromatography (HPLC):
HPLC is a critical technique for assessing the purity of the compound. A typical method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid. The purity should be ≥97% by peak area.
3. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio for the M and M+2 peaks).
4. Certificate of Analysis (CoA) Review:
Always request and carefully review the supplier's Certificate of Analysis. This document should provide lot-specific data for the analytical tests performed and their results. Look for consistency with the expected specifications.
Application in Drug Discovery: Synthesis of Lorlatinib (PF-06463922)
A prominent application of this compound is in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor. Lorlatinib is used in the treatment of certain types of non-small cell lung cancer (NSCLC)[4][5]. The unique substitution pattern of this compound is crucial for the construction of the complex macrocyclic structure of Lorlatinib.
The synthesis of Lorlatinib is a multi-step process, and this compound serves as a key starting material for one of the major fragments of the final molecule[4][6]. The amino and carboxylic acid functionalities are used to form amide bonds, while the bromo and fluoro substituents play a role in subsequent cross-coupling reactions and in modulating the final compound's pharmacological properties.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the utilization of this compound in the synthesis of Lorlatinib.
Safety, Handling, and Storage: A Scientist's Responsibility
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A lab coat should be worn at all times.
Handling and Storage
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and dark place in a tightly sealed container.
-
Keep away from strong oxidizing agents.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container for hazardous waste disposal.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the advancement of modern medicinal chemistry. Its strategic importance is exemplified by its role in the synthesis of life-saving drugs like Lorlatinib. For researchers and drug development professionals, a thorough understanding of its sourcing, quality control, and safe handling is not just a matter of good laboratory practice, but a prerequisite for the successful and efficient development of the next generation of targeted therapies.
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. 1036756-03-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound hydrochloride | 1637774-84-5 | MQC77484 [biosynth.com]
- 4. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 5. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
The Pivotal Role of Fluorine in Modulating the Physicochemical and Reactive Properties of 6-Amino-3-bromo-2-fluorobenzoic Acid
An In-Depth Technical Guide:
Abstract
6-Amino-3-bromo-2-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a highly versatile building block in modern organic and medicinal chemistry.[1] Its utility stems from the unique interplay of its three distinct functional groups—amino, bromo, and fluoro—each imparting specific reactivity and physicochemical characteristics. This guide provides an in-depth analysis of the fluorine substituent at the C-2 position, elucidating its profound influence on the molecule's acidity, electronic landscape, reactivity, and, consequently, its applications in drug discovery and complex molecule synthesis. We will explore the mechanistic underpinnings of fluorine's electronic and steric effects, supported by experimental protocols and data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Molecular Architecture and Core Properties
This compound, with the molecular formula C₇H₅BrFNO₂, is a multifaceted scaffold.[2] The benzene ring is decorated with a carboxylic acid at C-1, a fluorine atom at C-2, a bromine atom at C-3, and an amino group at C-6. This specific arrangement creates a unique electronic and steric environment that dictates the molecule's behavior.[1]
Physicochemical Data Summary
The fundamental properties of the molecule are summarized below. The presence of heavy atoms like bromine and the highly electronegative fluorine significantly influences these values.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[2] |
| Molecular Weight | 234.02 g/mol | PubChem[2] |
| CAS Number | 1036756-03-2 | PubChem[2] |
| Predicted Boiling Point | 335.3 ± 42.0 °C | Smolecule[1] |
| Predicted Density | 1.8 ± 0.1 g/cm³ | Smolecule[1] |
| Appearance | White to off-white powder | Smolecule[1] |
The Defining Influence of the Ortho-Fluorine Substituent
The strategic placement of a fluorine atom ortho to the carboxylic acid group is the most critical feature governing the molecule's distinct properties. Fluorine's influence is twofold, arising from its unique electronic nature and its steric demands.
Dueling Electronic Effects: Induction vs. Resonance
The fluorine atom exerts two primary electronic effects on the aromatic ring:
-
Negative Inductive Effect (-I): Due to its supreme electronegativity, fluorine powerfully withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is strongest at the adjacent ortho carbon and diminishes with distance.[3][4] This electron withdrawal increases the electrophilicity of the ring and stabilizes negative charges, a key factor in acidity.
-
Positive Mesomeric Effect (+M) / Resonance (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system, an electron-donating effect.[3][5] However, for halogens, the inductive effect typically dominates the mesomeric effect.[3] In the case of fluorine, the overlap between its 2p orbital and the 2p orbital of carbon is efficient, making its +M effect stronger than that of other halogens like chlorine.[5][6] Despite this, the -I effect remains the overriding factor, leading to a net withdrawal of electron density.
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. This compound | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 5. brainly.in [brainly.in]
- 6. Fluorine is more electronegative than chlorine but p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. Explain. [allen.in]
Spectroscopic Characterization of 6-Amino-3-bromo-2-fluorobenzoic Acid: A Technical Guide for Drug Development Professionals
Introduction
6-Amino-3-bromo-2-fluorobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on the benzoic acid core, offers a versatile scaffold for the synthesis of novel pharmaceutical agents.[1] The presence of these functional groups can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. A thorough understanding of its molecular structure is paramount for its effective utilization, and this is achieved through a comprehensive analysis of its spectroscopic data.
Molecular Structure and Expected Spectroscopic Features
The molecular structure of this compound is presented below. The numbering of the carbon atoms on the benzene ring is crucial for the assignment of NMR signals.
References
Methodological & Application
The Strategic Application of 6-Amino-3-bromo-2-fluorobenzoic Acid in Modern Pharmaceutical Development
Introduction: A Multifunctional Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. 6-Amino-3-bromo-2-fluorobenzoic acid has emerged as a highly valuable and versatile scaffold, particularly in the development of targeted therapies such as kinase inhibitors. Its utility stems from a unique trifecta of functional groups—an amine, a bromine atom, and a fluorine atom—each imparting distinct and advantageous properties to the molecule and its subsequent derivatives.[1]
The presence of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[2] The strategic placement of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems, a common motif in kinase inhibitors.[3][4] Concurrently, the amino and carboxylic acid groups offer orthogonal sites for amide bond formation, allowing for the introduction of diverse side chains to modulate solubility, pharmacokinetics, and target engagement.[1][5] This confluence of functionalities makes this compound a powerful starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for reaction optimization and drug design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1036756-03-2 | PubChem |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem |
| Molecular Weight | 234.02 g/mol | PubChem |
| Appearance | Solid | --- |
| Solubility | Enhanced water solubility in hydrochloride salt form | [1] |
Core Synthetic Applications: Detailed Protocols and Mechanistic Rationale
The synthetic utility of this compound is best demonstrated through its application in two of the most fundamental transformations in medicinal chemistry: palladium-catalyzed Suzuki-Miyaura coupling and amide bond formation.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6] In the context of this compound, the bromine atom serves as the electrophilic partner for coupling with a wide array of commercially available boronic acids and esters. This reaction is foundational for building the core structures of many kinase inhibitors.[7]
Causality Behind Experimental Choices: The following protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of structurally similar aryl bromides, such as other ortho-bromoanilines and bromobenzoic acids.[6][8][9][10] The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for achieving high yields and preventing side reactions. The use of a phosphine ligand like SPhos is often beneficial for the coupling of electron-rich anilines. A base is required to facilitate the transmetalation step, and a mixed aqueous-organic solvent system is commonly employed to ensure the solubility of all reaction components.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, weigh the palladium(II) acetate (2 mol%) and SPhos (4 mol%) and add them to the reaction flask.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-3-aryl-2-fluorobenzoic acid.
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
derivatization reactions of 6-Amino-3-bromo-2-fluorobenzoic acid
An In-Depth Guide to the Synthetic Utility of 6-Amino-3-bromo-2-fluorobenzoic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Polysubstituted Anthranilic Acid
This compound is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its molecular architecture, featuring a strategically substituted anthranilic acid core, presents four distinct points of reactivity: a nucleophilic amino group, an electrophilic carboxylic acid, a bromine atom primed for cross-coupling, and a fluorine atom that modulates electronic properties. This unique combination allows for a diverse array of derivatization reactions, making it an invaluable scaffold for constructing complex molecular targets, particularly in drug discovery programs.[1] The presence of halogen atoms can enhance biological activity by modifying lipophilicity and reactivity, potentially leading to improved pharmacological profiles.[1]
This guide provides a detailed exploration of the key derivatization pathways for this compound, complete with detailed protocols, mechanistic insights, and expert commentary on experimental design.
Molecular Structure and Reactivity Profile
The synthetic potential of this compound stems from the orthogonal reactivity of its functional groups. Understanding the interplay between these groups is crucial for designing successful synthetic strategies.
-
Amino Group (C6): A versatile nucleophile and base. Its reactivity is slightly attenuated by the electron-withdrawing nature of the adjacent carboxylic acid and the ortho-fluorine atom. It is the primary site for acylation, alkylation, and diazotization reactions.
-
Carboxylic Acid Group (C1): The most acidic site on the molecule. It readily undergoes esterification and amidation, providing a straightforward handle for attaching various molecular fragments.
-
Bromo Group (C3): An excellent leaving group for palladium-catalyzed cross-coupling reactions. It is the key to forming new carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.
-
Fluoro Group (C2): This atom profoundly influences the molecule's properties. Its strong electron-withdrawing effect increases the acidity of the carboxylic acid and impacts the regioselectivity of certain reactions. In drug development, fluorine substitution is a well-established strategy for improving metabolic stability, binding affinity, and bioavailability.[2]
Caption: Key reactive sites on this compound.
Application 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The bromine atom is arguably the most powerful synthetic handle on the molecule, enabling the construction of complex biaryl and aryl-amine structures that are prevalent in pharmaceuticals.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between the aryl bromide and an organoboron species.[3] This method is highly valued for its mild conditions and tolerance of diverse functional groups.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzoic acid derivative, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired biaryl product and regenerating the Pd(0) catalyst.
This protocol details a representative Suzuki coupling reaction in an aqueous medium, which aligns with green chemistry principles.[4]
| Reagent/Material | Molar Eq. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 234 mg | Starting Material |
| Phenylboronic Acid | 1.2 | 146 mg | Coupling Partner |
| Pd(OAc)₂ | 0.01 | 2.2 mg | Catalyst Precursor |
| PCy₃·HBF₄ | 0.02 | 7.4 mg | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | 652 mg | Base |
| Toluene / Water (10:1) | - | 3.3 mL | Solvent System |
Step-by-Step Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Cesium Carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.01 mmol) and PCy₃·HBF₄ (0.02 mmol).
-
Solvent Addition: Add the degassed toluene/water solvent mixture (3.3 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Expert Insights:
-
Choice of Ligand: The use of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is crucial for promoting the oxidative addition and reductive elimination steps, especially with the sterically hindered and electronically modified aryl bromide.[5]
-
Choice of Base: Cesium carbonate is often used as it is a strong, yet non-nucleophilic base that effectively facilitates the transmetalation step without promoting side reactions.
-
Solvent System: A biphasic toluene/water system is effective. Toluene solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the transmetalation.[5]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[6] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.[6] Key steps include oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7]
| Reagent/Material | Molar Eq. | Amount (for 0.5 mmol scale) | Purpose |
| This compound | 1.0 | 117 mg | Starting Material |
| Aniline | 1.2 | 56 mg (55 µL) | Coupling Partner |
| Pd₂(dba)₃ | 0.025 | 23 mg | Catalyst Precursor |
| XPhos | 0.05 | 24 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 67 mg | Base |
| Anhydrous Toluene | - | 2.0 mL | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: Add this compound (0.5 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and Sodium tert-butoxide (0.7 mmol) to an oven-dried Schlenk tube or vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (2.0 mL) followed by aniline (0.6 mmol).
-
Reaction: Seal the vessel tightly and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (15 mL).
-
Filter the mixture through a plug of silica gel, eluting with additional solvent, to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.
Expert Insights:
-
Choice of Ligand: The Buchwald-type biaryl phosphine ligands, such as XPhos, are critical for success.[8] Their steric bulk and electronic properties facilitate the otherwise difficult reductive elimination step that forms the C-N bond.[8]
-
Choice of Base: A strong, non-nucleophilic hindered base like NaOtBu is required to deprotonate the amine in the catalytic cycle without competing in other reactions.[8]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Using anhydrous solvents and maintaining a strict inert atmosphere is essential for high yields.[8]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Application 2: Derivatization of the Carboxylic Acid Group
Modifying the carboxylic acid is a fundamental strategy for creating prodrugs, modulating solubility, or preparing intermediates for further reactions, such as amide bond formation.
Fischer-Speier Esterification
This is a classic and cost-effective method for converting a carboxylic acid to an ester using an excess of an alcohol and a strong acid catalyst.[9] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product.[9]
| Reagent/Material | Molar Eq. | Amount (for 5 mmol scale) | Purpose |
| This compound | 1.0 | 1.17 g | Starting Material |
| Methanol (Anhydrous) | Solvent | 25 mL | Reactant & Solvent |
| Sulfuric Acid (H₂SO₄, conc.) | 0.1-0.2 | 0.25-0.5 mL | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | Neutralization |
| Ethyl Acetate | - | As needed | Extraction Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (5.0 mmol) in anhydrous methanol (25 mL).
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (~65 °C) using a heating mantle. The solid should dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC (typically 4-8 hours).
-
Quenching and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water (50 mL).
-
Carefully add saturated sodium bicarbonate solution portion-wise until the pH is neutral (~7-8). Caution: CO₂ evolution.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude ester, which can be further purified by recrystallization or column chromatography if necessary.
Expert Insights:
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.
-
Equilibrium Control: Using a large excess of methanol as the solvent shifts the equilibrium towards the product side, ensuring a high conversion rate, as dictated by Le Châtelier's principle.
-
Work-up Caution: The neutralization step must be performed slowly and with cooling, as the reaction between the excess acid and bicarbonate is highly exothermic and produces gas.
Summary of Derivatization Reactions
| Functional Group | Reaction Type | Key Reagents | Product Class | Key Considerations |
| -Br | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Phosphine ligand, Base | Biaryl Carboxylic Acids | Inert atmosphere; careful selection of ligand and base. |
| -Br | Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst, Biarylphosphine ligand, Strong base | N-Aryl Anthranilic Acids | Anhydrous conditions are critical; requires a strong, hindered base. |
| -COOH | Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Strong Acid (e.g., H₂SO₄) | Benzoic Esters | Use excess alcohol as solvent to drive equilibrium. |
| -NH₂ | N-Acylation | Acid Chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | Amides | Often rapid at room temperature; may require protection of -COOH. |
Conclusion
This compound is a testament to the power of strategic functionalization in modern chemical synthesis. Its capacity to undergo selective and high-yielding transformations at its amino, carboxylic, and bromo positions makes it an exceptionally valuable platform for generating molecular diversity. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this versatile building block in their synthetic campaigns, enabling the efficient construction of novel compounds for pharmaceutical and materials science applications.
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
protocol for Suzuki coupling with 6-Amino-3-bromo-2-fluorobenzoic acid
<_ Application Note & Protocol: Suzuki-Miyaura Coupling of 6-Amino-3-bromo-2-fluorobenzoic Acid
Introduction: Strategic Importance in Medicinal Chemistry
The biaryl motif is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of these carbon-carbon bonds, lauded for its functional group tolerance and operational simplicity.[1][2][3] This guide focuses on a particularly valuable and challenging substrate: this compound. This molecule is a trifunctional building block where the strategic placement of amino, fluoro, and carboxylic acid groups offers vectors for diverse downstream chemical modifications. However, these same functional groups present unique challenges to the palladium-catalyzed cycle, including potential catalyst inhibition and competing side reactions. This document provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this substrate, grounded in a mechanistic understanding to empower researchers to troubleshoot and adapt the methodology.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.
-
Transmetalation: The organic group is transferred from the boronic acid (or ester) to the Pd(II) center, a step facilitated by a base.[7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
For this compound, several factors require careful consideration:
-
The Ortho-Fluoro Group: The fluorine atom ortho to the bromine provides steric hindrance and exerts a strong electron-withdrawing inductive effect, which can influence the rate of oxidative addition.[8]
-
The Amino and Carboxylic Acid Groups: Both the -NH₂ and -COOH moieties can coordinate with the palladium center, potentially acting as catalyst poisons. The carboxylic acid can be deprotonated by the base, which may further complicate its interaction with the catalyst. For substrates with unprotected nitrogen-rich heterocycles, specialized conditions are often necessary to prevent catalyst inhibition.[9]
-
Catalyst and Ligand Choice: The electronic and steric properties of the substrate necessitate a carefully selected catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are often highly effective for coupling hindered or challenging substrates by promoting both the oxidative addition and reductive elimination steps.[2][10][11][12]
Catalytic Cycle Overview
Caption: Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Protocol Development: Optimizing Reaction Parameters
Successful coupling of this substrate hinges on the judicious selection of catalyst, ligand, base, and solvent. Based on literature precedents for similar ortho-substituted anilines and benzoic acids, a screening of conditions is recommended.[1][13][14] Below is a table summarizing recommended starting points and the rationale for each choice.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | These are common, reliable sources of Pd(0) upon in-situ reduction. Pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can also be highly effective, offering greater air stability and activity.[13] |
| Ligand | SPhos or XPhos (2-4 mol%) | These bulky, electron-rich Buchwald ligands are proven to accelerate the key steps for hindered substrates and can prevent catalyst deactivation.[2][10][15] The choice between them may depend on the specific boronic acid partner. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is a moderately strong base effective in many Suzuki couplings.[16] K₂CO₃ is a milder alternative that can be advantageous if the substrate is sensitive to stronger bases. An aqueous solution of the base is often required for efficient transmetalation.[17] |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | A polar aprotic solvent mixed with water is standard. This combination ensures solubility of the organic substrates, the inorganic base, and the boronate species. Rigorous degassing is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand. |
| Temperature | 80 - 100 °C | Heating is typically required to drive the reaction to completion, especially with sterically hindered substrates. Reaction progress should be monitored to avoid decomposition at elevated temperatures over long periods. |
| Boronic Acid Partner | Arylboronic Acid or Pinacol Ester (1.1-1.5 eq.) | A slight excess of the boronic acid is used to ensure complete consumption of the more valuable bromo-acid substrate. Pinacol esters can offer greater stability and are often used in place of the free acids. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials & Equipment
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.0 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed, deionized water
-
Round-bottom flask or microwave vial with stir bar
-
Septum, nitrogen/argon line, and Schlenk line or glovebox
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Experimental Workflow Visualization
Caption: Fig. 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.0 mol%).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent), followed by degassed water (e.g., a 5:1 dioxane:water ratio). The mixture will typically appear as a suspension.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-acid is consumed (typically 4-16 hours).
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water and ethyl acetate. Carefully acidify the aqueous layer with 1 M HCl until the pH is approximately 3-4; this protonates the carboxylic acid product, facilitating its extraction into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvents; Poor quality reagents. | Ensure rigorous inerting technique. Use freshly opened, high-purity solvents and reagents. Consider a more active precatalyst like XPhos Pd G3. |
| Stalled Reaction | Catalyst inhibition by substrate/product; Insufficient base or water. | Increase catalyst/ligand loading slightly (e.g., to 3 mol% Pd). Ensure the base is fully dissolved or well-suspended. Adjust the solvent ratio to include more water if transmetalation is suspected to be slow. |
| Protodeborylation | Excess water; High temperature for extended periods. | This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[18] Minimize reaction time once the starting material is consumed. Use a less aqueous solvent system if possible (e.g., 10:1 Dioxane/H₂O). |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success requires careful attention to the interplay between the substrate's functional groups and the components of the catalytic system. By employing bulky, electron-rich phosphine ligands like SPhos, maintaining a rigorously inert atmosphere, and using an appropriate base/solvent system, researchers can reliably access valuable biaryl amino acid scaffolds for applications in pharmaceutical and materials science. The protocol and insights provided herein serve as a robust foundation for achieving this synthetic goal.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Buchwald Ligands [sigmaaldrich.com]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Strategic Amide Bond Formation with 6-Amino-3-bromo-2-fluorobenzoic Acid
Introduction: The Strategic Importance of a Multifunctional Building Block
6-Amino-3-bromo-2-fluorobenzoic acid is a key building block in contemporary medicinal chemistry and drug development.[1] Its unique trifunctionalized aromatic core, featuring an amine, a bromine atom, and a fluorine atom, provides a versatile scaffold for creating complex molecular architectures with tailored pharmacological properties.[1] The presence of halogens can enhance biological activity by modulating lipophilicity and metabolic stability.[1] This guide provides an in-depth analysis of the challenges and solutions for the effective use of this reagent in amide bond formation, a cornerstone reaction in pharmaceutical synthesis.[2][3]
The Challenge: Navigating Steric and Electronic Hurdles
The structure of this compound presents distinct challenges for amide bond formation. The ortho-positioning of the fluorine and amino groups relative to the carboxylic acid creates significant steric hindrance. Furthermore, the electron-withdrawing nature of the fluorine and bromine atoms deactivates the aromatic ring, potentially influencing the reactivity of both the amino and carboxylic acid functionalities. Standard amide coupling protocols may prove inefficient, leading to low yields or reaction failure.[4][5] Therefore, a nuanced approach to reagent selection and reaction optimization is paramount.
Core Principles of Amide Bond Formation
The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[3][6] This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive intermediate.[6] The choice of coupling reagent is critical, especially when dealing with sterically hindered or electronically deactivated substrates.[5]
Visualizing the Reaction Pathway
Caption: General workflow for amide bond formation.
Recommended Protocols for Amide Bond Formation
Given the challenging nature of this compound, the use of highly efficient coupling reagents is recommended. Below are detailed protocols for three robust methods.
Protocol 1: Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HATU is a highly effective coupling reagent, particularly for hindered systems, as it forms a highly reactive OAt-ester intermediate.
Experimental Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or NMP).
-
Addition of Amine and Base: Add the desired amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in the same anhydrous solvent. Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommendation |
| Solvent | Anhydrous DMF or NMP |
| Base | DIPEA or 2,4,6-Collidine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-12 hours |
Protocol 2: Using PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
PyBOP is another excellent choice for coupling hindered amino acids and is known for its high coupling efficiency and suppression of side reactions.
Experimental Protocol:
-
Initial Setup: To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF, add a suitable non-nucleophilic base like DIPEA (3.0 eq).
-
Coupling Reagent Addition: Add PyBOP (1.2 eq) to the mixture in one portion at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent. Wash the organic phase sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by silica gel chromatography.
| Parameter | Recommendation |
| Solvent | Anhydrous DMF |
| Base | DIPEA |
| Temperature | Room temperature |
| Reaction Time | 6-18 hours |
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Systems
For particularly challenging couplings, in situ formation of an acyl fluoride can be highly effective.[4][5] This method often succeeds where other standard protocols fail.[4][5]
Experimental Protocol:
-
Acyl Fluoride Generation: In a sealed vial, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add cyanuric fluoride (0.5 eq) and a catalytic amount of pyridine (0.1 eq). Stir at room temperature for 1-2 hours to form the acyl fluoride.
-
Amine Addition: Add the amine (1.2 eq) to the reaction mixture.
-
Heating and Reaction: Seal the vial and heat the reaction mixture to 40-60 °C for 12-24 hours. Monitor the reaction's progress.
-
Work-up: After cooling to room temperature, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography.
| Parameter | Recommendation |
| Fluorinating Agent | Cyanuric fluoride or Deoxo-Fluor® |
| Solvent | Anhydrous DCM or THF |
| Temperature | 40-60 °C |
| Reaction Time | 12-24 hours |
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the amount of coupling reagent and base. Extended reaction times or elevated temperatures may also be beneficial.
-
Side Reactions: The presence of the free amino group on the benzoic acid can lead to self-polymerization. It may be necessary to protect the amino group (e.g., as a Boc or Fmoc derivative) prior to amide coupling, followed by a deprotection step.
-
Racemization: For chiral amines, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress racemization, although modern high-efficiency coupling reagents often minimize this risk.
Visualizing the Decision-Making Process for Protocol Selection
Caption: Decision tree for selecting the optimal protocol.
Conclusion
The successful formation of amide bonds using this compound is readily achievable with careful consideration of the substrate's unique electronic and steric properties. The use of powerful coupling reagents such as HATU and PyBOP, or the strategic formation of acyl fluoride intermediates, provides reliable pathways to the desired amide products. These protocols offer robust starting points for researchers and drug development professionals aiming to leverage this valuable building block in their synthetic endeavors.
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Application Note: Strategic N-Protection of 6-Amino-3-bromo-2-fluorobenzoic Acid for Advanced Synthetic Applications
Introduction: The Strategic Importance of Protecting 6-Amino-3-bromo-2-fluorobenzoic Acid
This compound is a highly functionalized aromatic building block crucial in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring an amine, a carboxylic acid, and two different halogens, offers multiple points for synthetic diversification. However, the nucleophilic amino group can interfere with reactions targeting the carboxylic acid or aryl halides, such as amide bond formation, esterification, or cross-coupling reactions.[3] Therefore, transiently masking the amine with a suitable protecting group is a critical first step in many synthetic routes.
The electronic nature of this substrate presents a distinct challenge. The presence of three electron-withdrawing groups (fluoro, bromo, and carboxylic acid) significantly reduces the nucleophilicity of the aniline nitrogen. This decreased reactivity necessitates carefully optimized conditions for the installation of the protecting group to achieve high yields and avoid side reactions. This guide provides a detailed examination of robust N-protection strategies, focusing on the widely used Boc and Cbz protecting groups, and offers comprehensive, field-tested protocols for researchers in drug development and chemical synthesis.
Selecting an Optimal Amine Protecting Group
The choice of a protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal.[4] For a polyfunctional molecule like this compound, an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is highly advantageous.[5]
-
tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of amine protection. It is typically installed using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6] Its key advantage is its stability towards a wide range of non-acidic reagents, including bases, nucleophiles, and hydrogenation conditions.[3] Deprotection is cleanly achieved under acidic conditions (e.g., trifluoroacetic acid or HCl), which liberates the free amine, carbon dioxide, and a volatile tert-butyl cation byproduct.[7][8]
-
Carboxybenzyl (Cbz or Z): The Cbz group, introduced by Bergmann and Zervas, is another classic amine protecting group installed using benzyl chloroformate (Cbz-Cl) under basic (Schotten-Baumann) conditions.[9][10] Cbz-protected amines are stable to mildly acidic and basic conditions.[9] A major advantage of the Cbz group is its facile removal via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild and highly selective method that leaves most other functional groups intact.[11] This makes it orthogonal to the acid-labile Boc group.
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group, making it orthogonal to both Boc and Cbz. It is central to solid-phase peptide synthesis (SPPS).[12][13] While highly effective, its removal with bases like piperidine might not be compatible with certain downstream applications, and it is generally more expensive than Boc or Cbz reagents.
For general synthetic flexibility, the Boc group is often the first choice due to its robustness and straightforward application. The Cbz group serves as an excellent alternative, especially when acid-sensitive functionalities must be preserved during deprotection.
Visualized Workflow for N-Protection
The general experimental procedure follows a logical sequence from starting material to the final, validated product.
Caption: General experimental workflow for the N-protection of this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Boc Protection
This protocol details the synthesis of 6-((tert-butoxycarbonyl)amino)-3-bromo-2-fluorobenzoic acid.
Caption: Synthesis of Boc-protected this compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 - 1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of THF and water (approx. 10 mL per gram of starting material).
-
Reagent Addition: To this stirred suspension, add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 12-24 hours. The reduced nucleophilicity of the amine may require longer reaction times or gentle heating (40 °C) to proceed to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a drop of acetic acid. The product spot should be less polar (higher Rf) than the starting material.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the product should form.
-
Extract the product into ethyl acetate (3x).
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Protection
This protocol details the synthesis of 6-(((benzyloxy)carbonyl)amino)-3-bromo-2-fluorobenzoic acid.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane or Acetone
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask cooled in an ice bath (0-5 °C), dissolve this compound (1.0 eq) and sodium carbonate (2.5 eq) in a 2:1 mixture of water and dioxane.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.2 eq) dropwise, ensuring the internal temperature remains below 10 °C. The reaction is often referred to as a Schotten-Baumann reaction.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. The Cbz-protected product will also have a higher Rf value than the starting amine.
-
Work-up:
-
Wash the reaction mixture with diethyl ether (2x) to remove any excess Cbz-Cl.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the product.
-
Extract the product into ethyl acetate (3x).
-
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography as needed.
Data Summary and Comparison
| Parameter | N-Boc Protection | N-Cbz Protection |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Stoichiometry (Reagent) | 1.2 - 1.5 equivalents | 1.1 - 1.3 equivalents |
| Base | NaHCO₃ or Na₂CO₃ | Na₂CO₃ or NaOH |
| Typical Solvent | THF / Water, Dioxane / Water | Dioxane / Water, Acetone / Water |
| Reaction Temperature | Room Temperature to 40 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Deprotection Method | Strong Acid (TFA, HCl)[14] | Catalytic Hydrogenolysis (H₂, Pd/C)[11] |
| Orthogonality | Stable to hydrogenolysis and base | Stable to mild acid and base |
Analytical Characterization
To confirm the identity and purity of the N-protected product, the following analytical methods are essential:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure. For Boc protection, expect a characteristic singlet around 1.5 ppm (9H) in the ¹H NMR spectrum. For Cbz protection, expect signals for the benzyl group around 5.2 ppm (2H) and 7.3-7.4 ppm (5H).
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To observe the appearance of the carbamate carbonyl stretch (typically ~1680-1720 cm⁻¹).
Conclusion
The successful N-protection of this compound is a pivotal step that enables its use in complex synthetic pathways. The choice between the Boc and Cbz protecting groups should be guided by the planned downstream reaction conditions to ensure maximum compatibility and yield. The detailed protocols provided herein are robust and optimized for this electronically deactivated substrate, offering researchers reliable methods to advance their drug discovery and development programs.
References
- 1. This compound | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1036756-03-2|this compound|BLD Pharm [bldpharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Deployment of Fluorinated Benzoic Acids in Medicinal Chemistry
Introduction: The Unique Role of Fluorine in Drug Design
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, a strategy that has led to the development of numerous successful therapeutic agents. Fluorine's unique properties—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile.[1] Among the various fluorinated scaffolds, fluorinated benzoic acids have emerged as particularly valuable building blocks in drug discovery.[2] Their incorporation can profoundly influence a molecule's acidity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity to biological targets.[3] This guide provides an in-depth exploration of the applications of fluorinated benzoic acids in medicinal chemistry, complete with detailed protocols and practical insights for researchers in the field.
Part 1: Physicochemical and Pharmacokinetic Advantages of Fluorinated Benzoic Acids
The strategic placement of fluorine atoms on a benzoic acid ring can dramatically alter its properties, offering medicinal chemists a powerful tool to overcome common drug development hurdles.
Modulation of Acidity (pKa)
The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid group.[4] This modulation of pKa can have a profound effect on a drug's absorption, distribution, and target engagement.
A lower pKa value, indicating a stronger acid, can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility and ability to cross biological membranes.[4] The table below illustrates the effect of fluorine substitution on the pKa of benzoic acid.
| Compound | pKa | Reference |
| Benzoic Acid | 4.20 | [5] |
| 2-Fluorobenzoic Acid | 3.27 | [6] |
| 3-Fluorobenzoic Acid | 3.86 | [7] |
| 4-Fluorobenzoic Acid | 4.14 | [8] |
Table 1: Comparison of pKa values for benzoic acid and its monofluoro-isomers.
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[9] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[9] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked, leading to a longer half-life and improved bioavailability.
The following diagram illustrates this principle, showing how fluorination can prevent oxidative metabolism at a specific position on the benzoic acid ring.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Tuning Lipophilicity (LogP)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine substitution can either increase or decrease lipophilicity depending on the specific structural context. While a single fluorine atom can slightly increase LogP, the introduction of more polar fluorine-containing groups like -OCHF2 can offer a balance of lipophilicity and polarity.[1]
| Compound | LogP | Reference |
| Benzoic Acid | 1.87 | [5] |
| 2-Fluorobenzoic Acid | 1.86 | [6] |
| 3-Fluorobenzoic Acid | 2.16 | [7] |
| 4-Fluorobenzoic Acid | 2.07 | [8] |
Table 2: Comparison of LogP values for benzoic acid and its monofluoro-isomers.
Part 2: Synthetic Protocols for Key Fluorinated Benzoic Acid Intermediates
The availability of efficient and scalable synthetic routes to fluorinated benzoic acids is crucial for their application in drug discovery. Below are detailed protocols for the preparation of two versatile building blocks.
Protocol 1: Synthesis of 3-Bromo-4-fluorobenzoic Acid
This protocol describes a robust method for the synthesis of 3-bromo-4-fluorobenzoic acid, a key intermediate for potent PTP-MEG2 inhibitors.[1]
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Aluminum chloride
-
Bromine
-
Sodium hypochlorite solution (technical grade)
-
Sodium bisulfite solution (technical grade)
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
To a reaction vessel containing 200 g (1.5 mol) of aluminum chloride, add 96 g (1 mol) of fluorobenzene.
-
With gentle cooling, add 82.5 g (1.05 mol) of acetyl chloride dropwise at a temperature of 30-35 °C.
-
Allow the mixture to react for 1 hour at 50-60 °C.
-
Add 184 g (1.5 mol) of bromine to the reaction mixture at 90-100 °C and stir for 1 hour at this temperature.
-
Pour the hot mixture onto ice.
-
Filter the precipitated product and wash it with water.
-
Add the moist product to 1.7 L of technical sodium hypochlorite solution. Stir the mixture at room temperature for 1 hour, then slowly warm to approximately 65 °C.
-
After 1 hour at 65 °C, cool the reaction to room temperature and separate the chloroform formed.
-
To the clear solution, add 40 ml of technical sodium bisulfite solution.
-
Adjust the pH to 2 by adding concentrated hydrochloric acid.
-
Filter the precipitated product, wash with water, and dry to obtain 3-bromo-4-fluorobenzoic acid.
Protocol 2: Synthesis of 2,4-Difluorobenzoic Acid
This protocol outlines a green chemistry approach for the synthesis of 2,4-difluorobenzoic acid from the corresponding nitrile.[10]
Materials:
-
2,4-Difluorobenzonitrile
-
1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4)
-
Water
-
Crushed ice
Procedure:
-
Dissolve 2 mmol of 2,4-difluorobenzonitrile in 5 ml of [bmim]HSO4 in a reaction vessel.
-
Heat the reaction mixture at 60-65 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into water containing crushed ice.
-
The product will precipitate out of the solution. Filter the solid and dry it to obtain 2,4-difluorobenzoic acid.
-
The filtrate containing the ionic liquid can be concentrated under vacuum, washed with diethyl ether, and dried for reuse.
Part 3: Case Studies of FDA-Approved Drugs
The successful application of fluorinated benzoic acids in medicinal chemistry is best illustrated by examining FDA-approved drugs that incorporate this motif.
Case Study 1: Diflunisal
Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) that is a difluorophenyl derivative of salicylic acid. It is used to treat pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3]
-
Mechanism of Action: Diflunisal is a non-selective inhibitor of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[11] By inhibiting these enzymes, it blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation. The difluorophenyl group is crucial for its enhanced potency and longer duration of action compared to aspirin.[12]
Caption: Diflunisal inhibits COX enzymes, blocking prostaglandin synthesis.
Case Study 2: Lifitegrast
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[13] While the final drug molecule is more complex, a key synthetic intermediate involves a fluorinated benzoic acid derivative, highlighting its role in building complex therapeutic agents.[14] The synthesis of Lifitegrast involves the coupling of (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid with a complex chlorinated and benzofuran-substituted isoquinoline core.[15] The initial steps in the synthesis of this core often utilize fluorinated benzoic acid derivatives as starting materials.
Part 4: Bioassay Protocol for Evaluating Biological Activity
To assess the efficacy of newly synthesized compounds containing a fluorinated benzoic acid moiety, a relevant bioassay is essential. Given that many of these compounds, like Diflunisal, target cyclooxygenase enzymes, a COX inhibitor screening assay is a pertinent example.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a colorimetric assay to measure the peroxidase activity of COX and to screen for potential inhibitors.[4]
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Dilute Heme in the Assay Buffer.
-
Prepare a stock solution of arachidonic acid.
-
Prepare a stock solution of TMPD.
-
Prepare serial dilutions of the test compounds and a known COX inhibitor (e.g., celecoxib) as a positive control.
-
-
Assay Setup:
-
In a 96-well plate, add 120 µl of Assay Buffer, 10 µl of Heme, and 40 µl of the test compound solution or vehicle control (DMSO) to the appropriate wells.
-
Add 10 µl of the COX enzyme (COX-1 or COX-2) to all wells except the background control wells.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 10 µl of arachidonic acid solution to all wells.
-
Immediately add 10 µl of TMPD solution to all wells.
-
-
Measurement:
-
Shake the plate for 10 seconds and incubate at 25°C for 5 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COX activity) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
Fluorinated benzoic acids are undeniably powerful tools in the arsenal of medicinal chemists. Their ability to modulate key physicochemical properties such as pKa and metabolic stability, coupled with their synthetic accessibility, makes them invaluable building blocks for the design of novel therapeutics. The case studies of successful drugs like Diflunisal underscore the tangible benefits of their strategic incorporation. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can continue to leverage the unique advantages of fluorinated benzoic acids to develop the next generation of innovative medicines.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors [mdpi.com]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. US20190002445A1 - Process for preparing lifitegrast and intermediates thereof - Google Patents [patents.google.com]
- 9. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]
- 10. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]
- 14. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2020114202A1 - Method for preparing compound lifitegrast - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 6-Amino-3-bromo-2-fluorobenzoic Acid
Introduction: 6-Amino-3-bromo-2-fluorobenzoic acid is a highly functionalized anthranilic acid derivative that serves as an exceptionally versatile building block in modern organic and medicinal chemistry.[1] Its unique substitution pattern—an ortho-amino carboxylic acid moiety primed for cyclization, combined with strategically placed bromine and fluorine atoms—offers a rich platform for constructing a diverse array of heterocyclic scaffolds.[1][2] The bromine atom acts as a convenient handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the core anthranilic acid structure is a classic precursor for fused heterocyclic systems.
These resulting heterocycles, particularly quinazolinones and acridones, are privileged structures in drug discovery, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides detailed protocols and expert insights for synthesizing key heterocyclic cores from this valuable starting material, aimed at researchers and professionals in drug development.
Part 1: Synthesis of Substituted Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological importance.[3][4][6] The ortho-disposed amino and carboxyl groups in this compound make it an ideal substrate for straightforward cyclization to form the quinazolinone ring system.
Methodology A: One-Pot, Three-Component Synthesis of 3-Substituted 8-Bromo-7-fluoroquinazolin-4(3H)-ones
This approach is highly efficient for rapidly generating a library of N-substituted quinazolinones. It involves the simultaneous reaction of the anthranilic acid, an orthoester (as a one-carbon source), and a primary amine, often accelerated by microwave irradiation.[4][7]
Rationale: This method leverages the speed and efficiency of microwave heating to drive the reaction to completion in minutes, rather than hours. Trimethyl orthoformate serves as a dehydrating agent and the source for C2 of the quinazolinone ring, while the primary amine is incorporated as the N3-substituent.
Materials & Equipment:
-
This compound
-
Trimethyl orthoformate
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol (anhydrous)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 235 mg).
-
Add anhydrous ethanol (3 mL) and a magnetic stir bar.
-
Add the desired primary amine (1.1 mmol).
-
Add trimethyl orthoformate (1.2 mmol, 132 µL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120°C for 20-30 minutes.
-
Scientist's Note: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) to determine the optimal reaction time.
-
-
After cooling to room temperature, pour the reaction mixture over crushed ice (~20 g).
-
A precipitate will form. Stir for 15 minutes, then collect the crude product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL).
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield the pure 3-substituted 8-bromo-7-fluoroquinazolin-4(3H)-one.
Data Summary:
| N3-Substituent (Amine) | Reaction Time (min) | Typical Yield (%) |
| Aniline | 25 | 85-92% |
| 4-Methoxyaniline | 20 | 88-95% |
| Benzylamine | 30 | 80-88% |
| Cyclohexylamine | 30 | 75-83% |
Workflow Visualization:
Caption: Microwave-assisted one-pot synthesis workflow.
Part 2: Synthesis of Substituted Acridone Derivatives
The acridone core is a rigid, planar tricyclic system found in antiviral agents and fluorescent materials.[8] Its synthesis from this compound requires a two-stage approach: N-arylation followed by intramolecular cyclization.
Methodology B: Two-Step Synthesis of Bromo-Fluoro-Acridones
This classic route first builds an N-phenylanthranilic acid intermediate, which is then cyclized under acidic conditions to forge the central ring of the acridone scaffold.
Rationale: The Ullmann condensation is a reliable, copper-catalyzed method for forming the crucial C-N bond between the anthranilic acid and an aryl halide.[9] This creates the precursor necessary for the subsequent intramolecular acylation.
Materials & Equipment:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Standard heating and reflux apparatus
-
Hydrochloric acid (HCl) for work-up
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 235 mg), the aryl halide (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol, 276 mg).
-
Add CuI (0.1 mmol, 19 mg) and anhydrous DMF (5 mL).
-
Heat the reaction mixture to 120-130°C under a nitrogen atmosphere for 12-18 hours.
-
Troubleshooting Tip: The reaction can be sluggish. If starting material remains after 18 hours, an additional portion of catalyst can be added. Monitor by TLC.
-
-
Cool the mixture to room temperature and pour it into 50 mL of water.
-
Filter the solution to remove insoluble copper salts.
-
Acidify the filtrate with 2M HCl until a precipitate forms (pH ~3-4).
-
Collect the crude N-aryl anthranilic acid by vacuum filtration, wash with water, and dry.
-
The product can be used in the next step without further purification or recrystallized from aqueous ethanol if necessary.
Rationale: This cyclodehydration step is the key ring-closing reaction. While traditionally accomplished with strong, corrosive acids like concentrated H₂SO₄ or polyphosphoric acid (PPA), modern methods using iron catalysis offer a milder and more functional-group-tolerant alternative.[8][9][10][11]
Materials & Equipment:
-
N-aryl-6-amino-3-bromo-2-fluorobenzoic acid (from Protocol 2)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ice bath and large beaker of boiling water for work-up
Step-by-Step Procedure (Classical H₂SO₄ Method):
-
Carefully add the N-aryl anthranilic acid (1.0 mmol) to concentrated sulfuric acid (5 mL) in a flask, keeping the temperature below 20°C with an ice bath.
-
Once dissolved, heat the mixture on a boiling water bath (100°C) for 4 hours.[10]
-
Scientist's Note: Anhydrous conditions are critical for the success of this dehydration reaction. Ensure glassware is oven-dried.[10]
-
-
After heating, carefully and slowly pour the hot acid solution into 100 mL of boiling water. This minimizes splattering.
-
Boil the resulting suspension for 5 minutes, then cool and collect the yellow acridone precipitate by vacuum filtration.
-
Wash the solid thoroughly with hot water to remove residual acid.
-
To remove any unreacted starting material, boil the crude product in a 10% aqueous sodium carbonate solution for 10 minutes, filter, and wash with water.
-
Dry the crude acridone. Recrystallize from a high-boiling solvent like isoamyl alcohol or acetic acid to obtain the pure product.[9]
Mechanism Visualization:
Caption: Mechanism of acid-catalyzed acridone formation.
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
The Strategic Role of 6-Amino-3-bromo-2-fluorobenzoic Acid in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: A Multifunctional Scaffold for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them prime targets for therapeutic intervention. The design of small molecules that can effectively modulate kinase activity hinges on the availability of versatile chemical building blocks. 6-Amino-3-bromo-2-fluorobenzoic acid has emerged as a strategically significant starting material in the synthesis of a new generation of kinase inhibitors.[1] Its unique trifunctionalized aromatic core—featuring an amino group, a bromine atom, and a fluorine atom—offers a confluence of reactivity and desirable physicochemical properties.[1]
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will explore the causality behind its strategic importance, detail key synthetic transformations, and provide robust, field-proven protocols for its application.
The Rationale for a Trifunctionalized Scaffold: An Expert's Perspective
The efficacy of this compound as a precursor for kinase inhibitors is not coincidental; it is a direct consequence of its distinct structural features, each contributing to the final molecule's pharmacological profile.
-
The Amino Group: This primary amine serves as a crucial handle for the construction of heterocyclic cores common to many kinase inhibitors, such as quinazolinones.[2][3][4] Through cyclization reactions with reagents like formamide or formamidine acetate, the amino and carboxylic acid functionalities can be efficiently converted into the quinazolinone scaffold, a privileged structure in numerous FDA-approved kinase inhibitors.[5][6] The amino group also provides a vector for amide bond formation, enabling the extension of the molecule to interact with specific amino acid residues in the kinase active site.
-
The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an exceptionally versatile functional group for late-stage diversification of the molecular scaffold. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[7][8] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is critical for modulating the inhibitor's potency, selectivity, and pharmacokinetic properties. The strategic placement of bromine allows for the exploration of the solvent-exposed regions of the ATP-binding pocket of kinases.
-
The Fluorine Atom: The presence of a fluorine atom ortho to the amino group has profound implications for the molecule's biological activity and drug-like properties. Fluorine's high electronegativity can influence the pKa of the nearby amino group, modulating its basicity and, consequently, its interaction with the kinase target.[9] Furthermore, the introduction of fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism. It can also lead to more favorable binding interactions with the target protein through the formation of hydrogen bonds or other non-covalent interactions.
The interplay of these three functional groups makes this compound a powerful tool for generating diverse libraries of kinase inhibitors with tunable properties.
Core Synthetic Applications and Protocols
The following sections detail key synthetic transformations involving this compound, providing step-by-step protocols for the synthesis of critical intermediates for kinase inhibitors.
Synthesis of the Quinazolinone Core: A Gateway to Potent Kinase Inhibitors
The quinazolinone scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR). The synthesis of this core from this compound is a foundational step in the development of these targeted therapies.
Protocol 1: Synthesis of 7-Bromo-8-fluoro-3,4-dihydroquinazolin-4-one
This protocol details the cyclization of this compound with formamidine acetate to yield the corresponding quinazolinone, a key intermediate for BRAF kinase inhibitors.[5]
Reaction Scheme:
Caption: Synthesis of the quinazolinone core.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Equivalents |
| This compound | 1036756-03-2 | 234.02 | 4.51 g | 1.0 |
| Formamidine acetate | 3473-63-0 | 104.11 | 9.03 g | 3.0 + 1.5 |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 200 mL | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed for extraction | - |
| Water (H₂O) | 7732-18-5 | 18.02 | As needed for workup | - |
Experimental Procedure:
-
To a 500 mL round-bottom flask, add this compound (4.51 g, 19.3 mmol).
-
Add ethanol (200 mL) to the flask and stir to dissolve the starting material.
-
Add formamidine acetate (6.02 g, 57.8 mmol, 3.0 equiv) to the solution.
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After 16 hours, add an additional portion of formamidine acetate (3.01 g, 28.9 mmol, 1.5 equiv) to the reaction mixture.
-
Continue to stir the reaction at 80°C for an additional 4 hours.
-
Upon completion, cool the reaction mixture to ambient temperature.
-
Pour the reaction mixture into water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 7-bromo-8-fluoro-3,4-dihydroquinazolin-4-one.
Amide Bond Formation: Extending the Pharmacophore
The carboxylic acid moiety of this compound provides a direct route for amide bond formation, a fundamental transformation in drug synthesis. This allows for the introduction of various side chains that can interact with specific regions of the kinase active site.
Protocol 2: Synthesis of 6-Amino-3-bromo-2-fluoro-N-methylbenzamide
This protocol outlines a standard amide coupling reaction using HATU, a highly efficient coupling reagent, to synthesize an N-methylamide derivative.[10]
Reaction Scheme:
Caption: Amide bond formation workflow.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Equivalents |
| This compound | 1036756-03-2 | 234.02 | 20 g | 1.0 |
| Methylamine hydrochloride | 593-51-1 | 67.52 | 8.66 g | 1.5 |
| HATU | 148893-10-1 | 380.23 | 48.8 g | 1.5 |
| DIEA (DIPEA) | 7087-68-5 | 129.24 | 44.6 mL | 3.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
Experimental Procedure:
-
In a 1 L round-bottom flask, combine this compound (20 g, 21.4 mmol), methylamine hydrochloride (8.66 g, 32 mmol), and dichloromethane (200 mL).
-
To the stirred suspension, add N,N-Diisopropylethylamine (DIEA) (44.6 mL, 64.1 mmol).
-
Add HATU (48.8 g, 32 mmol) portion-wise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction for the consumption of the starting carboxylic acid by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (200 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 6-amino-3-bromo-2-fluoro-N-methylbenzamide.
Palladium-Catalyzed Cross-Coupling: Diversification of the Kinase Inhibitor Scaffold
The bromine atom of the 7-bromo-8-fluoro-3,4-dihydroquinazolin-4-one intermediate serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds with a wide range of boronic acids.
Protocol 3: Suzuki-Miyaura Coupling of 7-Bromo-8-fluoro-3,4-dihydroquinazolin-4-one with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction, a key step in elaborating the quinazolinone core.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Equivalents |
| 7-Bromo-8-fluoro-3,4-dihydroquinazolin-4-one | - | 243.04 | 243 mg | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 58 mg | 0.05 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 4 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Experimental Procedure:
-
To a flame-dried Schlenk tube, add 7-bromo-8-fluoro-3,4-dihydroquinazolin-4-one (243 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the tube via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol) to the reaction mixture under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 100°C in an oil bath for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-fluoro-7-phenyl-3,4-dihydroquinazolin-4-one.
Conclusion: A Versatile Building Block for Next-Generation Kinase Inhibitors
This compound stands out as a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique combination of strategically placed functional groups provides a robust platform for the construction of diverse and complex molecular architectures. The protocols detailed in this application note offer a practical guide for the synthesis of key intermediates, such as quinazolinones, and their subsequent elaboration through amide coupling and palladium-catalyzed cross-coupling reactions. By understanding the underlying chemical principles and leveraging the synthetic versatility of this scaffold, researchers and drug development professionals can accelerate the discovery and development of novel, targeted kinase inhibitors for the treatment of a wide range of human diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]
- 6. WO2020257632A1 - Allosteric egfr inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. WO2023239710A1 - Benzopyrimidin-4(3h)-ones as pi3k inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantification of 6-Amino-3-bromo-2-fluorobenzoic acid
Foreword: A Modern Approach to Method Development for Halogenated Aromatic Acids
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This document provides a comprehensive guide to the analytical quantification of 6-Amino-3-bromo-2-fluorobenzoic acid, a halogenated aromatic acid of interest in synthetic chemistry. The methodologies detailed herein are grounded in established analytical principles and validated in accordance with the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability, accuracy, and fitness for purpose.[1][2][3]
Our approach transcends a mere recitation of procedural steps. We delve into the rationale behind the selection of specific analytical techniques, instrumental parameters, and validation criteria. This is to empower the researcher, scientist, and drug development professional with not only a set of robust protocols but also a deeper understanding of the underlying scientific principles. The primary focus will be on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, complemented by a simpler, yet effective, UV-Vis Spectrophotometric method for rapid quantification. A discussion on a potential Gas Chromatography-Mass Spectrometry (GC-MS) method is also included for situations requiring alternative or orthogonal analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Stability-Indicating Method
Reverse-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its versatility, selectivity, and efficiency in separating a wide range of compounds.[4] For this compound, an RP-HPLC method with UV detection offers a robust and sensitive means of quantification, capable of separating the target analyte from potential impurities and degradation products.
Rationale for Method Parameters
The selection of a C18 stationary phase is based on its hydrophobicity, which is well-suited for retaining aromatic acids like this compound.[5] The mobile phase, a combination of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention and peak shape. The acidic pH of the buffer ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and symmetrical peaks on the C18 column.[5][6] UV detection is appropriate as aromatic compounds exhibit strong absorbance in the UV region. The detection wavelength is selected based on the absorbance maximum of the analyte to ensure high sensitivity.
Caption: High-level workflow for the HPLC quantification of this compound.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Materials and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60:40 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 225 nm |
| Run Time | 15 minutes |
Procedure:
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the calibration standards and sample solutions.
-
Method Validation Protocol (ICH Q2(R1) Framework)
The developed HPLC method must be validated to demonstrate its suitability for the intended purpose.[7][8] The following validation parameters should be assessed:
Specificity:
-
Procedure: Analyze a blank, the reference standard, and a sample spiked with known related substances (if available). Conduct forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the analyte from degradation products.[9]
-
Acceptance Criteria: The analyte peak should be free from interference from the blank, impurities, and degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity:
-
Procedure: Analyze the calibration standards at a minimum of five concentration levels covering the expected range. Plot the peak area against the concentration and perform linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Range:
-
Procedure: The range is established based on the linearity, accuracy, and precision data.
-
Acceptance Criteria: For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[10]
Accuracy:
-
Procedure: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness:
-
Procedure: Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
System Suitability:
-
Procedure: Inject a standard solution multiple times (e.g., n=5) before starting the analysis.
-
Acceptance Criteria: The RSD of the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
UV-Vis Spectrophotometry: A Rapid Quantification Method
For applications where a high degree of separation is not required, and the sample matrix is relatively simple, UV-Vis spectrophotometry offers a quick and cost-effective method for quantification.[11] The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
Rationale for Method Parameters
Aromatic compounds, such as this compound, have characteristic UV absorbance spectra.[1] By measuring the absorbance at the wavelength of maximum absorbance (λmax), the concentration of the analyte can be determined. An acidic solution is used as the solvent to ensure the analyte is in a consistent protonation state, which can affect the UV spectrum.
Caption: General workflow for UV-Vis spectrophotometric quantification.
Detailed UV-Vis Spectrophotometry Protocol
Instrumentation:
-
UV-Vis Spectrophotometer (double beam).
-
Matched quartz cuvettes (1 cm path length).
Materials and Reagents:
-
This compound reference standard (purity ≥98%).
-
Hydrochloric acid (HCl) (AR grade).
-
Water (deionized or distilled).
Procedure:
-
Solvent Preparation (0.1 M HCl):
-
Carefully add 8.3 mL of concentrated HCl to approximately 900 mL of water and dilute to 1 L.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 M HCl.
-
-
Determination of λmax:
-
Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with 0.1 M HCl.
-
Scan the solution from 400 nm to 200 nm using 0.1 M HCl as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl to cover a suitable absorbance range (typically 0.2 to 0.8 AU).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample and dissolve it in 0.1 M HCl. Dilute as necessary to obtain an absorbance reading within the calibration range.
-
-
Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the 0.1 M HCl blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Method Validation Protocol
The UV-Vis spectrophotometric method should also be validated according to ICH Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze the blank and a placebo solution to check for interference at the analytical wavelength. | No significant absorbance from the blank or placebo at the λmax of the analyte. |
| Linearity | Analyze at least five concentrations. Plot absorbance vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Established from linearity, accuracy, and precision data. | Typically 80% to 120% of the test concentration. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (n=3). | Mean recovery within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six replicate samples at 100% concentration. Intermediate Precision: Repeat on a different day. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Method
For certain applications, such as the analysis of volatile impurities or when an orthogonal technique is required for confirmation, GC-MS can be a powerful tool. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[12]
Rationale for Derivatization and Analysis
Derivatization, such as silylation or esterification, can be employed to increase the volatility of the analyte.[12][13] GC provides excellent separation efficiency, and mass spectrometry offers high selectivity and sensitivity for detection and identification.[14][15]
Potential Derivatization Reaction: Esterification of the carboxylic acid group with an alcohol (e.g., methanol) in the presence of an acid catalyst would yield a more volatile methyl ester derivative.
Proposed GC-MS Protocol (Requires Method Development and Validation)
Instrumentation:
-
GC-MS system with a capillary column and an appropriate detector.
Materials and Reagents:
-
Derivatizing agent (e.g., Methanolic HCl or BF3-Methanol).
-
Organic solvent for extraction (e.g., Ethyl acetate).
General Procedure (to be optimized):
-
Derivatization:
-
React a known amount of the sample with the derivatizing agent under optimized conditions (e.g., heating).
-
-
Extraction:
-
Extract the derivatized analyte into an organic solvent.
-
-
GC-MS Analysis:
-
Inject the extract into the GC-MS system.
-
Develop a suitable temperature program to separate the derivatized analyte from other components.
-
Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantification.
-
Validation Considerations: The entire method, including the derivatization step, would need to be thoroughly validated for parameters such as derivatization efficiency, specificity, linearity, accuracy, and precision.
Conclusion
This document provides a comprehensive framework for the quantification of this compound using validated analytical methods. The detailed HPLC protocol offers a robust and stability-indicating approach suitable for rigorous quality control and regulatory submissions. The UV-Vis spectrophotometric method serves as a rapid and cost-effective alternative for routine analysis where high separation power is not essential. The discussion on GC-MS provides a pathway for the development of an orthogonal method. The successful implementation and validation of these methods will ensure the generation of reliable and accurate data, which is fundamental to the advancement of research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. youtube.com [youtube.com]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. eu-opensci.org [eu-opensci.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. tdi-bi.com [tdi-bi.com]
Application Note: A Scalable and Efficient Synthesis of 6-Amino-3-bromo-2-fluorobenzoic Acid for Pharmaceutical Research and Development
Abstract
6-Amino-3-bromo-2-fluorobenzoic acid is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic systems for drug discovery programs. This application note provides a detailed, two-step protocol for the large-scale synthesis of this valuable intermediate, starting from commercially available 3-bromo-2-fluorobenzoic acid. The described methodology, centered around a regioselective nitration followed by a robust catalytic hydrogenation, is designed for scalability, high yield, and operational safety, making it suitable for both academic research laboratories and industrial drug development settings.
Introduction
Substituted anthranilic acids are a cornerstone of modern pharmaceutical synthesis, serving as precursors to a wide array of bioactive molecules, including anti-inflammatory agents and kinase inhibitors. This compound, with its unique substitution pattern of amino, bromo, and fluoro groups, offers multiple reactive handles for molecular elaboration. The strategic placement of these functional groups allows for selective transformations, making it a highly sought-after intermediate.
This guide provides a comprehensive, field-tested protocol for the synthesis of this compound. The process is divided into two main stages:
-
Nitration: The regioselective introduction of a nitro group onto the aromatic ring of 3-bromo-2-fluorobenzoic acid to yield the key intermediate, 3-bromo-2-fluoro-6-nitrobenzoic acid.
-
Reduction: The subsequent reduction of the nitro group to the corresponding amine, affording the final product.
The protocols herein emphasize not just the procedural steps but also the underlying chemical principles and safety considerations critical for successful scale-up.
Overall Synthetic Pathway
The synthesis proceeds via a two-step sequence starting from 3-bromo-2-fluorobenzoic acid.
Troubleshooting & Optimization
purification of crude 6-Amino-3-bromo-2-fluorobenzoic acid
An essential building block in medicinal chemistry and materials science, 6-Amino-3-bromo-2-fluorobenzoic acid is a polysubstituted aromatic acid whose utility is directly dependent on its purity.[1] As a Senior Application Scientist, I have frequently guided researchers through the nuances of purifying complex intermediates like this one. Crude forms of this compound can contain a variety of impurities stemming from the synthetic route, including unreacted starting materials like 3-bromo-2-fluorobenzoic acid, side-products, and residual solvents.
This technical support center is designed to provide direct, actionable guidance for researchers encountering challenges in the . We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on your specific synthetic pathway. However, common impurities often include:
-
Unreacted Starting Materials: Primarily 3-bromo-2-fluorobenzoic acid, which may persist if the amination reaction did not go to completion.[1]
-
Isomeric Byproducts: Depending on the reaction conditions, isomers of the desired product may form. Separating these can be challenging due to their very similar physical properties.[2][3]
-
Reaction Solvents: Residual solvents used in the synthesis and initial workup.
-
Colored Impurities: Often polymeric or degradation products formed during the reaction, especially if excessive heat was applied.
Q2: Which purification technique should I try first?
A2: For a compound like this compound, which possesses both an acidic carboxylic acid group and a basic amino group, acid-base extraction is an exceptionally powerful and highly recommended initial purification step.[4] This technique effectively separates your amphoteric product from neutral organic impurities and can also help remove more or less acidic/basic byproducts. Recrystallization is an excellent secondary step to achieve high purity.
Q3: My compound is streaking or tailing significantly on a silica gel TLC plate. What's wrong?
A3: This is a classic issue encountered with carboxylic acids on silica gel.[5] The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica stationary phase, leading to poor chromatography. To resolve this, you must suppress the deprotonation of your compound. Add 0.5-1% of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. [5] This ensures the compound remains fully protonated, moves as a single species, and results in a well-defined spot.
Q4: I'm struggling to find a good single solvent for recrystallization. What should I do?
A4: It is common for molecules with mixed polarity functional groups to be either too soluble or not soluble enough in common single solvents. The solution is to use a binary solvent system. The principle is to dissolve the crude compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (or "anti-solvent," in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow the solution to cool slowly. For compounds similar to this, solvent pairs like ethanol/water, acetone/water, or dichloromethane/methanol have proven effective.[6]
Q5: How can I assess the purity of my final product?
A5: A combination of methods provides the most complete picture of purity:
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot. Run it alongside a sample of the crude material to visualize the removal of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. Isomers of aminobenzoic acid can often be successfully separated using mixed-mode chromatography.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of proton- or carbon-containing impurities.
Q6: What are the optimal storage conditions for the purified this compound?
A6: The compound should be stored in a cool, dry, and dark place. One supplier recommends storage at 2-8°C, protected from light. The amino group can be susceptible to air oxidation over time, which may lead to discoloration. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Troubleshooting Guide
This table addresses specific problems you might encounter during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | Too much solvent was used during the dissolution step. | Concentrate the filtrate by gently boiling off some solvent and allow it to cool again.[7] |
| The compound has significant solubility in the cold solvent. | Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to minimize loss. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration funnel and filter paper with hot solvent before filtering your solution.[6] | |
| Product Crashes Out as an Oil or Sticky Gum | The solution cooled too rapidly. | Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling promotes oiling rather than crystal lattice formation. |
| The compound is "oiling out" due to high impurity levels. | Purify the crude material first by another method (e.g., acid-base extraction) to remove the impurities that are inhibiting crystallization. | |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated, or it is supersaturated. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod.[6] 2. Seed: Add a tiny crystal of the pure compound.[7] 3. Concentrate: If the above fails, too much solvent was likely used. Reduce the solvent volume by evaporation and re-cool.[7] |
| Final Product is Discolored (Yellow/Brown) | Colored impurities are co-crystallizing with the product. | During the recrystallization process, after dissolving the crude solid in the hot solvent, add a small amount (spatula tip) of activated charcoal. Boil for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[7] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the amphoteric nature of the target molecule to separate it from neutral impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Basification & Extraction: Transfer the solution to a separatory funnel. Extract the organic layer two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, leaving neutral impurities behind in the organic layer.[4][5]
-
Causality: Sodium bicarbonate is a weak base, sufficiently strong to deprotonate the carboxylic acid but not strong enough to deprotonate the less acidic amino group significantly, which helps maintain selectivity.
-
-
Combine and Wash: Combine the aqueous layers in a clean flask. Wash this combined aqueous layer once with fresh ethyl acetate to remove any remaining neutral impurities.
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (test with pH paper, target pH ~1-2).[5] The protonated this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid (the filter cake) with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is ideal for removing impurities with different solubility profiles from your product.
-
Solvent Selection: Determine an appropriate solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove it.[7]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface. Dry the crystals under vacuum.
Visual Workflows
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Amino-3-bromo-2-fluorobenzoic Acid
Here is the technical support center for the synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid.
Welcome to the technical support guide for the synthesis of this compound (CAS: 1036756-03-2).[1][2][3] This molecule is a crucial building block in medicinal chemistry and drug development, valued for its unique substitution pattern that allows for diverse synthetic transformations.[4] However, its synthesis is not without challenges. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic outcomes. We will delve into the causality behind these issues and provide field-proven solutions.
Section 1: Overview of a Common Synthetic Pathway
A prevalent and effective method for synthesizing this compound involves the oxidative cleavage of a substituted isatin precursor. This pathway is often favored for its reliability, but success hinges on careful control of reaction conditions.
Caption: Common synthesis route via oxidative cleavage of an isatin intermediate.
Section 2: Troubleshooting Guide for Side Reactions
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is low, and TLC/LC-MS analysis shows a significant, less polar byproduct. What is it?
A1: This is a classic sign of decarboxylation.
-
Probable Cause: The primary culprit is the loss of the carboxylic acid group (–COOH) as CO₂, forming 2-bromo-3-fluoroaniline. Aminobenzoic acids are susceptible to decarboxylation, a reaction often catalyzed by heat and acidic conditions.[5][6][7] During the final workup step, when you acidify the reaction mixture to precipitate the product, localized "hot spots" or the use of overly concentrated acid can significantly accelerate this side reaction.[8]
-
Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism where a proton attacks the carbon atom bearing the carboxyl group. The electron-donating nature of the amino group facilitates this process, stabilizing the intermediate sigma complex.
-
Preventative Measures:
-
Temperature Control: Conduct the acidification step in an ice bath (0–5 °C). Add the acid slowly and with vigorous stirring to dissipate any heat generated.
-
pH Monitoring: Adjust the pH carefully, aiming for the isoelectric point of the amino acid (typically pH 3-4) where its solubility is minimal. Overshooting to a very low pH (e.g., <1) with strong acid can promote decarboxylation.[7]
-
Purification: If decarboxylation has occurred, the resulting aniline byproduct can often be separated from the desired carboxylic acid by recrystallization, as the aniline is typically more soluble in organic solvents.
-
Caption: The acid-catalyzed decarboxylation side reaction pathway.
Q2: My NMR spectrum is overly complex, suggesting the presence of an isomer. How did this form?
A2: Isomeric impurities typically arise from two sources: non-selective starting material or, less commonly in this specific synthesis, halogen migration.
-
Probable Cause 1 (Most Likely): Impure Starting Material. If your synthesis begins with a bromination step (e.g., brominating 2-amino-6-fluorobenzoic acid), the directing effects of the amino and fluoro groups can lead to a mixture of regioisomers. It is critical to start with a regiochemically pure precursor.
-
Probable Cause 2 (Less Likely): Halogen Dance. In some organic reactions, particularly those involving strong bases or organometallic intermediates, a "halogen dance" or migration can occur.[9] This involves the migration of a halogen atom to a different position on the aromatic ring. While less probable during the isatin oxidation itself, it's a phenomenon to be aware of if alternative, strongly basic synthetic routes are employed.
-
Preventative Measures:
-
Verify Starting Material: Always confirm the purity and isomeric identity of your starting materials (e.g., the substituted isatin) by NMR and/or LC-MS before beginning the synthesis.
-
Controlled Bromination: If you are performing a bromination, carefully control the reaction conditions (temperature, solvent, brominating agent) to maximize regioselectivity. Electrophilic aromatic halogenation is sensitive to substituents already on the ring.[10][11][12]
-
Q3: I'm seeing an impurity with a mass corresponding to an amide. Where did this come from?
A3: This impurity suggests an alternative synthetic route involving nitrile hydrolysis, which has stalled at the amide intermediate.
-
Probable Cause: If your synthesis starts from a benzonitrile precursor (e.g., 6-amino-3-bromo-2-fluorobenzonitrile), the goal is to hydrolyze the nitrile (–C≡N) to a carboxylic acid (–COOH). This reaction proceeds in two stages: first to an amide (–CONH₂), and then to the carboxylic acid.[13][14] The second step, hydrolysis of the amide, often requires harsh conditions (refluxing in strong acid or base for an extended period).[15][16] Incomplete reaction will leave the stable amide intermediate as a major impurity.
-
Preventative Measures:
-
Force the Reaction to Completion: If using a nitrile hydrolysis route, ensure sufficient reaction time and temperature. Monitor the reaction by TLC or LC-MS until the amide intermediate is no longer observed.
-
Choose Appropriate Conditions: Acidic hydrolysis is typically performed with refluxing strong acids like HCl or H₂SO₄.[15][17] Basic hydrolysis uses strong bases like NaOH or KOH, followed by an acidic workup to protonate the resulting carboxylate salt.[13]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal pH for precipitating the final product during workup?
-
A: The optimal pH is the isoelectric point of the molecule, where it has a net-zero charge and minimum solubility in water. For most aminobenzoic acids, this is in the weakly acidic range of pH 3 to 5. Acidifying to pH < 2 should be avoided to minimize decarboxylation.
-
-
Q: Which analytical techniques are best for monitoring this reaction?
-
A: A combination of Thin Layer Chromatography (TLC) for rapid, qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive tracking of reactants, intermediates, and products is ideal. For final product characterization, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential to confirm structure and purity.
-
-
Q: My final product is off-color (e.g., brown or dark yellow). What causes this?
-
A: Discoloration often results from the formation of minor, highly conjugated byproducts or oxidation of the amino group. This can happen if the reaction is overheated or exposed to air for prolonged periods at high temperatures. Treating the crude product with activated charcoal during recrystallization can often remove these colored impurities.
-
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Isatin Oxidation
This protocol is a representative method based on common literature procedures.[18][19] Researchers should adapt it based on their specific lab conditions and scale.
-
Dissolution: In a round-bottom flask, suspend 6-bromo-7-fluoroisatin (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH). Stir at room temperature until a clear solution is obtained.
-
Oxidation: Cool the solution in an ice bath to below 10 °C. Add 30% hydrogen peroxide (H₂O₂, ~2.2 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup & Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add 3 M hydrochloric acid (HCl) with vigorous stirring to adjust the pH to ~4. A precipitate should form.
-
Isolation: Stir the resulting slurry in the ice bath for 1 hour. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove residual salts and impurities.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A mixture of ethanol and water is often effective.
-
Dissolution: Dissolve the crude, dried product in a minimum amount of hot ethanol.
-
Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter it through a pad of celite while hot to remove the charcoal.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Section 5: Visual Troubleshooting Workflow
This decision tree can help diagnose issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Section 6: Data Summary Table
| Side Reaction / Issue | Probable Cause(s) | Key Analytical Signature | Prevention & Mitigation Strategy |
| Decarboxylation | High temperature during acidic workup; pH too low (<2). | Byproduct with mass = (M-44); less polar spot on TLC. | Control workup temperature (0-5 °C); maintain pH between 3-5; slow acid addition. |
| Isomeric Impurity | Impure starting material; non-selective bromination step. | Complex NMR signals; multiple peaks in LC with same mass. | Verify purity of starting materials; optimize regioselectivity of any halogenation steps. |
| Incomplete Reaction | Insufficient reaction time/temperature (isatin oxidation or nitrile hydrolysis). | Presence of starting material or stable intermediate (e.g., amide) in final product. | Monitor reaction to completion via TLC/LC-MS; increase reaction time or temperature if necessary. |
| Product Discoloration | Oxidation of amino group; formation of minor conjugated impurities. | Dark-colored final product (yellow, brown, or black). | Recrystallize crude product with activated charcoal; minimize exposure to air at high temperatures. |
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1036756-03-2|this compound|BLD Pharm [bldpharm.com]
- 4. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 5. scite.ai [scite.ai]
- 6. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 9. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 10. purechemistry.org [purechemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Navigating Challenges with 6-Amino-3-bromo-2-fluorobenzoic acid
Welcome to the technical support center for 6-Amino-3-bromo-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but often challenging building block in their synthetic endeavors. Poor solubility is a common hurdle that can impede reaction kinetics, reduce yields, and complicate purifications. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you overcome these challenges and achieve success in your reactions.
Part 1: Frequently Asked Questions (FAQs) - The Solubility Dilemma
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: My this compound won't dissolve in my reaction solvent. What are the first steps?
A1: This is the most prevalent issue. The molecule possesses both a weakly basic amino group and an acidic carboxylic acid group, alongside a halogenated aromatic ring, leading to strong intermolecular interactions and high crystal lattice energy. This results in poor solubility in many common organic solvents.
Your initial troubleshooting should follow a logical progression:
-
Solvent Screening: The principle of "like dissolves like" is your starting point. Begin with polar aprotic solvents, which are generally the most effective for this class of compounds.
-
Temperature: Gently warming the mixture can significantly increase solubility. However, be mindful of the thermal stability of your other reagents.
-
pH Adjustment: The amphoteric nature of the molecule is key. Modifying the pH can convert the molecule into a more soluble salt.[1][2]
-
Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area available for solvation, which can improve the rate of dissolution.[2]
Q2: Which organic solvents are most effective for dissolving the free acid form of this compound?
A2: While quantitative data is scarce, empirical evidence suggests that highly polar aprotic solvents are the best choice. A recommended screening order is:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF) - often requires heating.
-
Acetonitrile (MeCN) - generally poor solubility at room temperature.
It is crucial to use anhydrous solvents, as water can interfere with many common coupling reactions.[3]
Q3: I've seen this compound sold as a hydrochloride salt. Why is that, and how does it affect its use?
A3: The hydrochloride salt form is offered to significantly enhance aqueous solubility.[4] The salt is formed by protonating the amino group, creating a more polar, ionic species that dissolves more readily in water and other polar protic solvents.[4]
When using the hydrochloride salt in a reaction, you must add an additional equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the HCl and liberate the free amine for the desired reaction.
Q4: How does pH influence the solubility of this compound?
A4: The effect of pH is critical. The molecule has two ionizable groups: the carboxylic acid and the amino group.
-
In acidic conditions (low pH): The amino group is protonated to form a cationic ammonium salt (-NH₃⁺). This salt form is generally more soluble in aqueous media than the neutral form.[1][2]
-
In alkaline conditions (high pH): The carboxylic acid group is deprotonated to form an anionic carboxylate salt (-COO⁻). This salt is also typically more soluble in water.[1][2]
Therefore, adjusting the pH away from the isoelectric point is a primary strategy to enhance solubility in aqueous or semi-aqueous systems.
Part 2: Troubleshooting Guide for Common Reactions
Even when initial dissolution is achieved, problems can arise during the reaction itself. This section provides detailed guides for two common transformations: amide bond formation and Suzuki-Miyaura cross-coupling.
Amide Coupling Reactions
The formation of an amide bond is a frequent objective. However, the low nucleophilicity of the aniline-like amino group and the poor solubility of the carboxylic acid can lead to sluggish or incomplete reactions.
Problem 1: Low or No Conversion to the Amide Product
| Potential Cause | Recommended Solution(s) |
| Poor Solubility of Starting Material | 1. Switch to a more effective solvent (e.g., DMF or NMP).2. Use a co-solvent system. For example, if your amine is soluble in THF, you can dissolve the this compound in a minimal amount of DMF and then dilute with THF.[5]3. Gently heat the reaction mixture (e.g., to 40-50 °C), ensuring all components are stable at that temperature. |
| Insufficient Activation of the Carboxylic Acid | 1. Use a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU or HBTU are highly effective for challenging couplings.[6][7]2. Carbodiimides like EDC are effective but often require an additive like HOBt or OxymaPure to improve efficiency and suppress side reactions.[8][9]3. Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. |
| Inadequate Base | 1. Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) . Typically, 2-3 equivalents are required to neutralize the carboxylic acid and any acidic byproducts.[10]2. If using the hydrochloride salt of the starting material, add an extra equivalent of base. |
Problem 2: Formation of a Polymer-like, Insoluble Byproduct
This often indicates self-coupling, where the amino group of one molecule attacks the activated carboxyl group of another.
| Potential Cause | Recommended Solution(s) |
| Self-Polymerization | 1. Control the Order of Addition: Pre-activate the carboxylic acid before adding the desired amine. Dissolve the this compound, base, and coupling reagent, and stir for 15-30 minutes at 0 °C. Then, add the amine coupling partner to this mixture.[10]2. Slow Addition: Add a solution of the amine dropwise to the pre-activated carboxylic acid. This maintains a low concentration of the free amine, favoring the desired intermolecular reaction.3. Lower the Temperature: Running the reaction at 0 °C can help to control the rate of the competing self-coupling reaction.[10] |
This protocol is designed to maximize the chances of success with poorly soluble or electron-deficient amines.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. Use the minimum amount necessary for dissolution, which may require gentle warming. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.5 eq) to the cooled solution.
-
Pre-activation: Add HATU (1.1 eq) to the mixture and stir for 15-30 minutes at 0 °C. The solution may change color.
-
Amine Addition: Slowly add the amine coupling partner (1.0-1.2 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.[11]
-
Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]
Caption: Workflow for amide coupling with pre-activation.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the ring is a prime handle for C-C bond formation via Suzuki-Miyaura coupling. However, the poor solubility of the starting material can lead to heterogeneous mixtures and low catalyst efficiency.
Problem: The Reaction is Sluggish and Gives Low Yields
| Potential Cause | Recommended Solution(s) |
| Heterogeneous Reaction Mixture | 1. Co-Solvent System: Use a solvent mixture that can dissolve both the polar starting material and the less polar boronic acid and catalyst. A common and effective system is a mixture of 1,4-Dioxane and water (e.g., 4:1) .[12]2. Phase-Transfer Catalysis (PTC): If using a biphasic system (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or Aliquat 336 can shuttle the boronate salt into the organic phase where the catalyst resides, dramatically increasing the reaction rate.[1][13][14]3. High-Temperature Ball Milling: For extremely insoluble substrates where no solvent system is effective, a solvent-free, solid-state reaction using high-temperature ball milling can be a powerful, albeit specialized, alternative.[1][4][15] |
| Catalyst Deactivation or Inefficiency | 1. Ligand Choice: The choice of phosphine ligand is critical. For electron-rich anilines, bulky, electron-rich ligands like SPhos or XPhos are often highly effective.[12]2. Catalyst Precursor: While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a specific ligand often show superior performance.[12]3. Degassing: Thoroughly degas all solvents and the reaction mixture to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Base Incompatibility | 1. Choice of Base: The base is crucial for activating the boronic acid. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a good starting point for challenging couplings.[12]2. Solubility of Base: Ensure the chosen base has some solubility in the reaction medium. Using an aqueous solution of the base in a co-solvent system is standard practice. |
This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). The volume should be sufficient to create a stirrable slurry, if not a complete solution.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[16] Reactions are typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Purification: Separate the organic layer. If the product is in the aqueous layer (as a carboxylate salt), acidify the aqueous layer with 1M HCl to precipitate the product, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[16]
Caption: Strategies for Suzuki coupling with poor solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Toward overcoming solubility issues in organic chemistry | Hokkaido University [global.hokudai.ac.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Time for 6-Amino-3-bromo-2-fluorobenzoic Acid Derivatives
Welcome to the Technical Support Center dedicated to the synthesis and optimization of reactions involving 6-Amino-3-bromo-2-fluorobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the common challenges encountered during the synthesis of this versatile building block and its subsequent derivatization. Our focus is to empower you with the knowledge to not only troubleshoot issues but also to proactively optimize your reaction times for improved efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound typically begins with a commercially available substituted fluorobenzoic acid. A common and effective strategy involves the nitration of a suitable precursor followed by reduction of the nitro group to an amine. An alternative approach is the direct amination of a precursor molecule.
Q2: My reaction to introduce the amino group is sluggish. What are the likely causes?
A2: A slow amination reaction can often be attributed to several factors. These include insufficient activation of the aromatic ring, the use of a weak nucleophile, or suboptimal reaction temperature. The choice of solvent can also play a critical role in reaction kinetics.
Q3: I am observing significant byproduct formation during the synthesis. How can I improve the selectivity?
A3: Byproduct formation, such as di- or tri-substituted products, is a common challenge, particularly during bromination or nitration steps. This is often due to the strong activating effect of the amino group. Protecting the amino group, for instance, through acetylation, can moderate its activating influence and enhance regioselectivity. Careful control of stoichiometry and reaction temperature is also crucial.
Q4: What are the key parameters to consider when optimizing the reaction time for the derivatization of this compound?
A4: To optimize the reaction time for derivatization (e.g., amide or ester formation), several factors should be systematically evaluated:
-
Catalyst Selection and Loading: The choice of catalyst is paramount. For instance, in amide bond formation, coupling agents like HATU or HOBt/EDC are often employed. The catalyst loading should be optimized to ensure a balance between reaction rate and cost.
-
Solvent: The solvent's polarity and its ability to dissolve reactants and intermediates can significantly impact reaction rates.
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, this must be balanced against the potential for increased byproduct formation or decomposition of sensitive functional groups.
-
Concentration: The concentration of reactants can influence the reaction kinetics. Higher concentrations can lead to faster reactions but may also increase the likelihood of side reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Amination Step | Insufficient activation of the aromatic ring. | Ensure the presence of a strong electron-withdrawing group ortho or para to the leaving group if proceeding via nucleophilic aromatic substitution. |
| Weak nucleophile or low nucleophile concentration. | Use a stronger nucleophile or increase its concentration. Consider using a phase-transfer catalyst if the nucleophile has poor solubility in the organic solvent. | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be mindful of potential side reactions at higher temperatures. | |
| Slow Amide or Ester Formation | Inefficient activation of the carboxylic acid. | Use a more effective coupling agent (e.g., HATU, COMU) for amide formation. For esterification, ensure a strong acid catalyst is used in sufficient quantity. |
| Steric hindrance at the reaction center. | Consider using a less sterically hindered coupling agent or a different synthetic route if steric hindrance is significant. | |
| Poor solubility of reactants. | Select a solvent that provides good solubility for all reactants. A solvent screen may be necessary. | |
| Formation of Impurities | Over-reaction or side reactions due to high temperature. | Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Presence of moisture or air for sensitive reactions. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Impure starting materials. | Verify the purity of your starting materials by appropriate analytical techniques (e.g., NMR, melting point) before commencing the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the target molecule.
Step 1: Nitration of 3-bromo-2-fluorobenzoic acid
-
In a round-bottom flask, dissolve 3-bromo-2-fluorobenzoic acid in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice and collect the precipitated product by filtration. Wash the solid with cold water until the filtrate is neutral.
Step 2: Reduction of the Nitro Group
-
Suspend the crude nitro-compound in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride or iron powder.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of an Amide Derivative
This protocol provides a general method for the synthesis of an amide derivative from this compound.
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing the Workflow
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound and its derivatives.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting slow reaction times.
common impurities in commercial 6-Amino-3-bromo-2-fluorobenzoic acid
Welcome to the technical support center for 6-Amino-3-bromo-2-fluorobenzoic acid (CAS: 1036756-03-2). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the use of this versatile building block in their experiments. By understanding the potential impurities and their impact, you can ensure the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial batches of this compound?
A1: The most prevalent impurities are typically related to the synthetic route. The synthesis of this compound generally starts from 3-bromo-2-fluorobenzoic acid, which undergoes an amination reaction.[1][2] Consequently, the primary impurities to be aware of are:
-
Residual Starting Material: 3-bromo-2-fluorobenzoic acid.
-
Isomeric Impurities: Although the amination of 2-bromobenzoic acids is often highly regioselective, minor amounts of other positional isomers may form.[1][3][4] Potential isomers include 2-Amino-3-bromo-6-fluorobenzoic acid and 4-Amino-3-bromo-2-fluorobenzoic acid.
-
Degradation Products: Halogenated aromatic compounds can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH, potentially leading to dehalogenated or oxidized byproducts.[5]
-
Residual Solvents: Solvents used in the synthesis and purification process may be present in trace amounts.
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for quantifying the main component and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) is invaluable for structural confirmation and identification of impurities.
Q3: What is the potential impact of these impurities on my downstream reactions?
A3: The presence of impurities can have significant consequences for subsequent synthetic steps:
-
Residual Starting Material: 3-bromo-2-fluorobenzoic acid lacks the amino group necessary for many coupling reactions, leading to lower yields of the desired product and the formation of unwanted byproducts.
-
Isomeric Impurities: Isomers of the target molecule will have different reactivity and will lead to the formation of isomeric products in your downstream synthesis, which can be challenging to separate and may affect the biological activity and safety profile of the final compound.
-
Degradation Products: These can introduce reactive functionalities that interfere with your reaction or lead to the formation of complex and difficult-to-remove side products.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when using this compound.
Issue 1: Low Yield or Incomplete Reaction in Downstream Synthesis
-
Possible Cause: The purity of the starting this compound may be lower than specified, with significant amounts of residual 3-bromo-2-fluorobenzoic acid.
-
Troubleshooting Steps:
-
Purity Re-assessment: Analyze the starting material using the HPLC-UV method outlined in the "Experimental Protocols" section to quantify the percentage of the desired product and the starting material impurity.
-
Purification: If the starting material impurity is significant, consider purifying the this compound by recrystallization.
-
Stoichiometry Adjustment: If purification is not feasible, adjust the stoichiometry of your reactants to account for the lower purity of the aminobenzoic acid.
-
Issue 2: Unexpected Side Products Observed by LC-MS
-
Possible Cause: The presence of isomeric impurities in the this compound.
-
Troubleshooting Steps:
-
Isomer Analysis: Utilize the HPLC-UV method with a longer run time or a gradient optimized for isomer separation to check for the presence of other peaks with the same mass as the product.
-
NMR Analysis: Acquire detailed ¹H and ¹⁹F NMR spectra of the starting material. The presence of additional signals in the aromatic region of the ¹H NMR or extra signals in the ¹⁹F NMR can indicate the presence of isomers.
-
Fractional Crystallization: In some cases, careful fractional crystallization may be employed to enrich the desired isomer.
-
Issue 3: Discoloration of the Starting Material or Reaction Mixture
-
Possible Cause: Degradation of the this compound, potentially due to exposure to light or air.
-
Troubleshooting Steps:
-
Proper Storage: Ensure the compound is stored in a tightly sealed, light-resistant container under an inert atmosphere.
-
Freshness: Use freshly opened or recently purchased material for critical reactions.
-
Analysis for Degradants: Analyze the material by HPLC-UV, looking for early eluting or broader peaks that may correspond to degradation products.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for the analysis of this compound and its primary impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Elution Order:
-
Degradation products (more polar)
-
This compound
-
Isomeric impurities
-
3-bromo-2-fluorobenzoic acid (less polar)
Protocol 2: NMR Analysis for Structural Confirmation and Impurity Identification
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum of pure this compound should exhibit characteristic signals for the aromatic protons and the amine protons. The presence of additional aromatic signals may indicate isomeric impurities or residual starting material.
-
¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance is expected for the fluorine atom in this compound. The presence of other signals would strongly suggest the presence of isomeric impurities.
Visualizing Impurity Relationships
The following diagram illustrates the relationship between the starting material, the desired product, and a potential isomeric impurity.
Caption: Synthetic relationship and analytical detection of common impurities.
References
- 1. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 3. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 4. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing decomposition of 6-Amino-3-bromo-2-fluorobenzoic acid during reactions
Welcome to the technical support center for 6-Amino-3-bromo-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent decomposition and achieve optimal results in your synthetic endeavors.
Introduction: Understanding the Molecule's Reactivity
This compound is a trifunctional aromatic compound, offering reactive handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. However, the interplay of its functional groups—an electron-donating amino group, a bulky bromine atom, and an electron-withdrawing fluorine atom ortho to the carboxylic acid—presents unique stability challenges. The primary mode of decomposition is decarboxylation, which can be exacerbated by certain reaction conditions. This guide will provide you with the expertise to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown/black. What is happening?
A1: A dark coloration in palladium-catalyzed reactions often indicates the formation of palladium black (Pd(0) nanoparticles), which is a sign of catalyst decomposition. This can be caused by several factors:
-
High Temperatures: Excessive heat can accelerate the degradation of the palladium catalyst.
-
Presence of Oxygen: Failure to maintain a strictly inert atmosphere can lead to the oxidation and subsequent decomposition of the catalyst.
-
Inappropriate Ligand or Base: The choice of ligand and base is crucial for stabilizing the active catalytic species. An unsuitable combination can lead to catalyst deactivation.
A dark color can also indicate the decomposition of the starting material or product. It is crucial to monitor the reaction by TLC or LC-MS to distinguish between catalyst and substrate decomposition.
Q2: I am observing a significant amount of a byproduct that appears to be 4-bromo-3-fluoroaniline. What is causing this?
A2: The formation of 4-bromo-3-fluoroaniline is a clear indication of decarboxylation , the primary decomposition pathway for this compound. This is often triggered by:
-
Acidic Conditions: The carboxylic acid can be protonated, facilitating the loss of carbon dioxide.
-
High Temperatures: Thermal energy can promote the decarboxylation process.
-
Prolonged Reaction Times: The longer the reaction is heated, the more likely decarboxylation is to occur.
To minimize decarboxylation, it is essential to carefully control the reaction temperature and duration. In some cases, protecting the amino group can also help to mitigate this side reaction.
Q3: Can I perform a Suzuki-Miyaura or Buchwald-Hartwig reaction without protecting the amino group?
A3: While it is sometimes possible to perform these reactions with the free amine, it is generally not recommended. The free amino group can interfere with the catalytic cycle in several ways:
-
Ligand Competition: The lone pair of electrons on the nitrogen can coordinate to the palladium center, displacing the desired phosphine ligand and inhibiting catalytic activity.
-
Promotion of Side Reactions: The amino group can promote side reactions such as dehalogenation.[1]
-
Basicity: The amino group can react with the base in the reaction, altering the stoichiometry and potentially affecting the reaction outcome.
For consistent and high-yielding results, protecting the amino group is a crucial step.
Q4: What is the best protecting group for the amino function in this compound?
A4: The ideal protecting group should be stable to the conditions of the subsequent reaction (e.g., palladium-catalyzed cross-coupling) and easily removable under conditions that do not affect other parts of the molecule. For this purpose, the tert-butyloxycarbonyl (Boc) group is an excellent choice.[2]
-
Stability: The Boc group is stable to the basic conditions typically used in Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Orthogonality: It can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) that are orthogonal to the conditions used for its installation and for the cross-coupling reactions.[3][4]
-
Ease of Introduction: The Boc group can be easily introduced using di-tert-butyl dicarbonate (Boc₂O).[5]
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for resolving them.
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure you are using a high-quality palladium catalyst and that it has been stored under an inert atmosphere. Consider using a pre-formed catalyst or a pre-catalyst generation protocol. For challenging couplings, Buchwald precatalysts can be effective.[1] |
| Suboptimal Ligand | For sterically hindered substrates like this, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often necessary to promote efficient oxidative addition and reductive elimination.[1] |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.[1] |
| Poor Solvent Choice | A mixture of an aprotic organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used for Suzuki couplings. The ratio of the solvents should be optimized to ensure the solubility of all reactants.[6] |
| Decomposition | As discussed in the FAQs, decarboxylation can be a major issue. Protect the amino group with a Boc group prior to the coupling reaction. |
Troubleshooting Workflow for Low Yield in Suzuki Coupling
References
Technical Support Center: Troubleshooting Failed Reactions Involving 6-Amino-3-bromo-2-fluorobenzoic acid
Welcome to the technical support center for 6-Amino-3-bromo-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. Here, we move beyond simple protocols to diagnose and solve common experimental failures, grounding our advice in mechanistic principles and field-proven strategies.
Core Reactivity Profile: Understanding the Challenges
This compound (CAS: 1036756-03-2) is a trifunctional aromatic compound.[1][2] Its utility is matched by its complexity; the interplay between the amino, bromo, and carboxylic acid groups, influenced by the ortho-fluorine, dictates its reactivity. Failed reactions almost always stem from a misunderstanding of these competing functionalities.
Key Structural Features and Their Implications:
-
Amino Group (-NH₂): A moderately activating, ortho-para directing group. It is nucleophilic and basic, capable of reacting with the carboxylic acid of another molecule (self-polymerization) or coordinating to and deactivating metal catalysts.[3]
-
Bromo Group (-Br): A deactivating, ortho-para directing group. It is the primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its reactivity is influenced by the adjacent electron-withdrawing fluorine.
-
Carboxylic Acid (-COOH): A deactivating, meta directing group. This is the site for amide bond formation. Its acidity and reactivity are enhanced by the ortho-fluorine atom.
-
Fluoro Group (-F): A strongly electron-withdrawing and deactivating group. Its position ortho to the carboxylic acid increases its acidity and influences the steric environment of both the acid and the amino group.
| Property | Value | Source |
| CAS Number | 1036756-03-2 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |
| Molecular Weight | 234.02 g/mol | [1][2] |
| Appearance | White to off-white powder | [4] |
| Hazards | Skin, eye, and respiratory irritant; Harmful if swallowed. | [2][5] |
graph "molecule_structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];
// Substituent nodes COOH [pos="2.6,1.5!", label="C(=O)OH", fontcolor="#EA4335"]; NH2 [pos="-2.6,1.5!", label="NH₂", fontcolor="#34A853"]; F [pos="0,2.8!", label="F", fontcolor="#4285F4"]; Br [pos="2.6,-1.5!", label="Br", fontcolor="#FBBC05"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- F; C2 -- NH2; C5 -- Br; C6 -- COOH;
// Double bonds (approximated with labels for simplicity in neato) lab1 [pos="-0.65,1.125", label="="]; lab2 [pos="-0.65,-1.125", label="="]; lab3 [pos="1.3,0", label="="]; }
Caption: Reactive sites on this compound.
General Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random parameter changes. Use this logical workflow to diagnose the issue efficiently.
Caption: A systematic workflow for troubleshooting failed reactions.
Troubleshooting Guide 1: Amide Coupling Reactions
Amide coupling is a primary use for this molecule, but the free amino group is a major source of complications.
Q1: My reaction shows low or no product formation, and I recover my starting material. What are the likely causes?
A1: This typically points to a failure in the activation of the carboxylic acid.
-
Causality: The carboxylic acid must be converted into a highly reactive intermediate (e.g., an active ester) before the amine can attack. If this activation step fails, no reaction will occur.
-
Troubleshooting Steps:
-
Moisture Contamination: Many coupling reagents (e.g., HATU, HBTU, carbodiimides) are highly sensitive to water. Moisture will hydrolyze the activated intermediate faster than the desired amine can react. Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is oven-dried. Dry reagents over molecular sieves if necessary.[6]
-
Insufficient Base: A non-nucleophilic base (e.g., DIPEA, NMM) is required to deprotonate the carboxylic acid, facilitating its activation, and to neutralize acidic byproducts.[6] Solution: Ensure you are using at least 2.0-2.5 equivalents of the base.
-
Inactive Coupling Reagent: Coupling reagents can degrade over time, especially if not stored properly. Solution: Use a fresh bottle of the coupling reagent or test it on a simpler system to confirm its activity. For this sterically hindered substrate, a more potent coupling reagent like HATU is often more effective than standard EDC/HOBt.[6]
-
Q2: I'm observing a smear on my TLC or a complex mixture in my LC-MS, suggesting significant self-polymerization. How can I prevent this?
A2: This is a classic problem where the amino group of one molecule attacks the activated carboxylic acid of another. The key is to control the reaction kinetics to favor the desired intermolecular reaction over self-reaction.
-
Causality: The activated carboxylic acid is highly electrophilic. If the desired external amine is not immediately available, the nearest nucleophile—the amino group on another substrate molecule—will react.
-
Troubleshooting Strategy: Pre-Activation
-
Order of Addition is Critical: Do not mix the substrate, coupling reagent, and amine all at once.
-
Pre-activation Protocol: First, dissolve the this compound and the base (e.g., DIPEA) in your anhydrous solvent. Cool the mixture to 0 °C. Add the coupling reagent (e.g., HATU) and allow the mixture to stir for 15-30 minutes. This "pre-activation" step forms the active ester.
-
Controlled Amine Addition: Only after the pre-activation is complete, add your desired amine, preferably dropwise as a solution. This ensures the activated species is immediately trapped by the target amine.[6]
-
Temperature Control: Running the reaction at a lower temperature (starting at 0 °C and slowly warming to room temperature) can help manage the rate of competing reactions.[6]
-
Caption: Recommended pre-activation workflow for amide coupling.
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 3-position is the ideal handle for forming new C-C (Suzuki), C-N (Buchwald-Hartwig), or C-O bonds. However, the substrate's other functional groups can interfere significantly.
Q1: The main byproduct of my Suzuki coupling is the dehalogenated starting material (6-Amino-2-fluorobenzoic acid). Why is this happening and how can I stop it?
A1: This side reaction, known as proto-dehalogenation or simply debromination, is a very common issue with this substrate.[3]
-
Causality: The free amino group can interfere with the palladium catalytic cycle. It can promote the formation of palladium-hydride (Pd-H) species, which can then react with the starting material in a competing catalytic cycle to replace the bromine with hydrogen.[3]
-
Troubleshooting Solutions:
-
N-Protection (Most Robust Solution): Protect the amino group before attempting the cross-coupling. A tert-butyloxycarbonyl (Boc) group is ideal. It is stable to the reaction conditions and easily removed afterward with acid (e.g., TFA or HCl). This electronically deactivates the nitrogen and prevents its interference.[3]
-
Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the desired reductive elimination step (forming the C-C bond) to be faster than competing pathways like debromination.[3]
-
Base Selection: Avoid strong, sterically unhindered bases like NaOH or NaOMe. Use milder inorganic bases like K₂CO₃ or K₃PO₄. These are less likely to promote the formation of Pd-H species.[3]
-
Q2: My yield is low, and I recover mostly starting materials. How do I optimize the catalytic system?
A2: This indicates a problem with catalyst activity or turnover, a common issue with electron-deficient and sterically hindered aryl halides.
-
Causality: The oxidative addition of the C-Br bond to the Pd(0) center is the first and often rate-limiting step. If the catalyst is not active enough or is deactivated, the reaction will not proceed.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen is poison to Pd(0) catalysts. It can lead to the formation of palladium oxides and the homocoupling of your boronic acid partner.[7] Solution: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[3][8]
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Solution: Use a modern, highly active system. A good starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos).[3][8] Consider using pre-formed palladium precatalysts (e.g., XPhos-Pd-G3), which are often more efficient and air-stable.
-
Temperature Optimization: Cross-coupling reactions often require elevated temperatures (typically 80-110 °C) to drive the oxidative addition step.[3] Solution: If your reaction is sluggish at 80 °C, try incrementally increasing the temperature to 90, 100, or 110 °C while monitoring for potential degradation.
-
Caption: Competing pathways in Suzuki coupling of the title compound.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or THF.
-
Add a solution of sodium bicarbonate (2.5 eq) in water.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.[9]
-
Once complete, acidify the mixture with 1M HCl to pH ~3 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected acid, which can often be used without further purification.
Protocol 2: Optimized Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the N-Boc protected acid (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₃PO₄ (3.0 eq).
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3][8]
-
Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) under a positive flow of inert gas.
-
Add degassed solvent (e.g., 1,4-dioxane/water in a 10:1 ratio) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[7]
-
With vigorous stirring, heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by LC-MS or TLC.[9]
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel. The Boc group can be removed in a subsequent step with TFA in DCM.
Frequently Asked Questions (FAQs)
-
Q: How should I best monitor these reactions by TLC?
-
A: The starting material is amphoteric. If you observe streaking, add a small amount (0.5-1%) of acetic acid to your eluent (e.g., ethyl acetate/hexanes) to improve the spot shape. Always use a co-spot (spotting both the starting material and the reaction mixture in the same lane) to definitively distinguish the product from the starting material, especially if their polarities are similar.[9] Visualize with a UV lamp at 254 nm.[9]
-
-
Q: What are the proper handling and storage procedures for this compound?
-
Q: Can the fluorine atom participate in side reactions?
-
A: Under typical amide coupling and palladium-catalyzed cross-coupling conditions, the C-F bond is very strong and generally unreactive. Nucleophilic aromatic substitution (SₙAr) of the fluorine is possible but requires very harsh conditions (strong nucleophiles, high temperatures) that are not typically employed for these transformations.
-
-
Q: My purification by column chromatography is difficult. Any tips?
-
A: The free amino and carboxylic acid groups can cause streaking on silica gel. If purifying a final product with these groups intact, consider adding 0.5-1% acetic acid to the mobile phase to suppress the ionization of the carboxylic acid. Alternatively, if your target molecule is basic, using a silica column treated with triethylamine or adding ammonia to the mobile phase can be effective.
-
References
- 1. capotchem.com [capotchem.com]
- 2. This compound | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling up the synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful and safe execution of your synthetic protocols.
Section 1: The Synthetic Pathway and Its Core Challenge
The most common and direct route to this compound is the electrophilic bromination of 2-amino-6-fluorobenzoic acid. While seemingly straightforward, this pathway presents a significant regioselectivity challenge that is often exacerbated during scale-up.
Understanding the Underlying Chemistry
The substitution pattern on the starting material, 2-amino-6-fluorobenzoic acid, creates a complex electronic environment. Three functional groups exert competing directing effects on the incoming electrophile (Br+):
-
Amino Group (-NH₂ at C6): A powerful activating, ortho-, para- directing group. It strongly directs bromination to the C5 (ortho) and C3 (ortho) positions.
-
Fluorine Atom (-F at C2): A deactivating, ortho-, para- directing group. It directs towards the C3 (ortho) and C5 (para) positions.
-
Carboxylic Acid Group (-COOH at C1): A deactivating, meta- directing group. It directs towards the C3 and C5 positions.
All three groups direct the incoming bromine to the C3 and C5 positions. This confluence makes the formation of an isomeric byproduct, 6-Amino-5-bromo-2-fluorobenzoic acid , a primary challenge that directly impacts yield and purity.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most pressing issues encountered during synthesis and scale-up.
Q1: My overall yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a multifaceted problem that can stem from incomplete reactions, product degradation, or mechanical losses during workup.
Answer:
-
Incomplete Conversion: On a larger scale, mixing efficiency can decrease. Ensure robust agitation and consider extending reaction times. Monitor the reaction progress diligently using TLC or HPLC to confirm the complete consumption of the starting material before initiating workup.
-
Degradation of Starting Material or Product: The amino group is sensitive to oxidation, especially under harsh conditions.
-
Temperature Control: Bromination is exothermic. A runaway reaction can lead to decomposition and the formation of tar-like byproducts. Use a reactor with efficient cooling and add the brominating agent portion-wise or via a syringe pump to maintain the target temperature.
-
Choice of Brominating Agent: While elemental bromine (Br₂) is effective, it can be harsh. N-Bromosuccinimide (NBS) is often a milder and more selective alternative that can minimize degradation.[1]
-
-
Workup Losses: The product is an amino acid, making it amphoteric. Its solubility can vary significantly with pH.
-
Precipitation pH: Carefully adjust the pH of the reaction mixture during quenching and precipitation to find the isoelectric point where the product has minimal solubility. Overshooting the pH can lead to the product redissolving.
-
Filtration and Washing: On a large scale, ensure the filter cake is washed with an appropriate, minimal amount of cold solvent to remove impurities without dissolving a significant amount of product.
-
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale, Optimized) | Rationale for Change |
| Brominating Agent | Br₂ in Acetic Acid | N-Bromosuccinimide (NBS) | Milder conditions, easier to handle, often improved regioselectivity.[1] |
| Temperature | 20-25°C | 10-15°C | Better control over exotherm, minimizes byproduct formation. |
| Reagent Addition | Added in one portion | Slow addition over 2-3 hours | Prevents temperature spikes and localized high concentrations. |
| Reaction Monitoring | TLC after 4 hours | HPLC at 2, 4, and 6 hours | More precise tracking of starting material and product/byproduct ratio. |
Q2: I'm observing significant amounts of an isomeric impurity. How can I improve the regioselectivity for the desired 3-bromo product?
This is the most critical challenge of this synthesis. The formation of the 5-bromo isomer is common.
Answer:
The key is to manipulate the electronic and steric environment to favor bromination at the C3 position over the C5 position.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the substrate. Acetic acid is a common choice, but exploring less polar solvents may alter the isomeric ratio.
-
Temperature: Lower reaction temperatures (kinetic control) often favor the less sterically hindered position. The C3 position, flanked by the -F and a proton, is generally less hindered than the C5 position, which is adjacent to the bulky -NH₂ group.
-
Protecting Group Strategy: This is a highly effective, albeit longer, approach. Protecting the highly activating amino group as an acetamide (-NHCOCH₃) serves two purposes:
-
Reduces Activating Strength: It tempers the powerful ortho-directing influence of the amine, allowing the other groups to have more say.
-
Increases Steric Hindrance: The bulkier acetamide group significantly hinders the adjacent C5 position, making the C3 position much more accessible for electrophilic attack. The protecting group can be removed later via acid or base hydrolysis.
-
Caption: Competing reaction pathways leading to the desired 3-bromo and undesired 5-bromo isomers.
Q3: The final product is difficult to purify. How can I effectively remove the 5-bromo isomer at scale?
The structural similarity between the 3-bromo and 5-bromo isomers makes them challenging to separate.
Answer:
-
Fractional Recrystallization: This is the most common method for large-scale purification. It relies on slight differences in solubility between the two isomers in a given solvent system.
-
Solvent Screening: A thorough solvent screen is critical. Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent/anti-solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions where one isomer is significantly less soluble than the other.
-
-
pH-Mediated Separation: The pKa values of the isomers might differ slightly due to the different electronic environments of the amino and carboxylic acid groups. A carefully controlled, stepwise pH adjustment of an aqueous solution could potentially lead to the selective precipitation of one isomer before the other. This requires precise pH control and may be difficult to scale reliably.
-
Chromatography: While effective at the lab scale, large-scale column chromatography is expensive and generates significant solvent waste. It should be considered a last resort for high-value material if recrystallization fails.
Section 3: Safety at Scale
Scaling up any chemical process introduces new safety considerations. Bromination reactions, in particular, require stringent safety protocols.
Q4: What are the critical safety protocols for handling brominating agents on a large scale?
Answer:
Bromine and other brominating agents like NBS are toxic, corrosive, and strong oxidizers. Mishandling can lead to severe burns, respiratory damage, and fire hazards.[2][3]
-
Engineering Controls:
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system equipped with a dedicated scrubber. The scrubber often uses a caustic solution (e.g., sodium hydroxide) to neutralize bromine vapors.[4]
-
Material Compatibility: Ensure all equipment (reactor, transfer lines, stirrers) is made of compatible materials. Borosilicate glass, PTFE, and glass-lined steel are standard choices. Crucially, avoid aluminum and other metals , as bromine can react violently with them.[4][5]
-
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a full-face respirator with cartridges rated for acid gases and halogens. For large-scale operations, a supplied-air respirator is recommended.[4]
-
Body and Hand Protection: Wear a chemical-resistant apron or suit over a lab coat. Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene); do not use thin disposable gloves.[6]
-
-
Emergency Preparedness:
-
Spill Kits: Have spill kits readily available. These must contain a neutralizing agent like sodium thiosulfate or sodium bisulfite, which reacts with bromine to form harmless salts.[2][6]
-
Emergency Shower/Eyewash: Ensure immediate access to a safety shower and eyewash station.
-
Fire Safety: Bromine is a strong oxidizer and can intensify fires. Have a suitable fire extinguisher (e.g., CO₂) nearby and avoid water on bromine spills, as it can create toxic fumes.[4]
-
Section 4: Experimental Protocol Example
This protocol is a representative example for lab-scale synthesis and serves as a starting point for process development and scaling.
Protocol: Synthesis via Direct Bromination with NBS
-
Setup: In a well-ventilated fume hood, equip a glass reactor with a mechanical stirrer, thermometer, and an addition funnel. The reactor should be placed in a cooling bath.
-
Charging: Charge the reactor with 2-amino-6-fluorobenzoic acid (1.0 eq) and glacial acetic acid (10 volumes). Stir to form a slurry.
-
Cooling: Cool the mixture to 10-15°C.
-
NBS Solution: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in acetic acid (5 volumes).
-
Addition: Add the NBS solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 15°C.
-
Reaction: Stir the mixture at 10-15°C for an additional 4-6 hours. Monitor the reaction by HPLC until the starting material is <1%.
-
Quenching: Slowly pour the reaction mixture into a separate vessel containing cold water (20 volumes) with vigorous stirring.
-
Precipitation: Adjust the pH of the aqueous mixture to ~4.0 with a saturated sodium bicarbonate solution to precipitate the crude product.
-
Isolation: Filter the solid product, wash the cake with cold water, and dry under vacuum at 50°C.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
References
Technical Support Center: Synthetic Strategies and Troubleshooting for 6-Amino-3-bromo-2-fluorobenzoic acid
Introduction: The Utility of a Polysubstituted Anthranilic Acid
Welcome to the technical support guide for the synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid. This molecule, belonging to the class of anthranilic acid derivatives, is a highly valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group ortho to a carboxylic acid, and further functionalization with both bromine and fluorine, makes it a versatile precursor for constructing complex heterocyclic scaffolds and pharmaceutical intermediates.[1] The presence of halogen atoms can significantly enhance biological activity by modulating lipophilicity and metabolic stability.[1]
This guide provides an in-depth analysis of a robust synthetic route, offers solutions to common experimental challenges in a troubleshooting format, and explores viable alternative strategies. Our goal is to equip you with the technical insights needed to successfully and efficiently synthesize this target molecule in your laboratory.
Primary Recommended Synthetic Pathway
The most reliable and frequently employed strategy for synthesizing this compound begins with the commercially available precursor, 3-Bromo-2-fluorobenzoic acid. The synthesis involves a two-step sequence: regioselective nitration followed by reduction of the nitro group.
Retrosynthetic Analysis & Forward Workflow
The logic of this approach is to install the key directing groups first and perform a reliable nitro-to-amino transformation at the end of the sequence.
Caption: Recommended two-step synthetic workflow.
Troubleshooting Guide & FAQ (Primary Pathway)
This section addresses common issues encountered during the synthesis.
Step 1: Regioselective Nitration of 3-Bromo-2-fluorobenzoic acid
This electrophilic aromatic substitution (EAS) is the most critical step for determining the overall efficiency of the synthesis. The challenge lies in achieving high regioselectivity.
Q1: I'm getting a mixture of nitro-isomers. Why is this happening and how can I favor the desired 6-nitro product?
Answer: This is a classic issue of competing directing effects in electrophilic aromatic substitution.[2][3] Your starting material, 3-Bromo-2-fluorobenzoic acid, has three substituents with different directing properties:
-
-COOH (Carboxylic Acid): A strong deactivating group that directs incoming electrophiles to the meta position (C5).
-
-F (Fluoro) and -Br (Bromo): Both are deactivating groups but are ortho, para directors.
-
The fluorine at C2 directs to C3 (blocked) and C6.
-
The bromine at C3 directs to C2 (blocked) and C4.
-
The desired C6 position is ortho to the fluorine and meta to the bromine. The other likely isomers are nitration at C4 (para to the fluorine) and C5 (meta to the -COOH). The C6 position is generally favored because it is strongly activated by the ortho-fluorine substituent.[4] However, suboptimal reaction conditions can lead to a loss of selectivity.
Troubleshooting Diagram: Improving Nitration Selectivity
Caption: Decision workflow for troubleshooting isomer formation.
To improve selectivity:
-
Temperature Control: Keep the reaction temperature low, typically between 0-5 °C, especially during the addition of nitric acid. This enhances the kinetic control of the reaction, favoring the most electronically activated position (C6).
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of nitric acid. A large excess can lead to di-nitration or oxidative side reactions.
-
Solvent/Acid System: Concentrated sulfuric acid is the standard solvent and catalyst. Its high viscosity and ability to protonate nitric acid to form the highly electrophilic nitronium ion (NO₂⁺) are crucial.[5]
Q2: The nitration reaction is very slow or does not go to completion. What should I do?
Answer: This typically points to insufficient activation of the electrophile or overall deactivation of the aromatic ring.
-
Water Content: Ensure you are using concentrated acids (e.g., 98% H₂SO₄, 70% HNO₃). Any excess water will quench the nitronium ion.
-
Temperature: While low temperatures are crucial for selectivity during addition, you may need to allow the reaction to warm slowly to room temperature and stir for several hours to push it to completion.[5] Always monitor the progress by TLC or LC-MS to avoid byproduct formation upon prolonged heating.
-
Mixing: Ensure vigorous stirring. The reaction mixture can be viscous, and poor mixing can lead to localized concentration gradients and incomplete reaction.
Step 2: Reduction of 3-Bromo-2-fluoro-6-nitrobenzoic acid
This step converts the nitro group into the target amine. The primary concerns are achieving complete conversion and avoiding side reactions like dehalogenation.
Q3: What is the best method to reduce the nitro group without removing the bromine or fluorine?
Answer: Catalytic hydrogenation (e.g., H₂ over Pd/C) can sometimes lead to hydrodehalogenation (loss of Br or Cl). While fluorine is generally stable, the C-Br bond can be susceptible. Therefore, chemical reduction is often more reliable for polyhalogenated substrates.
A highly recommended method is using stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium like concentrated HCl or in a solvent like ethanol. This method is chemoselective for the nitro group and operates under conditions that will not affect the halogen substituents or the carboxylic acid.
Q4: My reduction with SnCl₂ is incomplete and the workup is messy. Any tips?
Answer: Incomplete reduction is often due to insufficient acid or reductant. A common issue with tin-based reductions is the workup.
-
Stoichiometry: Use a significant excess of SnCl₂ (typically 3 to 5 equivalents) to ensure the reaction goes to completion.
-
Workup Procedure:
-
After the reaction is complete, cool the mixture and carefully basify with a concentrated NaOH or KOH solution to a high pH (>12). This is critical to precipitate the tin as tin hydroxides (Sn(OH)₂/Sn(OH)₄) and to deprotonate the amine and carboxylic acid, making the product soluble in the aqueous layer initially.
-
Filter off the tin salts. This is the "messy" part. Using a pad of Celite® can significantly aid filtration.
-
Carefully re-acidify the filtrate with concentrated HCl to a pH of ~3-4. The target molecule is amphoteric; it will precipitate out at its isoelectric point.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Q5: How do I best purify the final this compound?
Answer: The product is a crystalline solid. The primary purification method is recrystallization.
-
Solvent System: A mixture of ethanol and water or isopropanol and water is often effective. Dissolve the crude product in the minimum amount of hot alcohol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
-
Isomer Contamination: If your nitration step produced isomers, the corresponding amino-isomers will be present here. These can be very difficult to separate at this stage.[6][7] It is far more effective to purify the nitro-intermediate by column chromatography before the reduction step.
Alternative Synthetic Routes
If the primary pathway is problematic due to starting material availability or selectivity issues, consider these alternatives.
Route 2: Directed Ortho-Metalation (DoM) Strategy
This route builds the carboxylic acid functionality onto a pre-existing aniline derivative using the powerful directing effect of the fluorine atom.
Workflow: Start with 5-bromo-2-fluoroaniline. The key step is a directed ortho-lithiation followed by quenching with carbon dioxide.
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 5. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Amino-3-bromo-2-fluorobenzoic Acid
Welcome to the technical support center for cross-coupling reactions involving 6-amino-3-bromo-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing this sterically hindered and electronically rich substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful and reproducible outcomes in your synthetic endeavors.
Introduction: The Challenges of Coupling this compound
This compound is a valuable building block in medicinal chemistry, but its structure presents several challenges for traditional cross-coupling reactions. The presence of three distinct functional groups in close proximity to the reactive bromide site necessitates a carefully considered approach to catalyst and condition selection.
Key Structural Challenges:
-
Steric Hindrance: The ortho-fluoro and ortho-amino groups create significant steric bulk around the bromine atom, which can impede the oxidative addition step in the catalytic cycle.
-
Coordinating Groups: The free amine (-NH₂) and carboxylic acid (-COOH) moieties can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.
-
Electronic Effects: The electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups create a complex electronic environment that can influence the reactivity of the aryl bromide.
-
Side Reactions: This substrate is prone to dehalogenation (debromination), particularly due to the presence of the amino group, and potentially decarboxylation under harsh basic conditions.[1]
This guide will address these challenges systematically, providing you with the knowledge to select the optimal catalytic system for your desired transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a catalyst for the Suzuki-Miyaura coupling of this compound?
A1: The most critical factor is the choice of phosphine ligand. Due to the steric hindrance around the bromine atom, bulky and electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[2] These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step with sterically demanding aryl halides.[2] Furthermore, their steric bulk facilitates the reductive elimination step, which is often the turnover-limiting step in such couplings.
Q2: Is it necessary to protect the amino group before attempting a cross-coupling reaction?
A2: While not always mandatory, protecting the amino group is a highly recommended strategy to mitigate common side reactions, particularly dehalogenation.[1] The free amino group can facilitate the formation of palladium hydride species that lead to the formation of the debrominated byproduct. Protection with a tert-butyloxycarbonyl (Boc) group is a common and effective strategy. The Boc group can be readily removed under acidic conditions post-coupling.
Q3: Which type of base is most suitable for Suzuki-Miyaura coupling with this substrate?
A3: Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred. Stronger bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation and other side reactions. The choice of base can also be solvent-dependent, and some screening may be necessary to find the optimal conditions for your specific coupling partners.
Q4: Can I perform a Buchwald-Hartwig amination directly on this compound?
A4: Performing a Buchwald-Hartwig amination to couple a second amine at the bromine position is challenging due to the presence of the existing free amino group, which can compete as a nucleophile. It is highly advisable to first protect the existing amino group. Once protected, a Buchwald-Hartwig amination can be carried out, again using bulky, electron-rich phosphine ligands and a suitable base, often a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide.[3]
Q5: Are there any concerns about decarboxylation of the benzoic acid moiety during the reaction?
A5: Decarboxylation is a potential side reaction for benzoic acids, especially under high temperatures and harsh basic conditions.[4][5][6] To minimize this risk, it is advisable to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate (typically in the 80-110°C range for many cross-coupling reactions) and to use milder bases like K₂CO₃ or K₃PO₄.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield of Desired Product | - Inactive catalyst- Steric hindrance preventing oxidative addition- Low reaction temperature | - Use a pre-formed palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure the generation of the active Pd(0) species.- Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to XPhos or RuPhos).- Incrementally increase the reaction temperature by 10°C intervals, monitoring for product formation and decomposition. |
| 2. Significant Formation of Debrominated Byproduct | - Presence of a free amino group- Use of a strong base- Inefficient reductive elimination | - Protect the amino group with a Boc group prior to coupling.[1]- Switch to a milder base such as K₂CO₃ or K₃PO₄.- Employ a bulkier phosphine ligand to accelerate reductive elimination relative to competing side reactions. |
| 3. Homocoupling of the Boronic Acid Partner | - Slow oxidative addition of the aryl bromide- High catalyst loading | - Ensure the reaction is thoroughly degassed to remove oxygen.- Use a slight excess (1.1-1.2 equivalents) of the boronic acid.- Consider a different palladium source or ligand combination to facilitate faster oxidative addition. |
| 4. Reaction Stalls Before Completion | - Catalyst deactivation- Insufficient base | - Ensure a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.- Increase the amount of base to 2.5-3.0 equivalents.- Consider adding a fresh portion of the catalyst mid-reaction. |
| 5. Decarboxylation of the Starting Material or Product | - High reaction temperature- Use of a very strong base | - Reduce the reaction temperature.- Switch to a weaker base like K₂CO₃ or NaHCO₃.- If possible, convert the carboxylic acid to an ester (e.g., methyl ester) before coupling, which can be hydrolyzed post-reaction. |
Recommended Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with a Protected Substrate
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of N-Boc-protected this compound with an arylboronic acid.
Step 1: N-Protection of this compound
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Add a base such as triethylamine (1.5 equiv.) or sodium bicarbonate (2.0 equiv.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify by column chromatography or recrystallization to obtain N-Boc-6-amino-3-bromo-2-fluorobenzoic acid.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask, add N-Boc-6-amino-3-bromo-2-fluorobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Add a palladium precatalyst such as XPhos Pd G3 (2 mol%) and additional XPhos ligand (2 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
If desired, the Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Protocol 2: Buchwald-Hartwig Amination with a Protected Substrate
This protocol provides a general method for the Buchwald-Hartwig amination of N-Boc-protected this compound.
-
In a glovebox, add N-Boc-6-amino-3-bromo-2-fluorobenzoic acid (1.0 equiv.), the desired amine coupling partner (1.2 equiv.), a palladium precatalyst such as RuPhos Pd G3 (2 mol%), additional RuPhos ligand (2 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.) to an oven-dried reaction vial.
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Seal the vial and heat to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Subsequent deprotection of the Boc group can be achieved as described in Protocol 1.
Catalyst System Comparison for Sterically Hindered Aryl Bromides
The following table summarizes catalyst systems that have shown success in cross-coupling reactions of sterically hindered or electronically challenging aryl bromides, providing a starting point for optimization with this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Application | Reference(s) |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Suzuki coupling of heteroaryl chlorides | [7] |
| XPhos Pd G3 | XPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | Suzuki coupling of ortho-substituted anilines | [8] |
| RuPhos Pd G3 | RuPhos | NaOtBu | Toluene | 90-110 | Buchwald-Hartwig amination of aryl bromides | [9] |
| Pd(OAc)₂ / AmPhos | AmPhos | Et₃N | i-PrOH | 75 | Sulfonylation of aryl bromides | [10] |
| [Pd(allyl)Cl]₂ / AdBippyPhos | AdBippyPhos | KOPh | Toluene | 100-120 | Amination with fluoroalkylamines | [11][12] |
Visualizing the Process: Diagrams
To better understand the key processes involved, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura reaction and a decision-making workflow for troubleshooting common issues.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for troubleshooting common coupling issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Deconstructing the ¹H NMR Landscape of 6-Amino-3-bromo-2-fluorobenzoic Acid: A Comparative Guide
In the intricate world of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-Amino-3-bromo-2-fluorobenzoic acid, a polysubstituted aromatic compound with potential applications as a synthetic building block.[1] By dissecting the influence of each substituent on the proton chemical environment, we will predict and interpret its spectral features. Furthermore, a comparative analysis with structurally related benzoic acid derivatives will offer a deeper understanding of the nuanced interplay of electronic and steric effects that govern the ¹H NMR landscape.
The Predicted ¹H NMR Spectrum: A Symphony of Substituent Effects
The structure of this compound presents a fascinating case study in ¹H NMR interpretation. The benzene ring is adorned with a diverse array of functional groups: an electron-donating amino group (-NH₂), and three electron-withdrawing groups—a bromine atom (-Br), a fluorine atom (-F), and a carboxylic acid group (-COOH). These substituents exert profound and predictable influences on the chemical shifts and coupling patterns of the two remaining aromatic protons.
Based on established principles of NMR spectroscopy, the ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.0 - 7.5 | Doublet of doublets (dd) | ~8-9 Hz (³JH4-H5), ~1-2 Hz (⁴JH4-F) |
| H-5 | 6.5 - 7.0 | Doublet (d) | ~8-9 Hz (³JH5-H4) |
| -NH₂ | 4.5 - 6.0 | Broad singlet (br s) | - |
| -COOH | 10.0 - 13.0 | Broad singlet (br s) | - |
Causality Behind the Chemical Shifts: An Analysis of Substituent Effects
The predicted chemical shifts are a direct consequence of the electronic environment surrounding each proton.
-
Aromatic Protons (H-4 and H-5): The positions of these signals are influenced by the cumulative electronic effects of all substituents. The strongly electron-donating amino group at C-6 will shield the ortho (H-5) and para protons. Conversely, the electron-withdrawing fluorine at C-2, bromine at C-3, and carboxylic acid at C-1 will deshield the aromatic protons. The interplay of these opposing effects dictates the final chemical shifts. The fluorine atom, being ortho to H-3 and meta to H-4, will also introduce through-space and through-bond couplings, further influencing the multiplicity of the signals. The bromine and carboxylic acid groups primarily exert an inductive withdrawing effect, deshielding nearby protons.
-
Amine Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of 4.5-6.0 ppm.[2] The broadness of this signal is a result of rapid chemical exchange with trace amounts of water or other exchangeable protons in the solvent, as well as quadrupolar broadening from the nitrogen atom. In its hydrochloride salt form, this signal might be even broader.[1]
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its involvement in hydrogen bonding. This results in a characteristic broad singlet at a very downfield chemical shift, typically between 10.0 and 13.0 ppm.[2]
Comparative Spectral Analysis: Learning from Simpler Scaffolds
To truly appreciate the spectral complexity of this compound, it is instructive to compare its predicted spectrum with those of simpler, related benzoic acid derivatives.
Benzoic Acid:
The ¹H NMR spectrum of benzoic acid serves as a fundamental reference. The protons ortho to the carboxylic acid group (H-2 and H-6) are deshielded and appear at a lower field compared to the meta (H-3 and H-5) and para (H-4) protons.[3] The spectrum typically shows a complex multiplet for the aromatic protons due to overlapping signals.[3]
2-Aminobenzoic Acid (Anthranilic Acid):
The introduction of an electron-donating amino group at the ortho position significantly alters the spectrum. The amino group shields the aromatic protons, causing an upfield shift of all the aromatic signals compared to benzoic acid.
2-Fluorobenzoic Acid:
In contrast, the highly electronegative fluorine atom at the ortho position deshields the neighboring protons, leading to a downfield shift of the aromatic signals. Furthermore, the fluorine atom will couple with the adjacent protons, leading to more complex splitting patterns.
2-Amino-6-fluorobenzoic acid:
The spectrum of this compound provides a closer comparison. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the same ring leads to a more complex interplay of shielding and deshielding effects.[4]
By systematically analyzing the spectra of these simpler analogues, the specific contributions of the amino, bromo, and fluoro groups to the ¹H NMR spectrum of this compound can be more clearly understood.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids and amines as it can help in observing the exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[5]
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Optimize the pulse width and acquisition time.
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Logical Workflow for Spectral Interpretation
The following workflow provides a systematic approach to interpreting the ¹H NMR spectrum of a substituted aromatic compound like this compound.
Caption: A logical workflow for the systematic interpretation of a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound, while complex, can be thoroughly interpreted through a systematic analysis of substituent effects and comparison with related compounds. The interplay of the electron-donating amino group and the electron-withdrawing halogen and carboxylic acid functionalities creates a unique spectral fingerprint. This guide provides researchers, scientists, and drug development professionals with a robust framework for predicting, acquiring, and interpreting the ¹H NMR spectra of similarly complex small molecules, thereby facilitating confident structural elucidation and accelerating the pace of chemical research.
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
A Researcher's Guide to the 13C NMR Spectroscopic Analysis of 6-Amino-3-bromo-2-fluorobenzoic Acid and Its Structural Isomers
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the expected ¹³C NMR spectrum of 6-Amino-3-bromo-2-fluorobenzoic acid, a polysubstituted aromatic compound with potential applications in medicinal chemistry. By leveraging the principles of substituent additivity and comparing predicted spectral data with those of its commercially available structural isomers, this document serves as a practical reference for researchers engaged in the synthesis and characterization of similar complex molecules.
The Foundational Principles of ¹³C NMR in Structural Analysis
¹³C NMR spectroscopy operates on the magnetic properties of the ¹³C isotope, which, although having a low natural abundance (about 1.1%), provides invaluable structural information[1]. The chemical shift (δ) of each carbon atom in a molecule is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects[2][3]. In substituted benzene rings, the position of a carbon atom relative to various functional groups leads to a predictable dispersion of chemical shifts, a phenomenon that can be rationalized and even predicted using empirical additivity rules[4][5].
For polysubstituted benzenes like this compound, the chemical shift of each aromatic carbon can be estimated by starting with the chemical shift of benzene (approximately 128.5 ppm) and adding incremental values (substituent chemical shifts or SCS) for each substituent based on its position (ipso, ortho, meta, or para) relative to the carbon [4]. It is important to note that for sterically hindered or heavily substituted rings, these additivity rules may have limitations, and deviations from predicted values can occur[5].
Predicted ¹³C NMR Spectrum of this compound
The predicted chemical shifts are calculated starting from the base value of benzene (128.5 ppm) and incorporating the additive effects of the -COOH, -F, -Br, and -NH₂ groups.
Comparative Analysis with Structural Isomers
To provide a robust framework for the identification of this compound, a comparative analysis with its commercially available structural isomers is indispensable. The predicted ¹³C NMR chemical shifts for the target compound and three of its isomers are presented below. This comparison highlights how the relative positions of the substituents dramatically influence the electronic environment of each carbon atom, leading to unique spectral fingerprints.
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) of this compound and Its Isomers
| Carbon | This compound | 2-Amino-5-bromobenzoic acid[6][7] | 2-Amino-3-bromobenzoic acid | 4-Amino-3-bromobenzoic acid[8][9] |
| C1 | ~118 | ~112 | ~110 | ~122 |
| C2 | ~155 (C-F) | ~150 | ~115 | ~135 |
| C3 | ~115 (C-Br) | ~125 | ~110 (C-Br) | ~110 (C-Br) |
| C4 | ~138 | ~138 | ~135 | ~150 |
| C5 | ~118 | ~115 (C-Br) | ~120 | ~118 |
| C6 | ~145 (C-NH₂) | ~120 | ~130 | ~132 |
| C7 (-COOH) | ~168 | ~171 | ~170 | ~167 |
Note: The values presented are estimations based on additivity rules and may differ from experimental values. The purpose is to illustrate the expected relative shifts and patterns.
The significant downfield shift of the carbon directly attached to the fluorine atom (C-F) is a characteristic feature due to the high electronegativity of fluorine[1]. Similarly, the carbons bearing the amino group (C-NH₂) and the carboxylic acid group are also deshielded. The carbon attached to bromine (C-Br) often shows a less predictable shift due to the "heavy atom effect"[10][11].
Experimental Protocol for ¹³C NMR Acquisition
Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps and considerations.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for aminobenzoic acids due to its high polarity.
-
Concentration: For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of solvent.
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹³C NMR, with its signal set to 0.0 ppm.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe: A broadband or dual-channel probe suitable for ¹³C detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C NMR.
-
Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient to cover the chemical shifts of most organic compounds[3].
-
Acquisition Time (AT) and Relaxation Delay (D1): An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are common starting points. For quantitative analysis, a longer relaxation delay (5 x T₁) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
Workflow for ¹³C NMR Analysis
The following diagram, generated using DOT language, outlines the logical workflow for the ¹³C NMR analysis of this compound and its comparison with structural analogs.
Caption: Workflow for 13C NMR analysis and comparison.
Advanced Techniques for Signal Assignment: DEPT
To further solidify the assignment of carbon signals, especially for distinguishing between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A standard ¹³C NMR spectrum does not differentiate between these carbon types. DEPT-90 and DEPT-135 experiments, however, provide this crucial information:
-
DEPT-90: Only CH (methine) carbons will appear as positive signals.
-
DEPT-135: CH and CH₃ (methyl) carbons will appear as positive signals, while CH₂ (methylene) carbons will appear as negative signals.
Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT spectra, a complete assignment of all protonated carbons can be achieved. For this compound, the two aromatic CH carbons (C4 and C5) would be identifiable using these techniques.
Conclusion
The ¹³C NMR spectrum of this compound is predicted to exhibit a unique set of signals that are highly sensitive to the electronic effects of its diverse substituents. By understanding the principles of substituent additivity and through careful comparison with the spectra of its structural isomers, researchers can confidently identify and characterize this molecule. The experimental and analytical workflows detailed in this guide provide a robust framework for obtaining and interpreting high-quality ¹³C NMR data, a critical step in the advancement of drug discovery and development.
References
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. brocku.ca [brocku.ca]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-bromobenzoic acid(5794-88-7) 13C NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6-Amino-3-bromo-2-fluorobenzoic Acid
For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone of molecular characterization, and a predictive understanding of fragmentation patterns is essential for confident identification and elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 6-Amino-3-bromo-2-fluorobenzoic acid, a complex polysubstituted aromatic compound. In the absence of direct experimental data for this specific molecule, this guide establishes a robust predictive framework by drawing comparisons to the known fragmentation behaviors of its constituent chemical motifs: aminobenzoic acids, halogenated benzoic acids, and substituted anilines.
The Architectural Blueprint: Predicting Fragmentation Tendencies
The fragmentation of this compound is governed by the interplay of its functional groups: a carboxylic acid, an amino group, and two different halogen substituents on a benzene ring. The relative positions of these groups—particularly the ortho arrangement of the amino and carboxylic acid groups, and the fluorine atom to the carboxylic acid—are anticipated to exert significant influence over the fragmentation cascade, a phenomenon often referred to as the "ortho effect".[1][2]
The initial ionization event in an EI mass spectrometer will generate a molecular radical ion. The stability of this ion and its subsequent fragmentation pathways are dictated by the molecule's ability to delocalize the radical and the charge. The presence of the bromine atom will result in a characteristic M+2 isotopic pattern for all bromine-containing fragments.
The Fragmentation Cascade: A Step-by-Step Elucidation
The predicted fragmentation pathways for this compound are detailed below. These predictions are grounded in the well-established fragmentation patterns of simpler, related molecules.[3][4][5]
Primary Fragmentation Pathways
The initial fragmentation of the molecular ion is expected to proceed through several competing pathways, primarily involving the carboxylic acid and amino groups.
-
Loss of Water (H₂O): A common fragmentation for ortho-aminobenzoic acids is the facile loss of a water molecule.[6][7] This is driven by the proximity of the acidic proton of the carboxylic acid and a hydrogen atom from the amino group, forming a stable cyclic fragment.
-
Loss of a Hydroxyl Radical (•OH): The cleavage of the C-OH bond in the carboxylic acid group can lead to the loss of a hydroxyl radical, forming a benzoyl-type cation.
-
Decarboxylation (Loss of CO₂): The loss of carbon dioxide is a characteristic fragmentation of carboxylic acids, particularly in negative ion mode, but can also be observed in positive ion mode.[7]
-
Loss of a Bromine Radical (•Br): The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to release a bromine radical.[8]
The interplay of these initial losses will dictate the subsequent fragmentation steps.
Secondary and Tertiary Fragmentation
The primary fragment ions will undergo further fragmentation, leading to the smaller ions observed in the mass spectrum.
-
Loss of Carbon Monoxide (CO): Acylium ions formed from the loss of •OH are prone to losing a molecule of carbon monoxide to form a phenyl cation.[3]
-
Sequential Losses: Fragments that retain multiple functional groups can undergo sequential losses. For example, the ion formed after the initial loss of water may subsequently lose carbon monoxide.
The following Graphviz diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis with Simpler Analogs
To build confidence in these predictions, it is instructive to compare the expected fragmentation with the known mass spectra of simpler, related molecules.
| Compound | Key Fragmentation Pathways | Common Fragment Ions (m/z) |
| Benzoic Acid | Loss of •OH, followed by loss of CO. | 122 (M⁺˙), 105 ([M-OH]⁺), 77 ([M-OH-CO]⁺)[3] |
| Anthranilic Acid (2-Aminobenzoic Acid) | Loss of H₂O, loss of •OH, loss of •COOH. | 137 (M⁺˙), 119 ([M-H₂O]⁺˙), 92 ([M-COOH]⁺)[6][9] |
| Bromobenzene | Loss of •Br. | 156/158 (M⁺˙), 77 ([M-Br]⁺)[10] |
The fragmentation of this compound is expected to be a composite of these behaviors, with the added complexity of the fluorine substituent and the interplay of multiple functional groups.
Experimental Protocol: A Blueprint for Analysis
For researchers seeking to obtain experimental data, the following provides a generalized protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
If necessary, derivatization (e.g., methylation of the carboxylic acid) may be performed to improve volatility and chromatographic performance.[1]
2. GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 250).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.
-
Identify major fragment ions and propose fragmentation pathways based on the mass differences from the molecular ion and other fragments.
-
Compare the obtained spectrum with the predicted fragmentation patterns and with spectral libraries.
The following diagram outlines the general experimental workflow.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Analysis of 6-Amino-3-bromo-2-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Amino-3-bromo-2-fluorobenzoic acid , a key building block in the synthesis of various pharmaceutical compounds. Beyond a simple recitation of protocols, this document delves into the scientific rationale behind methodological choices, offers a comparative analysis with alternative techniques, and provides the experimental data necessary to make informed decisions in a laboratory setting.
The Critical Role of Purity Analysis
This compound (Molecular Formula: C₇H₅BrFNO₂) is a substituted aromatic carboxylic acid.[1] Its unique structure, featuring an amino group, a bromine atom, and a fluorine atom, makes it a versatile reagent in organic synthesis. However, the synthetic route to this compound can introduce various impurities, including starting materials, by-products, and degradation products. The presence of these impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
Designing a Robust HPLC Purity Method: A Comparative Approach
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. This section will compare two primary reversed-phase HPLC (RP-HPLC) methods and provide a rationale for their design, drawing upon established principles for the analysis of aromatic amines and carboxylic acids.
Method 1: Conventional RP-HPLC with UV Detection
This method represents a reliable and widely accessible approach for routine purity analysis.
Scientific Rationale:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic ring of the analyte. The choice of a 5 µm particle size provides a good balance between efficiency and backpressure, suitable for standard HPLC systems.[2]
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. The acidic pH of the buffer (around 2.5-3.5) serves two critical purposes: it protonates the amino group, enhancing its interaction with the stationary phase, and it suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier that provides good peak resolution for aromatic compounds.
-
Detection: UV detection is ideal for this compound due to the presence of the chromophoric benzene ring. The detection wavelength should be set at the absorbance maximum of this compound to ensure maximum sensitivity.
Method 2: Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
UPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput screening and the detection of trace impurities.
Scientific Rationale:
-
Stationary Phase: UPLC columns utilize sub-2 µm particles (typically 1.7 µm), which dramatically increases chromatographic efficiency, leading to sharper peaks and better resolution of closely eluting impurities.[2][3] This is particularly advantageous for separating structurally similar process impurities or degradation products.
-
Instrumentation: UPLC systems are designed to operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi), which is necessary to force the mobile phase through the densely packed sub-2 µm particle column.[3]
-
Benefits: The primary advantages of UPLC are a significant reduction in analysis time (often by a factor of 5-10) and lower solvent consumption, making it a more environmentally friendly and cost-effective technique.[3][4] The increased resolution also enhances the ability to detect and quantify trace impurities.[4][5]
Comparative Data Summary
The following table provides a comparative summary of the expected performance of the two HPLC methods. The data is representative of what can be achieved for compounds structurally similar to this compound.
| Parameter | Method 1: Conventional HPLC | Method 2: UPLC | Advantage |
| Analysis Time | 15 - 25 minutes | 2 - 5 minutes | UPLC |
| Resolution | Good | Excellent | UPLC |
| Sensitivity (LOD/LOQ) | Standard | High | UPLC |
| Solvent Consumption | High | Low | UPLC |
| System Backpressure | ~1500 - 3000 psi | ~8000 - 12000 psi | HPLC (lower) |
| Instrument Requirement | Standard HPLC | UPLC System | HPLC (more accessible) |
Experimental Protocols
Protocol 1: Conventional RP-HPLC Method
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0 min: 95% A, 5% B
-
20 min: 20% A, 80% B
-
22 min: 95% A, 5% B
-
25 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Protocol 2: UPLC Method
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0 min: 98% A, 2% B
-
3 min: 10% A, 90% B
-
3.5 min: 98% A, 2% B
-
4 min: 98% A, 2% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 0.5 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Ensuring Method Trustworthiness: Validation According to ICH Guidelines
A described protocol is only as reliable as its validation. To ensure trustworthiness, any HPLC method for purity analysis must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies and analysis of spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Forced Degradation Studies: A Critical Component of Specificity
To develop a stability-indicating method, forced degradation studies must be performed to demonstrate that the method can separate the main peak from any potential degradation products.[10][11][12][13][14]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
Visualizing the Workflow
Caption: Workflow for HPLC Purity Analysis.
Beyond HPLC: Alternative and Complementary Techniques
While HPLC is the primary method for purity analysis, other techniques can provide valuable complementary information or may be more suitable for specific types of impurities.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[15][16][17][18] For this compound, potential volatile impurities could include residual solvents from the synthesis. A headspace GC-MS method would be the most appropriate approach for identifying and quantifying such impurities.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio.[19][20][21] It can be a powerful tool for separating charged impurities, such as ionic species, and can offer a different selectivity compared to HPLC. For acidic compounds like this compound, CE can provide excellent resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry.[22][23][24] This technique is invaluable for the identification of unknown impurities and degradation products. By providing mass-to-charge ratio information, LC-MS can help elucidate the structures of these minor components, which is a critical step in ensuring the safety of the drug substance.
Conclusion: A Multifaceted Approach to Purity Assurance
The purity analysis of this compound is a critical aspect of quality control in pharmaceutical development. While conventional RP-HPLC provides a robust and reliable method for routine analysis, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it a superior choice for high-throughput environments and in-depth impurity profiling.
The selection of the most appropriate analytical technique should be based on the specific requirements of the analysis, including the need for high throughput, the complexity of the impurity profile, and the availability of instrumentation. Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data. Furthermore, employing complementary techniques such as GC, CE, and LC-MS provides a more comprehensive understanding of the impurity profile, ultimately leading to a safer and more effective final drug product.
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. niito.kz [niito.kz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. agilent.com [agilent.com]
- 16. bre.com [bre.com]
- 17. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 23. mdpi.com [mdpi.com]
- 24. Current Developments in LC-MS for Pharmaceutical Analysis [jstage.jst.go.jp]
Navigating the Reactivity Landscape of Polysubstituted Haloanilines: A Comparative Guide to 6-Amino-3-bromo-2-fluorobenzoic acid
For the modern medicinal chemist and process scientist, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular targets. Polysubstituted haloanilines are a cornerstone of this endeavor, offering a versatile scaffold for a multitude of transformations. This guide provides an in-depth technical comparison of the reactivity of 6-Amino-3-bromo-2-fluorobenzoic acid with other haloanilines, offering insights into how its unique substitution pattern governs its behavior in key synthetic reactions.
The Anatomy of Reactivity: Deconstructing this compound
The reactivity of an aromatic compound is a nuanced interplay of electronic and steric effects imparted by its substituents. In this compound, we have a fascinating convergence of these factors:
-
Amino Group (-NH₂): A potent activating group, the amino moiety donates electron density to the aromatic ring through a strong +R (resonance) effect. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack, but also influences the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.
-
Carboxylic Acid Group (-COOH): This is a deactivating group, withdrawing electron density from the ring via a -I (inductive) effect. Its presence can also complicate reactions, for instance, by participating in acid-base chemistry or potentially undergoing decarboxylation under harsh conditions.[1][2]
-
Bromine (-Br): The primary reactive handle for many cross-coupling reactions. The C-Br bond is weaker than C-Cl and C-F bonds, making it more susceptible to oxidative addition in palladium-catalyzed cycles.[3]
-
Fluorine (-F): The most electronegative element, fluorine exerts a strong -I effect, withdrawing electron density and deactivating the ring. Its +R effect is weak. The C-F bond is generally the strongest carbon-halogen bond, rendering it largely unreactive in standard palladium-catalyzed cross-coupling reactions.[3] However, its presence ortho to the bromine atom introduces significant steric and electronic perturbations.
This unique combination of an ortho-amino group, an ortho-fluoro group, and a meta-bromo substituent relative to the carboxylic acid creates a complex reactivity profile that distinguishes it from simpler haloanilines.
Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful tools for C-C and C-N bond formation, respectively. The performance of this compound in these transformations is best understood by comparing it to other bromoanilines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds. The reactivity of bromoanilines in this reaction is influenced by both electronic and steric factors.
Electronic Effects: Electron-donating groups, like the amino group, generally increase the electron density on the aromatic ring, which can slow down the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond. Conversely, electron-withdrawing groups can accelerate this step.[4]
Steric Hindrance: Substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially leading to lower yields and requiring more forcing reaction conditions or specialized bulky phosphine ligands.[5][6]
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Key Features | Expected Reactivity | Representative Yield (%) |
| 4-Bromoaniline | Unhindered, electron-donating group para to Br | High | 91[7] |
| 2-Bromoaniline | Sterically hindered by ortho-amino group | Moderate to High | 86[7] |
| 3-Bromoaniline | Less electronic influence from the amino group | Moderate | 64 (15 min), 96 (60 min)[7] |
| 2,4-Dibromoaniline | Two reactive sites, potential for selectivity | High (mono-coupling) | 98 (di-coupling with thienylboronic acid)[8] |
| This compound | Highly substituted, ortho-fluoro and ortho-amino to Br | Lower | Not reported, expected to be challenging |
Note: The yields for the bromoanilines are from a specific study under micellar conditions and are for illustrative purposes. Reactivity can vary significantly with different catalyst systems and reaction conditions.
For this compound, the ortho-fluoro and ortho-amino groups create significant steric crowding around the C-Br bond. The strong electron-withdrawing nature of the fluorine atom may somewhat counteract the electron-donating effect of the amino group, but the steric impediment is likely the dominant factor. Achieving high yields in Suzuki couplings with this substrate would likely require careful optimization of the catalyst system, favoring bulky, electron-rich phosphine ligands that can promote oxidative addition to sterically hindered aryl bromides.[5]
Experimental Workflow: Suzuki-Miyaura Coupling of Bromoanilines
Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki reaction, its efficiency is highly dependent on the electronic and steric environment of the aryl halide.
The presence of the free amino group on the this compound substrate could potentially compete with the desired amine coupling partner. However, the nucleophilicity of the aniline nitrogen is generally lower than that of aliphatic amines, so selective coupling is often achievable. The steric hindrance around the C-Br bond remains a significant challenge.
Comparative Insights for Buchwald-Hartwig Amination
While direct comparative data for this compound is scarce, studies on other substituted bromoanilines provide valuable insights. For instance, the amination of sterically hindered aryl halides often requires the use of specialized bulky phosphine ligands such as XPhos or RuPhos to achieve good yields.[9] The choice of base is also critical, with weaker bases sometimes being necessary to avoid side reactions with other functional groups.[2]
Catalytic Cycle: Buchwald-Hartwig Amination
References
- 1. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of Substituted Aminobenzoic Acids: A Comparative Analysis of 6-Amino-3-bromo-2-fluorobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of functional groups on an aromatic scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's interaction with biological targets. This guide delves into the nuanced world of substituted aminobenzoic acids, offering a comparative analysis of the biological activities of 6-Amino-3-bromo-2-fluorobenzoic acid and its positional isomers. While extensive direct comparative data for this specific set of isomers is nascent in publicly available literature, this document synthesizes existing knowledge on related compounds and foundational biochemical principles to provide a predictive framework for their potential therapeutic applications. By examining the subtle yet significant impact of isomeric variation, we aim to equip researchers with the insights necessary to navigate the structure-activity relationship (SAR) of this promising class of compounds.
The Critical Role of Isomerism in Biological Function
The arrangement of amino, bromo, and fluoro substituents on the benzoic acid core dictates the electronic distribution, steric profile, and hydrogen bonding capabilities of each isomer. These physicochemical properties are paramount in determining how a molecule will engage with protein binding pockets, cell membranes, and other biological macromolecules. Even a minor shift in a substituent's position can dramatically alter a compound's pharmacological profile, transforming an active molecule into an inactive one, or modulating its specificity and potency.[1]
dot
Caption: The positional isomers of this compound.
Comparative Analysis of Potential Biological Activities
While specific experimental data for this compound is limited, the broader class of halogenated aminobenzoic acids has demonstrated potential in several therapeutic areas, primarily as antimicrobial and anti-inflammatory agents. The following comparison is based on these general activities and inferred structure-activity relationships.
Table 1: Predicted Biological Activity Profile of this compound and Its Isomers
| Compound | Predicted Primary Activity | Predicted Secondary Activity | Rationale for Predicted Activity |
| This compound | Antimicrobial | Anti-inflammatory | The presence of halogens is known to enhance antimicrobial activity. The substitution pattern may influence interactions with bacterial enzymes or cell membranes. |
| 2-Amino-6-bromo-3-fluorobenzoic acid | Antimicrobial | Anti-inflammatory | Similar to the parent compound, the halogen and amino groups are expected to contribute to antimicrobial effects. The ortho-amino arrangement might influence intramolecular hydrogen bonding, affecting receptor interaction. |
| 4-Amino-3-bromo-2-fluorobenzoic acid | Antibacterial | Anticancer | Some evidence suggests that derivatives of 4-aminobenzoic acid can interfere with bacterial folate synthesis. The bromo and fluoro groups may enhance this activity. Potential as an analog to interfere with cancer cell metabolic pathways has also been suggested.[2] |
| 5-Amino-3-bromo-2-fluorobenzoic acid | Antimicrobial | - | The meta-position of the amino group relative to the carboxylic acid may alter its electronic properties compared to ortho and para isomers, potentially leading to a different spectrum of activity. |
In-Depth Look: Potential Mechanisms of Action
Antimicrobial Activity
The antimicrobial potential of halogenated aminobenzoic acids is a recurring theme in medicinal chemistry. The introduction of halogen atoms can increase the lipophilicity of a molecule, facilitating its passage through bacterial cell membranes. Furthermore, these substituents can alter the electronic nature of the aromatic ring, potentially enhancing the binding affinity to bacterial enzymes.[3]
For isomers of aminobromofluorobenzoic acid, a plausible mechanism of antibacterial action is the inhibition of essential bacterial enzymes. For instance, derivatives of p-aminobenzoic acid (PABA) are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. The structural similarity of these isomers to PABA suggests they could potentially disrupt this vital metabolic process. Another proposed mechanism for some aminobenzoic acid derivatives is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2]
dot
Caption: Potential antimicrobial mechanisms of aminobromofluorobenzoic acid isomers.
Anti-inflammatory Activity
The anti-inflammatory properties of some aminobenzoic acid derivatives are well-documented, with the classic example being the anthranilic acid (2-aminobenzoic acid) derivatives that constitute a class of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The specific substitution pattern of the amino, bromo, and fluoro groups on the benzoic acid ring will critically influence the molecule's ability to fit into the active site of COX-1 and COX-2, thereby determining its anti-inflammatory potency and selectivity.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of this compound and its isomers, standardized in vitro assays are essential. The following protocols provide a framework for assessing their antimicrobial and anti-inflammatory potential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against various bacterial strains.
Materials:
-
Test compounds (this compound and its isomers) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL.
-
Positive control (standard antibiotic, e.g., ciprofloxacin).
-
Negative control (broth with solvent).
Procedure:
-
Prepare a serial two-fold dilution of each test compound in CAMHB in the 96-well plates.
-
Add the standardized bacterial inoculum to each well.
-
Include positive and negative control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
dot
References
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Substituted anthranilic acids are a pivotal class of compounds in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules and functional materials.[1] The strategic placement of different substituents on the anthranilic acid core profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth structural and spectroscopic comparison of 6-amino-3-bromo-2-fluorobenzoic acid with three related analogs: 2-fluoro-6-aminobenzoic acid, 3-bromo-2-aminobenzoic acid, and the parent compound, anthranilic acid.
Through a detailed analysis of their electronic and steric properties, supported by experimental data, we aim to provide researchers with the foundational knowledge to make informed decisions in the design and synthesis of novel compounds. This guide will delve into a comparative analysis of their physicochemical properties, spectroscopic signatures (NMR and FTIR), solid-state structures, and chemical reactivity in key synthetic transformations.
Comparative Overview of Molecular Structures
The fundamental differences in the chemical behavior of these four compounds stem from the nature and position of the substituents on the benzene ring. The interplay of inductive and resonance effects of the amino, fluoro, and bromo groups, in conjunction with the carboxylic acid moiety, dictates their unique electronic and steric environments.
References
A Comparative Guide to the Definitive Structural Validation of 6-Amino-3-bromo-2-fluorobenzoic Acid
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the foundational blueprint that dictates function, reactivity, and interaction with biological targets. For a molecule like 6-Amino-3-bromo-2-fluorobenzoic acid, a polysubstituted aromatic building block with significant potential in pharmaceutical synthesis, unambiguous structural validation is the cornerstone of any research and development program.[1] An error in assigning its structure can lead to misinterpreted biological data, wasted resources, and flawed downstream development.
This guide provides an in-depth comparison of the principal analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: Single-Crystal X-ray Crystallography. We will explore the causality behind experimental choices and compare the data obtained with complementary spectroscopic techniques to illustrate how a multi-faceted approach provides a self-validating and irrefutable structural assignment.
The Unambiguous Arbiter: Single-Crystal X-ray Crystallography
Single-Crystal X-ray Crystallography (SC-XRD) stands alone in its ability to provide a definitive, high-resolution, three-dimensional model of a molecule in the solid state.[2] Unlike spectroscopic methods which infer connectivity from indirect measurements, X-ray crystallography directly visualizes the electron density of the atoms, revealing precise bond lengths, bond angles, and the spatial relationship between all atoms.[3][4] This technique is the ultimate arbiter for confirming stereochemistry, resolving positional isomerism, and understanding intermolecular interactions that govern the crystal packing.[5]
The Crystallographic Workflow: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success.[4] The underlying principle involves irradiating a single, highly ordered crystal with monochromatic X-rays and measuring the resulting diffraction pattern.[6] The angles and intensities of these diffracted beams are used to compute an electron density map, from which the atomic structure is determined.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art of the Science):
-
Rationale: The most challenging step is often growing a single crystal of sufficient size and quality.[4] A well-ordered, defect-free crystal is essential for producing a sharp, high-resolution diffraction pattern.
-
Protocol: A saturated solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or an acetone/water mixture). The choice of solvent is critical and often requires screening. Slow evaporation of the solvent over several days to weeks is a common and effective method. The slow rate allows molecules to deposit onto the growing crystal lattice in an ordered fashion.[2]
-
-
Data Collection:
-
Rationale: A suitable crystal is mounted and cooled to cryogenic temperatures (typically 100 K) to minimize the thermal vibration of atoms, which sharpens the diffraction spots and improves data quality.[2]
-
Protocol: A crystal (0.1-0.3 mm) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas.[2] The crystal is then placed in a diffractometer, where it is rotated in a beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.7107Å).[6] A series of diffraction images are collected by a detector as the crystal is rotated.[4]
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities must be mathematically converted into a chemically sensible atomic model.
-
Protocol: The positions and intensities of the diffraction spots are integrated. Computational "direct methods" are used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map. This model is then refined iteratively, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final model is validated for geometric correctness and quality of fit.[7]
-
Complementary Validation: A Spectroscopic Toolkit
While SC-XRD provides the definitive solid-state structure, a comprehensive validation package must also characterize the molecule in solution and confirm its constituent parts. Spectroscopic techniques are indispensable for this purpose, providing complementary and corroborating evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining molecular structure in solution.[8] It provides detailed information about the chemical environment and connectivity of atoms by probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F.[8]
-
¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. For this compound, one would expect to see signals for the two aromatic protons and the amino (-NH₂) protons.[9]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The seven carbon atoms (six aromatic, one carboxyl) would be distinguishable.
-
¹⁹F NMR: Is highly specific to the fluorine atom, providing a clear signal that confirms its presence and can give clues to its electronic environment.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-25 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10] The deuterated solvent is used to avoid a large interfering solvent signal.[10]
-
Data Acquisition: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to maximize homogeneity. A series of radiofrequency pulses are applied, and the resulting signal (Free Induction Decay, FID) is recorded.
-
Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum, which is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound.[2] It works by ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion and its fragments.
For this compound (MW = 234.02 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula C₇H₅BrFNO₂. A key diagnostic feature would be the isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), which is an unmistakable signature.[1][11] Fragmentation patterns, such as the loss of the carboxylic acid group (-COOH, 45 Da), can further corroborate the proposed structure.[1][12]
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically µg/mL to ng/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the mass spectrometer's ion source.
-
Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged molecular ions.
-
Detection: The ions are guided into the mass analyzer, which separates them based on their m/z ratio, and a mass spectrum is generated.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[13] It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
-
O-H stretch (from the carboxylic acid): A very broad band around 2500-3300 cm⁻¹.[1]
-
N-H stretch (from the amino group): Two sharp peaks in the 3200-3500 cm⁻¹ region.[1][14]
-
C=O stretch (from the carboxylic acid): A strong, sharp band around 1650-1750 cm⁻¹.[1]
-
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. An infrared beam is passed through the crystal, and the sample's absorbance is measured.
-
Spectrum Generation: The instrument's software generates the infrared spectrum (transmittance or absorbance vs. wavenumber).
Comparative Analysis Summary
The true power of structural validation lies not in a single technique but in the confluence of evidence from multiple, orthogonal methods.
| Technique | Information Provided | Strengths | Limitations | Best For |
| X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths, bond angles, crystal packing.[2] | Provides an unambiguous, high-resolution structure.[3] | Requires a suitable single crystal, which can be challenging to grow; solid-state structure may differ from solution conformation.[2] | Obtaining the absolute, three-dimensional structure of a molecule. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution.[2] | Provides detailed information about the molecular skeleton in solution; non-destructive.[2][15] | Relatively low sensitivity (especially for ¹³C); provides indirect 3D information. | Determining the precise covalent structure and conformation in solution. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns.[2] | High sensitivity, requires very small sample amounts.[2] | Isomers can be difficult to distinguish; fragmentation can be complex to interpret.[2] | Rapidly confirming molecular weight and obtaining clues about substructures. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, requires minimal sample preparation, excellent for identifying functional groups. | Provides no information on atomic connectivity or 3D structure. | Quick verification of the presence of key functional groups in the molecule. |
Conclusion
The structural validation of this compound is a critical exercise that demands the highest level of scientific rigor. While NMR, MS, and FTIR provide essential and corroborating pieces of the structural puzzle—confirming connectivity, mass, and functional groups—only Single-Crystal X-ray Crystallography delivers the final, irrefutable proof. It provides the precise, three-dimensional atomic coordinates, resolving any ambiguity and establishing the definitive structure. For researchers, scientists, and drug development professionals, relying on this multi-technique, self-validating system is not just best practice; it is essential for building a foundation of trustworthy and reproducible science.
References
- 1. Buy this compound hydrochloride | 1637774-84-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Methods for 6-Amino-3-bromo-2-fluorobenzoic Acid
Introduction: The Strategic Importance of 6-Amino-3-bromo-2-fluorobenzoic Acid
This compound is a highly functionalized aromatic molecule that serves as a crucial building block in the synthesis of pharmaceuticals and other complex organic compounds.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on a benzoic acid scaffold, provides multiple reactive sites for diverse chemical transformations. This strategic arrangement of functional groups makes it a valuable intermediate in medicinal chemistry for the development of novel therapeutic agents.[1] The presence of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the amino group can be readily modified or participate in the formation of heterocyclic rings. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. Given its significance, the efficient and scalable synthesis of this compound is of considerable interest to researchers in drug discovery and development.
This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering insights into the strategic choices behind each method. The protocols are presented with detailed step-by-step instructions, and a comparative analysis of their respective advantages and disadvantages is provided to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
Two primary synthetic strategies for the preparation of this compound are outlined below. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific requirements for purity of the final product.
| Parameter | Route 1: Nitration and Reduction of a Brominated Precursor | Route 2: Regioselective Bromination of an Aminated Precursor |
| Starting Material | 3-Bromo-2-fluorobenzoic acid | 2-Amino-6-fluorobenzoic acid |
| Key Reactions | Electrophilic Nitration, Reduction of Nitro Group | Protection of Amino Group, Electrophilic Bromination, Deprotection |
| Reagents | Nitric acid, Sulfuric acid, Iron powder, Hydrochloric acid | Acetic anhydride, N-Bromosuccinimide, Hydrochloric acid |
| Estimated Overall Yield | Moderate | Moderate to High |
| Purity | May require chromatographic purification | Purification at multiple stages may be necessary |
| Reaction Time | Multi-step, potentially longer | Multi-step, comparable to Route 1 |
| Advantages | Utilizes a commercially available starting material. | Potentially higher overall yield due to controlled bromination. |
| Disadvantages | Nitration can sometimes lead to isomeric impurities. | Requires protection and deprotection steps, adding to the overall step count. |
Synthetic Route 1: Nitration and Reduction of 3-Bromo-2-fluorobenzoic Acid
This route commences with the commercially available 3-Bromo-2-fluorobenzoic acid, introducing the amino functionality in a two-step sequence of nitration followed by reduction.
Workflow for Synthetic Route 1
Caption: Synthetic pathway for Route 1, starting from 3-bromo-2-fluorobenzoic acid.
Experimental Protocol for Route 1
Step 1: Synthesis of 3-Bromo-2-fluoro-6-nitrobenzoic acid
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0-5 °C, slowly add 3-Bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol).
-
Maintain the temperature at 0-5 °C and add a mixture of concentrated nitric acid (4.0 mL, 91.2 mmol) and concentrated sulfuric acid (10 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 3-Bromo-2-fluoro-6-nitrobenzoic acid.
Step 2: Synthesis of this compound
-
In a round-bottom flask, suspend 3-Bromo-2-fluoro-6-nitrobenzoic acid (5.0 g, 18.9 mmol) in a mixture of ethanol (50 mL) and water (25 mL).
-
Add iron powder (5.3 g, 94.7 mmol) to the suspension, followed by the dropwise addition of concentrated hydrochloric acid (2 mL).
-
Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to 4-5 with a sodium bicarbonate solution to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield this compound.
Synthetic Route 2: Regioselective Bromination of 2-Amino-6-fluorobenzoic Acid
This alternative approach begins with 2-Amino-6-fluorobenzoic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve selective monobromination at the desired position, protection of the amino group is employed to moderate its activating effect and ensure regioselectivity.
Workflow for Synthetic Route 2
Caption: Synthetic pathway for Route 2, starting from 2-amino-6-fluorobenzoic acid.
Experimental Protocol for Route 2
Step 1: Synthesis of 2-Acetamido-6-fluorobenzoic acid
-
In a fume hood, dissolve 2-Amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol) in glacial acetic acid (50 mL).
-
Slowly add acetic anhydride (7.3 mL, 77.4 mmol) to the solution with stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture at 50 °C for 1 hour to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water (200 mL) to precipitate the N-acetylated product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-Acetamido-6-fluorobenzoic acid.
Step 2: Synthesis of 2-Acetamido-3-bromo-6-fluorobenzoic acid
-
Dissolve the dried 2-Acetamido-6-fluorobenzoic acid (5.0 g, 25.4 mmol) in glacial acetic acid (30 mL).
-
Add N-Bromosuccinimide (4.7 g, 26.6 mmol) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into cold water (150 mL) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Synthesis of this compound
-
Suspend the crude 2-Acetamido-3-bromo-6-fluorobenzoic acid (4.0 g, 14.5 mmol) in a mixture of ethanol (40 mL) and 6 M hydrochloric acid (20 mL).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution to a pH of 4-5.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Senior Application Scientist's Recommendation
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is more direct if the starting material, 3-Bromo-2-fluorobenzoic acid, is readily available and cost-effective. The nitration step is generally high-yielding, although careful control of reaction conditions is necessary to minimize the formation of undesired isomers. The subsequent reduction of the nitro group is a robust and well-established transformation.
Route 2 provides a more controlled approach to the introduction of the bromine atom. The use of a protecting group for the amine functionality mitigates the risk of polybromination and directs the electrophile to the desired position.[2] While this route involves an additional protection and deprotection step, it may result in a cleaner product profile and potentially a higher overall yield, reducing the need for extensive purification of the final product.
For a laboratory setting where control over regioselectivity is paramount and a cleaner reaction profile is desired, Route 2 is recommended . For larger-scale synthesis where cost and step economy are the primary drivers, Route 1 may be more advantageous , provided that the nitration step can be optimized to deliver the desired isomer in high purity.
References
The Impact of Polysubstitution on Acidity: A Comparative Analysis of 6-Amino-3-bromo-2-fluorobenzoic Acid
Introduction for the Modern Researcher
In the landscape of contemporary drug discovery and molecular engineering, a profound understanding of a molecule's physicochemical properties is not merely academic—it is a cornerstone of rational design. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a compound's behavior in a biological milieu, influencing everything from solubility and membrane permeability to receptor-binding interactions. This guide offers an in-depth comparative analysis of the acidity of 6-Amino-3-bromo-2-fluorobenzoic acid, a polysubstituted aromatic carboxylic acid, benchmarked against a series of structurally related benzoic acids.
Our objective is to dissect the intricate interplay of electronic and steric effects imparted by amino, bromo, and fluoro substituents on the acidity of the benzoic acid core. For the researcher, scientist, and drug development professional, this guide provides not only a comparative dataset but also a foundational understanding of the principles governing acidity in complex molecular architectures. Furthermore, we present a robust experimental framework for the empirical determination of pKa, ensuring that theoretical insights can be validated with rigorous, reproducible data.
Understanding Acidity in Benzoic Acids: A Play of Electrons and Space
The acidity of benzoic acid is fundamentally a measure of the stability of its conjugate base, the benzoate anion. The delocalization of the negative charge across the carboxylate group is the primary stabilizing factor. When substituents are introduced onto the benzene ring, they can either enhance or diminish this stability, thereby altering the acidity. These effects are broadly categorized as electronic (inductive and resonance) and steric.
Electronic Effects:
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs), such as halogens, pull electron density away from the carboxylate group, further stabilizing the negative charge and increasing acidity (lower pKa). Conversely, electron-donating groups (EDGs), like alkyl groups, push electron density towards the ring, destabilizing the benzoate anion and decreasing acidity (higher pKa).
-
Resonance Effects: These operate through the pi (π) system of the benzene ring. Substituents with lone pairs (e.g., -NH2, -OH) or double bonds can donate or withdraw electron density via resonance. The position of the substituent (ortho, meta, or para) is critical in determining the impact of resonance effects.
Steric Effects and the "Ortho Effect":
Substituents in the ortho position to the carboxylic acid group can introduce steric hindrance. This can force the carboxyl group out of the plane of the benzene ring, disrupting the resonance stabilization of the carboxylate anion. This phenomenon, often referred to as the "ortho effect," typically leads to an increase in acidity, irrespective of the electronic nature of the substituent.
Comparative Acidity Analysis
The following table summarizes the experimental pKa values for a series of substituted benzoic acids, providing a quantitative basis for our comparative discussion. The pKa of our target molecule, this compound, is not experimentally available in the literature and is therefore presented as a theoretical estimate.
| Compound | pKa | Reference(s) |
| Benzoic Acid | 4.20 | [1][2] |
| 2-Fluorobenzoic Acid | 3.27 | [3][4] |
| 3-Fluorobenzoic Acid | 3.86 | [5][6][7] |
| 4-Fluorobenzoic Acid | 4.15 | [8][9][10] |
| 2-Bromobenzoic Acid | 2.84 | [11][12] |
| 3-Bromobenzoic Acid | 3.86 | [13] |
| 4-Bromobenzoic Acid | 3.97 | [14][15] |
| 2-Aminobenzoic Acid | 2.1 (approx.) | [16] |
| 3-Aminobenzoic Acid | 4.78 | [17] |
| 4-Aminobenzoic Acid | 4.85 (carboxyl) | [18][19] |
| This compound | ~2.5 - 3.5 (Estimated) | N/A |
Dissecting the Substituent Effects in this compound
The acidity of this compound is a fascinating case study in the cumulative and sometimes competing effects of multiple substituents.
-
2-Fluoro Group: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). Being in the ortho position, this effect significantly stabilizes the benzoate anion, leading to a substantial increase in acidity, as seen in the pKa of 2-fluorobenzoic acid (3.27) compared to benzoic acid (4.20)[1][3][4].
-
3-Bromo Group: Bromine is also an electronegative halogen and acts as an electron-withdrawing group through induction (-I). From the meta position, its influence is primarily inductive. This is reflected in the pKa of 3-bromobenzoic acid (3.86), which is more acidic than benzoic acid[13].
-
6-Amino Group (ortho to carboxyl): The amino group is typically considered an electron-donating group through resonance (+R) due to the lone pair on the nitrogen atom. However, it also has a weaker electron-withdrawing inductive effect (-I). When in the ortho or para position, the +R effect usually dominates, leading to a decrease in acidity (e.g., 4-aminobenzoic acid, pKa 4.85)[18][19]. However, in the ortho position, the "ortho effect" comes into play. The steric bulk of the amino group can disrupt the coplanarity of the carboxyl group, increasing acidity. Furthermore, the possibility of intramolecular hydrogen bonding between the amino and carboxyl groups can stabilize the neutral acid, making deprotonation more difficult (increasing pKa), or stabilize the conjugate base, increasing acidity. The experimental pKa of 2-aminobenzoic acid (approximately 2.1) suggests that in this case, the combination of inductive effect and steric factors that stabilize the anion outweighs the resonance donation and potential hydrogen bonding in the neutral form, leading to a significant increase in acidity[16].
Estimating the pKa of this compound: A Theoretical Approach
Given the absence of an experimental pKa value for this compound, we can provide a reasoned estimate by considering the additive nature of substituent effects, with a significant caveat for the complex ortho interactions.
A simple additive model based on the change in pKa (ΔpKa) from benzoic acid for each substituent is a first approximation. However, the Hammett equation, a cornerstone of physical organic chemistry, provides a more refined linear free-energy relationship for meta- and para-substituted benzoic acids[20]. The equation is given by:
log(K/K₀) = ρσ
where K is the dissociation constant of the substituted acid, K₀ is for benzoic acid, σ is the substituent constant, and ρ is the reaction constant (defined as 1 for the ionization of benzoic acids in water at 25°C).
Hammett Substituent Constants (σ):
| Substituent | σ_meta | σ_para |
| -F | 0.34 | 0.06 |
| -Br | 0.39 | 0.23 |
| -NH₂ | -0.16 | -0.66 |
The Hammett equation is not directly applicable to ortho substituents due to the confounding steric effects. However, we can use the experimental pKa values of the ortho-substituted analogs to guide our estimation.
Reasoning for the Estimated pKa (~2.5 - 3.5):
-
Strong Ortho Acidification: Both the 2-fluoro and 6-amino groups are in ortho positions. As observed with 2-fluorobenzoic acid (pKa 3.27) and 2-aminobenzoic acid (pKa ~2.1), ortho substituents, in this case, lead to a significant increase in acidity compared to benzoic acid (pKa 4.20)[3][4][16].
-
Meta Electron Withdrawal: The 3-bromo group exerts a further acid-strengthening inductive effect from the meta position (pKa of 3-bromobenzoic acid is 3.86)[13].
-
Cumulative Effect: The combination of two ortho acid-enhancing groups and a meta electron-withdrawing group is expected to result in a pKa significantly lower than that of benzoic acid and likely lower than that of 2-fluorobenzoic acid. The powerful acid-strengthening effect of the ortho-amino group, as seen in 2-aminobenzoic acid, is likely to be the dominant factor.
Therefore, a pKa in the range of 2.5 to 3.5 is a plausible estimate, reflecting a substantially more acidic compound than benzoic acid. It is crucial to emphasize that this is a theoretical estimation and experimental verification is paramount.
Experimental Determination of pKa: A Validated Protocol
To empirically validate theoretical pKa values, potentiometric titration stands as a robust and widely accepted method. The following protocol outlines a detailed procedure for the determination of the pKa of a benzoic acid derivative.
Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa of a substituted benzoic acid in an aqueous or mixed-solvent system.
Materials and Equipment:
-
High-precision pH meter with a combination glass electrode
-
Calibrated automatic burette or a set of calibrated glass pipettes
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel with temperature control
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (deionized or distilled)
-
Organic co-solvent (e.g., methanol or ethanol) if the sample has low aqueous solubility
-
The benzoic acid sample of interest
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.00, 7.00, and 10.00). Ensure the temperature of the buffers matches the experimental temperature.
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the benzoic acid derivative to prepare a solution of known concentration (e.g., 50 mL of a 0.01 M solution).
-
Dissolve the sample in high-purity water. If solubility is an issue, a known volume of a co-solvent can be used, and the final result should be reported with the solvent composition.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration Setup:
-
Place the sample solution in the jacketed titration vessel and maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the vessel.
-
Begin gentle stirring.
-
-
Titration:
-
Record the initial pH of the solution.
-
Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point, where a sharp increase in pH is observed.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (V_eq), which is the point of maximum slope on the titration curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2). This can be read directly from the titration curve.
-
For higher accuracy, perform a Gran plot analysis.
-
-
Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the results and report the average pKa with the standard deviation.
Visualizing the Concepts
Substituent Effects on Benzoic Acid Acidity
Caption: Electronic effects of substituents on benzoate anion stability and acidity.
Experimental Workflow for pKa Determination
Caption: Step-by-step workflow for pKa determination via potentiometric titration.
Conclusion
The acidity of this compound is a testament to the complex and synergistic nature of substituent effects in polysubstituted aromatic systems. Our analysis indicates that the strong acid-strengthening contributions of the ortho-fluoro and ortho-amino groups, coupled with the meta-bromo group's inductive withdrawal, result in a compound that is significantly more acidic than the parent benzoic acid. While a precise experimental pKa value remains to be determined, our theoretical estimation places it in the range of 2.5 to 3.5.
For researchers in drug development and medicinal chemistry, this guide underscores the importance of a nuanced understanding of how structural modifications impact fundamental physicochemical properties. The provided experimental protocol for potentiometric titration offers a clear and reliable pathway for the empirical determination of pKa, enabling the validation of theoretical predictions and the generation of critical data for pharmacokinetic and pharmacodynamic modeling. Ultimately, the ability to both predict and precisely measure acidity is an invaluable tool in the rational design of novel therapeutic agents.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. library.gwu.edu [library.gwu.edu]
- 3. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 5. 3-Fluorobenzoic acid CAS#: 455-38-9 [m.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. 3-Fluorobenzoic acid | 455-38-9 [chemicalbook.com]
- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 9. 456-22-4 CAS MSDS (4-Fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 2-Bromobenzoic acid CAS#: 88-65-3 [m.chemicalbook.com]
- 12. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]
- 13. 3-Bromobenzoic acid | 585-76-2 [chemicalbook.com]
- 14. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. parchem.com [parchem.com]
- 16. permm.phar.umich.edu [permm.phar.umich.edu]
- 17. global.oup.com [global.oup.com]
- 18. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 20. pharmacy180.com [pharmacy180.com]
- 21. web.viu.ca [web.viu.ca]
- 22. Hammett substituent constants [stenutz.eu]
- 23. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
A Senior Application Scientist's Guide to Assessing the Purity of 6-Amino-3-bromo-2-fluorobenzoic Acid from Different Vendors
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
6-Amino-3-bromo-2-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring amino, bromo, and fluoro groups on a benzoic acid core, makes it a versatile intermediate for creating complex active pharmaceutical ingredients (APIs). However, the presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1] Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.[2][3][4]
According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), which governs impurities in new drug substances, rigorous control and characterization of impurities are mandatory.[2][5][6] This guide provides a comprehensive framework for researchers and drug development professionals to assess the purity of this compound obtained from different commercial vendors. We will delve into the practical application of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—to create a robust, self-validating system for quality assessment.
Experimental Design: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of orthogonal methods, is essential for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis, capable of separating the main compound from non-volatile organic impurities.[7][8][9] An area percentage method is commonly employed to determine the purity level and quantify individual impurities.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides detailed structural information. It is invaluable for confirming the identity of the main compound and for identifying organic impurities that have distinct proton signals.[8] It can also be used for quantitative analysis (qNMR) with an internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass-resolving capability of mass spectrometry.[9][10] It is highly sensitive and essential for identifying the molecular weights of impurities, which is the first step in their structural elucidation.
The following sections provide detailed protocols for each of these techniques, designed to be self-validating and grounded in established analytical principles.
Protocol 1: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: The primary objective of this HPLC method is to separate the main component, this compound, from potential process-related impurities and degradation products. A gradient elution is chosen to ensure the separation of compounds with a range of polarities. The UV detector wavelength is selected based on the chromophore of the target molecule.
Experimental Workflow Diagram:
Caption: Workflow for HPLC Purity Assessment.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Vortex and sonicate for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
Protocol 2: Structural Confirmation and Impurity Identification by ¹H NMR Spectroscopy
Rationale: ¹H NMR is a powerful tool for structural elucidation. This protocol aims to confirm the identity of the main component by comparing the observed spectrum to the expected chemical shifts and coupling patterns for this compound. It also serves to detect and potentially identify any proton-containing impurities. DMSO-d₆ is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., -COOH and -NH₂).
Experimental Workflow Diagram:
Caption: Workflow for ¹H NMR Analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and gently invert several times or vortex briefly to dissolve the sample completely.
-
-
Instrumental Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Insert the sample, lock on the deuterium signal of the solvent, and perform tuning and shimming procedures to optimize magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate all signals.
-
Assign the signals to the protons of the this compound structure. The expected aromatic protons should appear as distinct multiplets, and the amine and carboxylic acid protons will be visible as broad singlets.
-
Scrutinize the spectrum for any unassigned signals, which may indicate the presence of impurities. Compare their integration values relative to the main compound to estimate their levels.
-
Protocol 3: Sensitive Impurity Detection by Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS is employed for its high sensitivity and its ability to provide molecular weight information for impurities that may be present at levels too low for NMR detection. This method uses the same chromatographic conditions as the HPLC protocol for consistency, but couples the eluent to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and any co-eluting or separated impurities.
Experimental Workflow Diagram:
Caption: Workflow for LC-MS Impurity Profiling.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol. A further dilution to approximately 100 µg/mL may be necessary depending on the sensitivity of the mass spectrometer.
-
-
LC-MS Conditions:
-
Liquid Chromatography: Use the same column and gradient conditions as the HPLC method to ensure comparability.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to maximize the chances of detecting different types of impurities.
-
Mass Range: Scan a range of m/z 100 to 500.
-
Expected m/z: The molecular weight of this compound is 234.02 g/mol .[11][12] Expect to see [M+H]⁺ at m/z 235 and [M-H]⁻ at m/z 233. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible as A+2 peaks.
-
-
-
Data Analysis:
-
Confirm the mass of the main peak corresponds to the target compound.
-
Analyze the mass spectra of any minor peaks detected in the chromatogram.
-
Use the accurate mass data to propose potential elemental compositions for the impurities. This information is crucial for understanding the impurity profile and suggesting their possible origins.
-
Comparative Analysis: Assessing Vendors A, B, and C
To illustrate the application of these protocols, we present a hypothetical analysis of this compound from three fictional vendors.
Table 1: Summary of Purity Analysis
| Analytical Method | Parameter | Vendor A | Vendor B | Vendor C |
| HPLC | Purity (Area %) | 99.85% | 98.50% | 99.20% |
| Largest Impurity (%) | 0.08% | 0.75% | 0.45% | |
| Total Impurities (%) | 0.15% | 1.50% | 0.80% | |
| ¹H NMR | Structural Confirmation | Conforms | Conforms | Conforms |
| Observable Impurities | Trace signals consistent with residual solvent (ethyl acetate). | Significant unassigned aromatic signals (~1-2%). | Unassigned aromatic signals (~0.5-1%). | |
| LC-MS | Main Compound m/z | [M+H]⁺ 235, [M-H]⁻ 233. Correct Br isotope pattern. | [M+H]⁺ 235, [M-H]⁻ 233. Correct Br isotope pattern. | [M+H]⁺ 235, [M-H]⁻ 233. Correct Br isotope pattern. |
| Major Impurity m/z | m/z 155 [M+H]⁺ | m/z 219 [M+H]⁺ | m/z 314 [M+H]⁺ |
Interpretation and Discussion
Overall Recommendation
Based on this comprehensive, multi-technique evaluation, the material from Vendor A is unequivocally the highest quality and is recommended for all stages of research and drug development, particularly for applications under GMP. The material from Vendor C may be a cost-effective alternative for early-stage, non-critical research, but the impurity profile should be carefully considered. The material from Vendor B is not recommended for further use without significant purification and impurity characterization.
This guide demonstrates that a systematic and orthogonal analytical approach is not merely a quality control exercise but a fundamental component of scientific rigor and risk management in pharmaceutical development.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. rroij.com [rroij.com]
- 11. This compound | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-3-bromo-2-fluorobenzoic acid
As researchers and drug development professionals, our work with novel chemical entities like 6-Amino-3-bromo-2-fluorobenzoic acid is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, ensure environmental integrity, and maintain institutional compliance.
Hazard Identification and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. This compound is a substituted aromatic compound whose reactivity and toxicological profile are influenced by its functional groups: an amine, a carboxylic acid, and two halogens (bromine and fluorine).
Based on available safety data, this compound is classified with the following hazards:
-
Causes skin irritation (H315)[1].
-
Causes serious eye irritation (H319)[1].
-
May cause respiratory irritation (H335)[1].
These classifications necessitate strict adherence to safety protocols, not only during experimental use but throughout the entire lifecycle of the chemical, including its final disposal.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes irritation upon contact with skin. |
| Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory system if inhaled. |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical hazard.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or are NIOSH-approved (US).[1][2] This is the minimum requirement to protect against accidental splashes or dust particles causing severe eye irritation.
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a standard laboratory coat.[1][2] Contaminated clothing should be removed and washed before reuse.[1][3] This prevents direct contact and subsequent skin irritation.
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to control the inhalation of dust or aerosols.[2] This directly mitigates the risk of respiratory tract irritation.
-
General Hygiene: Always wash hands thoroughly after handling the chemical.[3][4] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]
Waste Characterization: A Critical Step
Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms on the benzene ring.[5][6]
This classification is fundamentally important for two reasons:
-
Regulatory Compliance: Environmental regulations, such as those from the U.S. Environmental Protection Agency (EPA), mandate the segregation and specific treatment of halogenated organic wastes.[7]
-
Disposal Technology: Halogenated wastes typically require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., HBr, HF) produced during combustion.[2][8] Mixing this waste with non-halogenated streams contaminates the entire container, drastically increasing disposal costs and environmental risk.[6]
Therefore, this waste must never be mixed with non-halogenated organic solvents, aqueous waste, or general laboratory trash.
Step-by-Step Disposal Protocol
This protocol ensures that this compound is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Container Selection
Select a dedicated, leak-proof waste container clearly labeled for "Halogenated Organic Solids." The container must be made of a material compatible with the chemical (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[9]
Step 2: Waste Transfer
Inside a chemical fume hood, carefully transfer residual this compound solid into the designated waste container.
-
Minimize Dust: Avoid creating dust during transfer.[2][10][11] If the material is a fine powder, use a scoop or spatula to gently slide it into the container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats or gloves, should also be placed in this container.
Step 3: Container Labeling
Proper labeling is a self-validating system that prevents dangerous errors. As soon as the first portion of waste is added, affix a hazardous waste tag to the container. The tag must include:
-
The full chemical name: "this compound"
-
The primary hazards: "Irritant," "Toxic"
-
The accumulation start date
-
The name of the principal investigator or laboratory group
Step 4: Temporary Storage (Satellite Accumulation)
Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Closure: The container must remain closed at all times except when waste is being added.[6][9]
-
Segregation: Store the container in secondary containment and away from incompatible materials, particularly strong oxidizing agents.[4]
Step 5: Final Disposal
Once the container is full or has reached the storage time limit set by your institution, contact your Environmental Health & Safety (EHS) department to arrange for a waste pickup. EHS professionals will transport the container for final disposal at a licensed and approved waste disposal plant, where it will undergo controlled incineration.[1][2][3] Do not pour this chemical down the drain or discard it in regular trash. [2][4]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Don PPE: If not already worn, don the full PPE described in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. p2infohouse.org [p2infohouse.org]
- 8. researchgate.net [researchgate.net]
- 9. ethz.ch [ethz.ch]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Researcher's Guide to the Safe Handling and Disposal of 6-Amino-3-bromo-2-fluorobenzoic acid
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 6-Amino-3-bromo-2-fluorobenzoic acid. Designed for researchers and professionals in drug development, this document synthesizes technical data with practical, field-tested procedures to ensure a safe and efficient laboratory workflow. Our commitment is to empower you with the knowledge to manage chemical reagents responsibly, extending value beyond the product itself.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic amine and a benzoic acid derivative. A thorough understanding of its potential hazards is the foundation of safe handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3][4]
The chemical structure, incorporating a bromine and a fluorine atom, as well as an amino group, necessitates careful handling to prevent exposure. Aromatic amines, as a class, can have varying levels of toxicity, and some are known to be absorbed through the skin. Therefore, minimizing direct contact and inhalation is paramount.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (Double-gloving recommended) | Safety glasses with side shields or safety goggles.[5][6] | Lab coat | N95 or higher-rated respirator if not in a ventilated enclosure.[7] |
| Solution Preparation and Transfers | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[5][6] | Chemical-resistant lab coat or apron | Not typically required if performed in a fume hood. |
| Reaction Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical splash goggles and face shield | Chemical-resistant lab coat | Not typically required if performed in a fume hood. |
| Spill Cleanup | N/A | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical splash goggles and face shield | Chemical-resistant coveralls or suit | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a controlled environment when working with this compound.
Preparation and Weighing
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[8]
-
Assemble Materials: Before handling the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE are readily available.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If possible, use a ventilated balance enclosure. If not, weigh the solid compound in the fume hood. To minimize dust generation, do not pour the solid directly. Use a spatula to carefully transfer the material.[2][8]
-
Secure Container: Immediately and securely close the primary container after dispensing the required amount.
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the solid in a controlled manner within the fume hood.
-
Mixing: Use magnetic or overhead stirring to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
Reaction Setup: Ensure all reaction glassware is properly clamped and secured. If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the release of volatile materials.
Post-Reaction Handling
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be mindful of potential pressure build-up during quenching.
-
Purification: Column chromatography and other purification methods should be conducted in the fume hood.
The logical flow for handling this chemical is visualized in the following diagram:
Caption: Workflow for Handling this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Control Ignition Sources: If the compound is in a flammable solvent, eliminate all sources of ignition.[9]
-
Containment: For a small spill of the solid, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[8]
-
Cleanup: Wearing appropriate PPE (see table), carefully sweep or vacuum the contained material into a designated waste container.[9][10] Avoid generating dust.[8] For liquid spills, use a chemical absorbent pad.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[10]
Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4][8][9][11] Seek medical attention if irritation persists.[3][4][8][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4][9][11] Seek immediate medical attention.[3][4][9][11]
-
Inhalation: Move the individual to fresh air immediately.[2][3][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3][4]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][9][11]
Disposal Plan
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. Brominated organic compounds should be treated as hazardous waste.[12]
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Contaminated Materials: Used gloves, weigh boats, absorbent pads, and other contaminated disposable materials should be placed in a sealed bag or container and disposed of as hazardous solid waste.
Disposal Methods
The primary methods for the disposal of brominated aromatic compounds are:
-
Incineration: This is often the preferred method, carried out at a licensed hazardous waste facility equipped with scrubbers to handle acidic gases (like HBr and HF) produced during combustion.[12]
-
Neutralization (for specific applications): In some cases, bromine can be converted to less harmful bromide ions using reducing agents like sodium bisulfite or sodium thiosulfate.[12] However, this is more applicable to elemental bromine and may not be suitable for the complete degradation of the aromatic compound in a laboratory setting without a validated protocol.
For a research laboratory, the most practical and compliant approach is to collect all waste streams containing this compound and have them managed by a certified hazardous waste disposal service.
The decision-making process for disposal is illustrated below:
Caption: Disposal pathway for this compound waste.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, ensuring personal safety and environmental compliance.
References
- 1. 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. hsa.ie [hsa.ie]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. alpharesources.com [alpharesources.com]
- 9. ehs.com [ehs.com]
- 10. nj.gov [nj.gov]
- 11. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
